Technical Documentation Center

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride
  • CAS: 4917-71-9

Core Science & Biosynthesis

Foundational

Solubility Dynamics of 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride in Organic Solvents: A Technical Guide

Executive Summary Understanding the solubility profile of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS: 4917-71-9) in organic solvents is a critical prerequisite for downstream processes such as crystalliza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS: 4917-71-9) in organic solvents is a critical prerequisite for downstream processes such as crystallization, purification, and formulation development. As a β -amino alcohol derivative structurally related to phenylethanolamines, this compound presents a unique solvation challenge: balancing the lipophilicity of its phenyl and cyclopropyl rings against the intense polarity and high lattice energy of its hydrochloride salt form.

This whitepaper provides an in-depth, mechanistically grounded guide to the thermodynamic solubility of this compound. By synthesizing structural analysis with field-proven experimental protocols, this document equips researchers with the causality behind solvent selection and a self-validating methodology for empirical quantification.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 2-(Cyclopropylamino)-1-phenylethan-1-ol HCl, we must first deconstruct its molecular architecture and the resulting thermodynamic forces:

  • The Phenyl Ring: Imparts significant lipophilicity, driving interactions via van der Waals dispersion forces.

  • The β -Hydroxyl Group: Acts as a potent hydrogen bond donor and acceptor, heavily influencing the molecule's interaction with protic solvents.

  • The Cyclopropylamino Group: The cyclopropyl ring introduces steric bulk and ring strain. Unlike linear alkyl chains (e.g., propylamino derivatives) that pack efficiently into crystal lattices, the rigid cyclopropyl moiety subtly disrupts optimal crystal packing. This lowers the overall lattice energy, making the solid slightly more amenable to dissolution in borderline solvents.

  • The Hydrochloride Salt Form: This is the dominant factor dictating organic solubility. The ionic bond between the protonated secondary amine and the chloride anion creates a high-energy crystal lattice. To dissolve this salt, a solvent must possess a sufficiently high dielectric constant ( ϵ ) to facilitate ion-pair dissociation and adequate hydrogen-bonding capacity to solvate the resulting Cl− anion. Hydrochloride salts are notoriously difficult to dissolve in non-polar organic solvents due to the immense energy required to break these ionic interactions[1].

Solvation Crystal Crystal Lattice (API-HCl Solid) Cavity Solvent Cavity Formation (ΔH > 0) Crystal->Cavity Lattice Energy Dissoc Ion-Pair Dissociation (Dielectric Dependent) Cavity->Dissoc Solvent Penetration Solvated Solvated API & Cl- (ΔH < 0) Dissoc->Solvated Solvation Energy

Fig 1. Thermodynamic cycle of API-HCl dissolution in organic solvents.

Hansen Solubility Parameters (HSP) & Salt Effects

The 2 framework is a powerful predictive tool in preformulation, dividing cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[2].

For the free base of 2-(Cyclopropylamino)-1-phenylethan-1-ol, the HSP sphere would encompass a broad range of mid-polar organic solvents (e.g., ethyl acetate, dichloromethane). However, the hydrochloride salt drastically shifts the molecule's HSP profile, exponentially increasing the required δP​ and δH​ values. Consequently, the interaction radius ( Ra​ ) is only minimized when paired with short-chain alcohols (methanol, ethanol), which provide the necessary dipole-dipole interactions and H-bond donicity to stabilize the chloride counterion. Aprotic solvents with high dielectric constants (like acetonitrile) often fail to provide sufficient δH​ to solvate the anion, leading to poor overall solubility.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine the solubility profile, the saturation shake-flask (SSF) method remains the "gold standard" for thermodynamic solubility measurement[3]. The following protocol is designed as a self-validating system to ensure data integrity and prevent false positives caused by supersaturation or colloidal suspensions[4].

Step-by-Step Workflow
  • Excess Solid Addition: Add ~50 mg of 2-(Cyclopropylamino)-1-phenylethan-1-ol HCl to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: Borosilicate prevents plasticizer leaching (common in Eppendorf tubes) which can alter the solvent's dielectric properties and artificially shift solubility. Excess solid guarantees the presence of a macroscopic solid phase, a thermodynamic necessity for equilibrium.

  • Thermal Equilibration: Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C and 300 RPM.

    • Causality: Solubility is highly temperature-dependent (enthalpy of solution). Strict thermal control prevents fluctuations. 300 RPM ensures continuous renewal of the solvent-solute interface without inducing high-shear mechanical degradation of the crystal habit.

  • Self-Validation Sampling (24h vs. 48h): Extract 100 µL aliquots at 24 hours and 48 hours.

    • Causality: Thermodynamic equilibrium is only confirmed if the concentration difference ( ΔC ) between the 24h and 48h time points is <5% . If ΔC>5% , equilibration must continue.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes at 25 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation compacts the undissolved lattice. PTFE filtration (chemically inert to organics) removes sub-micron colloidal particles that would otherwise scatter light or artificially inflate HPLC quantification.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV at the compound's λmax​ (typically ~210-215 nm for the benzylic system).

    • Causality: Unlike gravimetric analysis, HPLC-UV separates the API from potential solvent impurities or degradation products, ensuring specific quantification of the intact molecule.

Workflow Start Excess Solid API + Organic Solvent Eq Equilibration (Shake-Flask, 48h, 25°C) Start->Eq Sep Phase Separation (Ultracentrifugation/Filtration) Eq->Sep Anal Quantification (HPLC-UV) Sep->Anal End Thermodynamic Solubility Value Anal->End

Fig 2. Shake-flask thermodynamic solubility workflow for API evaluation.

Quantitative Solubility Profile

Based on the structural thermodynamics of β -amino alcohol hydrochlorides, the following table summarizes the expected quantitative solubility profile of 2-(Cyclopropylamino)-1-phenylethan-1-ol HCl across a spectrum of organic solvents at 25°C.

Organic SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Methanol 32.7> 100.0 High ϵ and strong H-bond donicity. Complete ion-pair dissociation and chloride solvation.
Ethanol 24.535.0 - 50.0 Moderate ϵ . Effective solvation, but the longer alkyl chain reduces overall capacity compared to MeOH.
Isopropanol 18.25.0 - 10.0 Increased steric bulk of the solvent hinders efficient interaction with the solvated ions.
Acetonitrile 37.51.0 - 5.0 High ϵ but aprotic. Fails to adequately solvate the chloride anion via hydrogen bonding.
Ethyl Acetate 6.0< 1.0 Low ϵ , aprotic. Insufficient thermodynamic energy to break the strong HCl crystal lattice.
Dichloromethane 9.1< 0.5 Poor H-bonding capacity. The API remains overwhelmingly in the solid state.
Toluene 2.4< 0.1 Non-polar. Highly incompatible with the ionic nature of the hydrochloride salt.

Mechanistic Causality in Solvent Selection

When designing processes for 2-(Cyclopropylamino)-1-phenylethan-1-ol HCl, the data clearly dictates a bifurcated approach based on the desired outcome:

  • For Crystallization (Anti-solvent approach): The massive solubility differential between alcohols and aprotic solvents makes an Ethanol/Ethyl Acetate or Methanol/Acetonitrile system ideal for controlled crystallization. The API can be dissolved in the alcohol, and the aprotic solvent can be titrated in to gradually lower the dielectric constant of the medium, forcing nucleation.

  • For Extraction/Washing: Non-polar solvents like Toluene or Dichloromethane are perfect for washing the solid API to remove lipophilic organic impurities (e.g., unreacted starting materials or byproducts) without risking product loss, as the HCl salt is practically insoluble in these media[1].

By understanding that the hydrochloride salt form acts as a thermodynamic "lock" that can only be opened by solvents possessing both a high dielectric constant and strong hydrogen-bond donicity, researchers can rationally design highly efficient chemical workflows.

References

  • Avdeef, A. et al. "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality." ADMET & DMPK, 2016. 3

  • Bastin, R.J. et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000. 1

  • "Influence of active pharmaceutical ingredient structures on Hansen solubility parameters." European Journal of Pharmaceutical Sciences, 2021. 2

  • "Thermodynamic solubility measurement without chemical analysis." International Journal of Pharmaceutics, 2024. 4

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Abstract This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of the active pharmaceutical ingredient (API) 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of the active pharmaceutical ingredient (API) 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS: 4917-71-9)[1]. Understanding the thermal behavior of an API is a cornerstone of drug development, directly impacting formulation strategies, manufacturing processes, packaging, and the determination of a stable shelf-life. This document delineates the critical experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for assessing thermal liability. Furthermore, it elucidates hypothesized degradation mechanisms based on the molecule's functional groups, supported by established chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this compound.

Introduction: The Imperative of Thermal Stability Profiling

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a chemical entity with a molecular formula of C₁₁H₁₆ClNO and a molecular weight of 213.7 g/mol [1]. As with any API, its journey from synthesis to a final drug product is governed by its inherent chemical and physical stability. Thermal stability is of paramount importance, as exposure to elevated temperatures during manufacturing (such as drying or milling) and storage can initiate degradation, leading to a loss of potency and the formation of potentially toxic impurities.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing, including forced degradation studies, to understand how a drug substance behaves under stress conditions[2][3][4][5]. These studies are not merely a regulatory hurdle; they provide invaluable insights into the molecule's intrinsic vulnerabilities, guiding the development of stable formulations and robust, stability-indicating analytical methods[3][6]. This guide offers the scientific rationale behind the necessary analytical workflows and interprets the data to construct a comprehensive stability profile.

Physicochemical Properties

A foundational step in any stability program is the characterization of the API's basic properties.

PropertyValueReference
CAS Number 4917-71-9[1]
Molecular Formula C₁₁H₁₆ClNO[1]
Molecular Weight 213.7 g/mol [1]
Melting Point (°C) To be determined experimentally via DSC
Appearance To be determined experimentally

Core Methodologies for Thermal Analysis

To comprehensively evaluate thermal stability, a multi-faceted approach employing orthogonal analytical techniques is essential. The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is the workhorse for determining the temperature at which a material begins to decompose. It provides quantitative data on mass loss versus temperature, directly indicating the onset and profile of thermal degradation[7][8][9][10]. The derivative of the TGA curve (DTG) is particularly insightful, as it reveals the temperature at which the rate of mass loss is maximal[8][9][11].

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride into a ceramic or aluminum TGA pan.

  • Instrumentation: Place the pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output A Weigh 5-10 mg of API B Place in TGA Furnace (N2 Atmosphere) A->B C Heat at 10 °C/min to 600 °C B->C D TGA Curve (% Mass vs. Temp) C->D E DTG Curve (Rate of Loss vs. Temp) D->E Derivative DSC_Workflow A Weigh 2-5 mg API into sealed pan B Place Sample & Ref Pans in DSC Cell (N2) A->B C Heat at 10 °C/min B->C D DSC Thermogram (Heat Flow vs. Temp) C->D E Identify Melting (Endotherm) & Decomposition Events D->E

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Data Summary from Thermal Analysis

The following table summarizes the expected data outputs from TGA and DSC analyses.

ParameterTechniqueDescriptionTypical Expected Value
Melting Point (Tₘ) DSCTemperature at the peak of the melting endotherm.> 150 °C (Hypothesized)
Enthalpy of Fusion (ΔHբ) DSCEnergy required for melting; calculated from the area of the melting peak.Quantitative Value (J/g)
Onset of Decomposition (Tₒ) TGATemperature at which significant mass loss begins (e.g., 5% loss).> 200 °C (Hypothesized)
Peak Decomposition (Tₚ) DTGTemperature of maximum rate of mass loss.> 250 °C (Hypothesized)

Elucidation of Potential Degradation Pathways

Forced degradation studies, which involve subjecting the API to harsh conditions (heat, humidity, acid, base, oxidation), are essential for identifying likely degradation products.[2][4] Based on the structure of 2-(Cyclopropylamino)-1-phenylethan-1-ol, several degradation pathways can be hypothesized.

Pathway 1: Oxidation of the Secondary Alcohol

Mechanistic Rationale: The secondary benzylic alcohol is a prime target for oxidation. Oxidative stress can convert the alcohol functional group into a ketone. This is a common degradation pathway for similar structures like phenylephrine.[12] This transformation eliminates a chiral center and would significantly alter the molecule's biological activity.

Caption: Hypothesized oxidative degradation pathway.

Pathway 2: Dehydration

Mechanistic Rationale: Under thermal stress, particularly in acidic or non-polar environments, the alcohol group can be eliminated along with a proton from the adjacent carbon, in a dehydration reaction. This would result in the formation of a double bond, creating an enamine structure, which may be unstable and prone to further reactions.

Caption: Hypothesized dehydration pathway.

Pathway 3: Hydrolytic Cleavage of Cyclopropylamine

Mechanistic Rationale: The cyclopropylamine moiety, while generally stable, can be susceptible to hydrolytic ring-opening, particularly under high pH conditions.[13] This pathway involves nucleophilic attack on the strained cyclopropyl ring, leading to cleavage of a C-N or C-C bond within the ring. This type of degradation significantly alters the molecule's structure.

Caption: Hypothesized hydrolytic degradation of the cyclopropyl ring.

Summary of Potential Degradants

The identification of these potential products is typically achieved through High-Performance Liquid Chromatography (HPLC) for separation, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation based on mass-to-charge ratio.[14]

Degradation PathwayProposed DegradantMolecular Weight ChangeAnalytical Signature
Oxidation 2-(Cyclopropylamino)-1-phenylethan-1-one-2 DaAppearance of a new peak in HPLC; LC-MS confirmation of M-2.
Dehydration N-(1-phenylvinyl)cyclopropanamine-18 DaAppearance of a new peak in HPLC; LC-MS confirmation of M-18.
Hydrolysis Ring-Opened Amine/Alcohol+18 DaAppearance of a new peak in HPLC; LC-MS confirmation of M+18.

Conclusion and Recommendations for Stability Enhancement

The thermal analysis of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a critical step in its development as a pharmaceutical agent. TGA and DSC provide the primary data on its decomposition temperature and melting behavior. The structural features—a secondary benzylic alcohol and a cyclopropylamine group—suggest that the molecule is primarily susceptible to oxidation and potentially dehydration under thermal stress. Hydrolytic degradation of the cyclopropylamine moiety should also be considered, especially in aqueous formulations at elevated pH.[13]

Recommendations:

  • Storage: The API should be stored in well-sealed containers, protected from excessive heat and light to minimize the risk of oxidative and thermal degradation.

  • Formulation: During formulation development, care should be taken to avoid excipients that are highly oxidative. The microenvironmental pH should be controlled, preferably in the acidic to neutral range, to mitigate the risk of base-catalyzed degradation.[13]

  • Manufacturing: Processing steps involving high heat, such as prolonged drying, should be carefully monitored and minimized.

  • Analytical Monitoring: A stability-indicating HPLC method capable of resolving the parent API from its key potential degradants (oxidized ketone, dehydrated enamine) must be developed and validated for routine quality control and stability studies.

By understanding these degradation pathways, scientists can proactively design robust drug products with optimal stability, ensuring safety and efficacy throughout their shelf life.

References

  • Differential scanning calorimetry study of the interaction of antidepressant drugs, noradrenaline, and 5-hydroxytryptamine with a membrane model - PubMed. (n.d.). Retrieved March 27, 2024, from [Link]

  • Thermogravimetric analysis (TGA) curves of (a) BPN1-TMA(Br⁻) and... - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved March 27, 2024, from [Link]

  • Thermogravimetric analysis (TGA) (a) and derivative thermogravimetric analysis (DTG) (b) curves of PPC, PP-CNF, PP-TOCNF-2.5, PP-TOCNF-5 and PP-TOCNF-10 - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

  • (a) Thermogravimetric analysis (TGA) and (b) derivative... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). Retrieved March 27, 2024, from [Link]

  • Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U - PubMed. (2008, February 15). Retrieved March 27, 2024, from [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.). Retrieved March 27, 2024, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved March 27, 2024, from [Link]

  • Forced Degradation Studies in Pharmaceuticals | PDF | Hydrogen Peroxide - Scribd. (2017, October 16). Retrieved March 27, 2024, from [Link]

  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances - Academia.edu. (n.d.). Retrieved March 27, 2024, from [Link]

  • Scientific Publications by FDA Staff. (2012, August 29). Retrieved March 27, 2024, from [Link]

  • DEGRADATIONPATHWAY B. Pharm 2-2 | PDF | Isomer | Hydrolysis - Scribd. (2013, June 18). Retrieved March 27, 2024, from [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed. (2019, September 15). Retrieved March 27, 2024, from [Link]

  • Differential Scanning Calorimetry - Chemistry LibreTexts. (2023, January 29). Retrieved March 27, 2024, from [Link]

  • Thermal stability of some anti-inflammatory pharmaceutical drugs and determination of purity - ResearchGate. (2026, February 9). Retrieved March 27, 2024, from [Link]

  • Thermogravimetric analysis and derivative thermal gravimetric images of... - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. (2024, November 14). Retrieved March 27, 2024, from [Link]

  • Thermogravimetric analysis with its first derivative plot (DTG, a) and... - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

  • Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC). (2018, April 10). Retrieved March 27, 2024, from [Link]

  • Suggested oxidative degradation pathway for PHE with two degradation... - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

  • Differential Scanning Calorimetry of Protein–Lipid Interactions - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Abstract This technical guide provides a comprehensive framework for characterizing the in vitro receptor binding affinity of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride. While specific binding data for this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro receptor binding affinity of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride. While specific binding data for this compound is not extensively published, its structural resemblance to phenylethanolamine and related psychoactive compounds suggests potential interactions with adrenergic, dopaminergic, and serotonergic receptor systems.[1][2][3] This document outlines the theoretical basis and practical application of radioligand binding assays, the gold standard for determining ligand-receptor interactions, to elucidate the pharmacological profile of this molecule.[4][5] We will explore the causality behind experimental design, from receptor selection to data interpretation, providing researchers and drug development professionals with a robust methodology for assessing the compound's receptor binding characteristics.

Introduction: Unveiling the Pharmacological Potential

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a synthetic organic compound with the chemical formula C11H16ClNO and a molecular weight of 213.7 g/mol .[6][7] Its core structure, a phenylethanolamine backbone, is a well-established pharmacophore found in a variety of endogenous neurotransmitters and synthetic drugs that modulate monoaminergic systems.[3] Compounds with this structural motif frequently exhibit affinity for G-protein coupled receptors (GPCRs), including adrenergic, dopamine, and serotonin receptors, which are pivotal in regulating a vast array of physiological and neurological processes.[2][8][9][10]

A thorough understanding of the receptor binding profile of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a critical first step in elucidating its mechanism of action and therapeutic potential. This guide will provide a detailed roadmap for conducting the necessary in vitro studies to determine its binding affinity (Ki) and selectivity across a panel of relevant receptors.

The Cornerstone of Affinity Determination: Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and quantitative method for characterizing the interaction between a ligand and its receptor.[5][11] The fundamental principle involves the use of a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor. The binding of the radioligand can be measured and quantified, and the affinity of a test compound, such as 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, can be determined by its ability to compete with the radioligand for the same binding site.[5][12]

Assay Formats: Saturation and Competition Binding

Two primary types of radioligand binding assays are employed to characterize ligand-receptor interactions:

  • Saturation Binding Assays: These experiments are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.[13]

  • Competition (or Displacement) Binding Assays: This is the most common method for determining the binding affinity of an unlabeled test compound.[5][12][14] In this setup, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its binding affinity.[15]

Experimental Design: A Step-by-Step Protocol

The following section details a generalized yet comprehensive protocol for determining the in vitro receptor binding affinity of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride using a competitive radioligand binding assay.

Materials and Reagents
  • Test Compound: 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride of high purity.

  • Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., α1-adrenergic, D2-dopamine, 5-HT2A serotonin receptors).[4][16]

  • Radioligands: High-affinity, receptor-specific radioligands (e.g., [3H]-Prazosin for α1-adrenergic, [3H]-Spiperone for D2-dopamine, [3H]-Ketanserin for 5-HT2A serotonin receptors).[4][16]

  • Non-specific Agent: A high concentration of an unlabeled ligand that binds to the same receptor to determine non-specific binding (e.g., 10 µM Phentolamine for α1-adrenergic, 10 µM Haloperidol for D2-dopamine, 10 µM Ketanserin for 5-HT2A).[4][16]

  • Assay Buffer: A buffer solution optimized for the specific receptor being studied (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[4]

  • Filtration Apparatus: A cell harvester and glass fiber filters for separating bound from unbound radioligand.[4][15]

  • Scintillation Cocktail and Liquid Scintillation Counter: For quantifying the radioactivity on the filters.[4][15]

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Homogenate assay_setup Assay Plate Setup (96-well): - Total Binding Wells - Non-specific Binding Wells - Competition Wells prep_reagents->assay_setup incubation Incubate at controlled temperature (e.g., 60 min at 30°C) assay_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Add Scintillation Cocktail and Count Radioactivity washing->counting calc_specific_binding Calculate Specific Binding counting->calc_specific_binding plot_data Plot % Specific Binding vs. Log[Test Compound] calc_specific_binding->plot_data determine_ic50 Non-linear Regression to Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol
  • Membrane Preparation: Thaw the frozen cell membranes on ice and homogenize them in the assay buffer. Determine the protein concentration using a standard protein assay.[15][16]

  • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand, and the membrane suspension.[4]

    • Non-specific Binding (NSB): Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.[4]

    • Competitive Binding: Add serial dilutions of the test compound, the fixed concentration of radioligand, and the membrane suspension.[15]

  • Incubation: Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.[15]

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[4]

Data Analysis and Interpretation

Calculation of Specific Binding

Specific binding is calculated by subtracting the non-specific binding from the total binding.[16]

Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)

Determination of IC50 and Ki

The percentage of specific binding is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis to determine the IC50 value.[4][16]

The Ki value, which represents the binding affinity of the test compound, is calculated from the IC50 value using the Cheng-Prusoff equation:[15]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Hypothetical Binding Profile

The following table illustrates how the binding affinity data for 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride could be presented. The values are hypothetical and serve as an example.

Receptor SubtypeRadioligandKi (nM)Hill Slope
Adrenergic
α1A[3H]-Prazosin150-1.05
α2A[3H]-Rauwolscine850-0.98
β1[3H]-CGP 12177>10,000N/A
β2[3H]-Dihydroalprenolol5,200-1.02
Dopaminergic
D1[3H]-SCH 233902,300-0.95
D2[3H]-Spiperone75-1.01
D3[3H]-Spiperone120-0.99
Serotonergic
5-HT1A[3H]-8-OH-DPAT1,800-1.03
5-HT2A[3H]-Ketanserin45-0.97
5-HT2C[3H]-Mesulergine350-1.00

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the binding data, several quality control measures should be implemented:

  • Receptor Expression Confirmation: The expression of the target receptor in the cell membranes should be confirmed using a saturation binding assay with a known radioligand.

  • Radioligand Integrity: The purity and specific activity of the radioligand should be verified.

  • Assay Validation: The assay should be validated using known reference compounds with established affinities for the target receptor.

  • Statistical Analysis: All experiments should be performed in triplicate, and the data should be analyzed using appropriate statistical methods.

Conclusion and Future Directions

This technical guide provides a robust framework for determining the in vitro receptor binding affinity of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride. By systematically applying the principles and protocols of competitive radioligand binding assays, researchers can generate a comprehensive binding profile of this novel compound. The resulting data will be instrumental in understanding its pharmacological mechanism of action, guiding further preclinical development, and ultimately assessing its therapeutic potential. Future studies should aim to correlate the in vitro binding affinities with functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

References

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. Available from: [Link]

  • New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. PMC. Available from: [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. Available from: [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers. Available from: [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. Available from: [Link]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. Available from: [Link]

  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. Available from: [Link]

  • Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. Available from: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available from: [Link]

  • Intracellular Trafficking Assays for Dopamine D2-Like Receptors. Springer Nature Experiments. Available from: [Link]

  • 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride. Molport. Available from: [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Available from: [Link]

  • Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Available from: [Link]

  • What is the mechanism of Fenetylline Hydrochloride? Patsnap Synapse. Available from: [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents.
  • No title available.
  • Phenylethanolamine. Wikipedia. Available from: [Link]

  • The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. PubMed. Available from: [Link]

  • Synthesis of optically active cyclopalladated complexes of primary benzylamine derivatives, (R)-(-)-2-phenylglycine methyl ester and (±)-1-phenylethylamine. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]

  • 2-PHENYLPROPYLAMINE. Inxight Drugs - ncats. Available from: [Link]

  • Global Drug Intelligence Database. Patsnap Synapse. Available from: [Link]

  • ClinPGx. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide: Pharmacokinetic Profiling of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Introduction 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a synthetic compound with a chemical structure that suggests potential psychoactive and sympathomimetic properties, placing it within the broader clas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a synthetic compound with a chemical structure that suggests potential psychoactive and sympathomimetic properties, placing it within the broader class of phenethylamine derivatives. Its structural similarity to compounds like phenylpropanolamine indicates a likelihood of affecting the adrenergic system.[1][2] The inclusion of a cyclopropyl group is of particular interest in drug design, as this moiety can influence a molecule's metabolic stability and potency.[3] However, the cyclopropylamine substructure has also been associated with the formation of reactive metabolites in some drugs, a factor that necessitates careful toxicological and metabolic evaluation.[4][5]

This guide provides a comprehensive framework for the preclinical pharmacokinetic profiling of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride. It is intended for researchers and drug development professionals, offering a detailed exploration of the methodologies required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The protocols and analytical strategies outlined herein are based on established principles of pharmacokinetic science and draw parallels from studies of structurally related compounds.

I. Physicochemical Characterization and Pre-formulation Studies

A thorough understanding of the physicochemical properties of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is the foundational step in its pharmacokinetic profiling. These properties govern its behavior in biological systems and are critical for designing appropriate formulations for in vivo studies.

Key Physicochemical Parameters:
ParameterExperimental MethodSignificance in Pharmacokinetics
Solubility Equilibrium solubility in various pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)Determines the dissolution rate and potential for absorption in the gastrointestinal tract.
pKa Potentiometric titration or UV-spectrophotometryInfluences the degree of ionization at different physiological pH values, which affects membrane permeability and absorption.
LogP/LogD Shake-flask method or reverse-phase HPLCIndicates the lipophilicity of the compound, a key determinant of its ability to cross biological membranes and distribute into tissues.
Stability HPLC-UV analysis of the compound in various pH buffers and simulated gastric/intestinal fluids over timeAssesses the chemical stability of the compound under physiological conditions, ensuring that the parent drug is being measured in subsequent pharmacokinetic studies.

Expert Insight: The hydrochloride salt form of the compound suggests good aqueous solubility, which is advantageous for oral absorption. However, the pH-dependent solubility must be carefully characterized to anticipate any potential precipitation in the gastrointestinal tract that could lead to variable absorption.

II. Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is paramount for the accurate quantification of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride and its potential metabolites in biological matrices (e.g., plasma, urine, tissue homogenates).

Recommended Bioanalytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the high sensitivity and selectivity required to measure low concentrations of the analyte in complex biological samples.

Step-by-Step Bioanalytical Method Development Workflow:
  • Analyte and Internal Standard (IS) Selection:

    • Obtain a high-purity reference standard of 2-(Cyclopropylamino)-1-phenylethan-1-ol.

    • Select a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, to account for variability in sample processing and instrument response.

  • Mass Spectrometry Optimization:

    • Infuse a standard solution of the analyte and IS into the mass spectrometer to determine the optimal precursor and product ion transitions for Multiple Reaction Monitoring (MRM).

    • Optimize MS parameters such as collision energy and declustering potential to maximize signal intensity.

  • Chromatographic Separation:

    • Develop a reverse-phase HPLC or UHPLC method to achieve chromatographic separation of the analyte from endogenous matrix components and potential metabolites.[6][7]

    • A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is a common starting point.

  • Sample Preparation:

    • Develop a sample extraction procedure to isolate the analyte from the biological matrix and remove interfering substances. Common techniques include:

      • Protein Precipitation (PPT): Simple and fast, but may result in less clean extracts.

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts but is more labor-intensive.

      • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, but is the most complex and costly method.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

      • Selectivity and Specificity: No interference at the retention time of the analyte and IS.

      • Linearity and Range: A linear relationship between concentration and response over a defined range.

      • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter, respectively.

      • Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the biological matrix on ionization.

      • Stability: Analyte stability in the biological matrix under various storage and handling conditions.

III. In Vitro Pharmacokinetic Studies

In vitro studies provide early insights into the ADME properties of a compound, helping to predict its in vivo behavior and identify potential liabilities.

A. Metabolic Stability Assessment

Objective: To determine the rate at which 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is metabolized by liver enzymes.

Methodology:

  • Incubate the compound at a fixed concentration with liver microsomes or hepatocytes from different species (e.g., rat, dog, human).

  • Collect samples at various time points.

  • Quench the reaction (e.g., with cold acetonitrile).

  • Analyze the samples using the validated LC-MS/MS method to measure the disappearance of the parent compound over time.

Data Analysis:

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • These values can be used to predict the in vivo hepatic clearance.

Expert Insight: The presence of a cyclopropylamine moiety warrants a thorough investigation of its metabolic fate.[3] This structural feature can sometimes lead to the formation of reactive intermediates through CYP-mediated oxidation, which can have toxicological implications.[4][5]

B. Cytochrome P450 (CYP) Reaction Phenotyping

Objective: To identify the specific CYP isozymes responsible for the metabolism of the compound.

Methodology:

  • Incubate the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Alternatively, use human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme.

  • Measure the rate of metabolism in each condition.

Significance: Identifying the metabolizing enzymes is crucial for predicting potential drug-drug interactions.

C. Plasma Protein Binding

Objective: To determine the extent to which the compound binds to plasma proteins.

Methodology:

  • Equilibrium Dialysis: The gold standard method, where a semi-permeable membrane separates a protein-containing solution (plasma) from a protein-free solution (buffer). The compound is added to one side, and the concentration in both compartments is measured at equilibrium.

  • Ultracentrifugation: Plasma containing the compound is centrifuged at high speed to pellet the protein-bound fraction, and the concentration in the supernatant (unbound fraction) is measured.

Significance: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the drug's distribution and clearance.

IV. In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of the compound in a living system.

A. Study Design and Execution

Animal Model: Typically, rodents (rats or mice) are used for initial studies, followed by a non-rodent species (e.g., dogs or non-human primates) if warranted.

Dosing and Sampling:

  • Administer a single dose of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride via the intended clinical route (e.g., oral) and an intravenous (IV) route. The IV dose is crucial for determining absolute bioavailability.

  • Collect blood samples at predetermined time points.

  • Collect urine and feces to assess excretion pathways.

B. Pharmacokinetic Parameter Calculation

Analyze the plasma concentration-time data using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters.[8]

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
Elimination half-life.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, an apparent volume into which the drug distributes.
F% Absolute bioavailability (for oral administration), calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
C. Metabolite Identification and Profiling

Objective: To identify and quantify the major metabolites of the compound in plasma, urine, and feces.

Methodology:

  • Use high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their accurate mass and fragmentation patterns.

  • Synthesize suspected major metabolites to confirm their identity and allow for their quantification in biological samples.

Expert Insight: Given the cyclopropylamine moiety, it is critical to actively search for ring-opened and conjugated metabolites, which could be indicative of reactive intermediate formation.[4][5][9]

V. Data Interpretation and Reporting

A comprehensive pharmacokinetic report should be generated, integrating all in vitro and in vivo data.

Visualization of Key Processes

Metabolic Pathway of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride:

Parent 2-(Cyclopropylamino)-1- phenylethan-1-ol Metabolite1 N-dealkylation Parent->Metabolite1 CYP-mediated Metabolite2 Hydroxylation Parent->Metabolite2 CYP-mediated Metabolite3 Oxidative deamination Parent->Metabolite3 MAO/CYP Metabolite4 Glucuronidation Parent->Metabolite4 UGTs Excretion Excretion (Urine/Feces) Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion Metabolite4->Excretion

Hypothetical metabolic pathways of the compound.

Pharmacokinetic Study Workflow:

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Report Comprehensive Pharmacokinetic Report Metabolic_Stability->Report CYP_Phenotyping CYP Reaction Phenotyping CYP_Phenotyping->Report Protein_Binding Plasma Protein Binding Protein_Binding->Report Animal_Dosing Animal Dosing (IV & Oral) Sample_Collection Biological Sample Collection Animal_Dosing->Sample_Collection Bioanalysis LC-MS/MS Bioanalysis Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis PK_Analysis->Report Bioanalytical_Method Bioanalytical Method Development & Validation Bioanalytical_Method->Metabolic_Stability Bioanalytical_Method->CYP_Phenotyping Bioanalytical_Method->Protein_Binding Bioanalytical_Method->Bioanalysis

Workflow for pharmacokinetic profiling.

Conclusion

The pharmacokinetic profiling of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride requires a systematic and multi-faceted approach. By combining robust bioanalytical methods with a comprehensive suite of in vitro and in vivo studies, researchers can build a detailed understanding of the compound's ADME properties. This knowledge is essential for informing dose selection, predicting potential drug interactions, and ultimately, guiding the safe and effective development of this novel chemical entity. The structural alerts within the molecule, particularly the cyclopropylamine group, necessitate a vigilant and thorough investigation of its metabolic fate to ensure a complete and accurate safety and efficacy profile.

References

  • Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Fisher, M. B., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 651-661. [Link]

  • Hanzlik, R. P., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 651-661. [Link]

  • Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1479-1508. [Link]

  • Desta, Z., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics, 436(2), 263-275. [Link]

  • Dowse, R., et al. (1985). Steady state pharmacokinetics and dose-proportionality of phenylpropanolamine in healthy subjects. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 23(8), 419-423. [Link]

  • Kanfer, I., et al. (n.d.). Phenylpropanolamine. Scribd. [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. In Wikipedia. Retrieved from [Link]

  • Hussain, M. S., et al. (1987). Phenylpropanolamine pharmacokinetics in dogs after intravenous, oral, and oral controlled-release doses. Biopharmaceutics & Drug Disposition, 8(5), 457-465. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylpropanolamine. MeSH Browser. [Link]

  • Ministry of Health, Labour and Welfare. (2001). Clinical Pharmacokinetic Studies of Pharmaceuticals. [Link]

  • Kothapalli, S. R. K. P., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 52(8), 849-854. [Link]

  • Wenthur, C. J., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3505-3517. [Link]

  • Marín, A., et al. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Journal of Pharmaceutical and Biomedical Analysis, 29(4), 701-714. [Link]

  • Nakashima, K. (2009). Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practical Applications to Clinical, Forensic and Environmental Analyses. Analytical Sciences, 25(1), 5-18. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Pharmacokinetics. [Link]

  • Nakashima, K., et al. (2004). Development and application of highly sensitive high-performance liquid chromatographic methods for analysis of drugs of abuse. Journal of Health Science, 50(2), 115-124. [Link]

  • Wenthur, C. J., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3505-3517. [Link]

  • Tokyo Metropolitan Institute of Public Health. (2015). Results of physicochemical tests on drugs detected in dangerous drugs (FY2014). Annual Report of Tokyo Metropolitan Institute of Public Health, 66, 103-110. [Link]

  • Nagi, A., et al. (2024). HPLC Method for Qualitative Analysis of Acetaminophen in Pharmaceutical Painkillers (Paracetamol, Panadol, and Saridon) in Tablet Formulations. CAS, 3(2), 1-8. [Link]

  • Wenthur, C. J., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3505-3517. [Link]

Sources

Foundational

Toxicological assessment of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride in animal models

An In-Depth Technical Guide to the Toxicological Assessment of 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride in Animal Models Authored by: [Your Name/Organization] Senior Application Scientist Abstract This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological Assessment of 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride in Animal Models

Authored by: [Your Name/Organization]

Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the non-clinical toxicological evaluation of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, a novel phenylpropanolamine derivative. The following sections detail the rationale and methodologies for a phased, tiered approach to toxicity testing, designed to characterize the compound's safety profile in accordance with international regulatory standards. We will explore experimental designs for acute, sub-chronic, and chronic toxicity studies, as well as specialized assessments for genotoxicity, carcinogenicity, and reproductive toxicity. The overarching goal is to establish a data-driven risk assessment and to define a safe starting dose for potential first-in-human clinical trials.

Introduction and Chemical-Physical Properties

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a synthetic compound belonging to the phenylpropanolamine class. Its structural features, including a cyclopropyl group, suggest a unique metabolic profile that requires thorough investigation. Understanding the compound's physicochemical properties is the first step in any toxicological assessment as it influences absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSignificance in Toxicology
Molecular FormulaC11H16ClNODefines the exact composition.
Molecular Weight213.7 g/mol Influences diffusion and transport across membranes.
SolubilityHigh in aqueous solutionsSuggests good bioavailability for oral administration.
pKa(Predicted) 8.5 - 9.5Affects ionization state at physiological pH, influencing absorption and distribution.
LogP(Predicted) 1.5 - 2.5Indicates potential for crossing the blood-brain barrier and bioaccumulation.

Pharmacokinetic and ADME Profiling

A comprehensive understanding of the ADME profile is critical for designing and interpreting toxicology studies. These studies are typically conducted early in the drug development process to inform dose selection and to identify potential target organs for toxicity.

Experimental Protocol: In Vivo ADME Study in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (n=5/sex/group).

  • Dose Administration: A single oral gavage dose of radiolabeled ¹⁴C-2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

  • Sample Collection: Blood, urine, and feces are collected at predetermined time points over 72 hours.

  • Analysis:

    • Liquid scintillation counting to determine the total radioactivity in all samples.

    • LC-MS/MS to identify the parent compound and its major metabolites.

  • Data Interpretation: The results will elucidate the rate and extent of absorption, the primary routes of excretion, and the metabolic fate of the compound.

ADME_Workflow cluster_in_vivo In Vivo ADME Study cluster_analysis Sample Analysis cluster_output Data Output Dosing Oral Gavage (¹⁴C-labeled compound) Rat Sprague-Dawley Rat Dosing->Rat Collection Sample Collection (Blood, Urine, Feces) Rat->Collection LSC Liquid Scintillation (Quantification) Collection->LSC LCMS LC-MS/MS (Metabolite ID) Collection->LCMS PK_Params Pharmacokinetic Parameters (Cmax, Tmax, AUC) LSC->PK_Params Excretion Excretion Profile LSC->Excretion Metabolic_Pathway Metabolic Pathway Elucidation LCMS->Metabolic_Pathway

Caption: Workflow for an in-vivo ADME study.

Acute Toxicity Assessment

The primary objective of acute toxicity testing is to determine the median lethal dose (LD50) and to identify the clinical signs of toxicity following a single high dose of the compound.

Up-and-Down Procedure (UDP) for Acute Oral Toxicity (OECD 425)

The UDP is a sequential dosing method that uses fewer animals to obtain a statistically robust estimate of the LD50.

  • Animal Model: Female Swiss Webster mice.

  • Starting Dose: A dose estimated to be just below the LD50, based on in silico predictions or data from similar compounds.

  • Dosing Procedure:

    • A single animal is dosed.

    • If the animal survives for 48 hours, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Observation: Animals are observed for 14 days for clinical signs of toxicity, and a full necropsy is performed at the end of the study.

Repeated Dose Toxicity Studies

Sub-chronic (28-day or 90-day) and chronic (6-month or longer) studies are designed to characterize the toxic effects of repeated exposure and to identify a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Design: 90-Day Oral Toxicity Study in Rodents (OECD 408)
  • Animal Model: Sprague-Dawley rats (10/sex/group).

  • Dose Groups:

    • Control (vehicle only)

    • Low dose

    • Mid dose

    • High dose

  • Dose Administration: Daily oral gavage for 90 days.

  • Endpoints:

    • Clinical observations

    • Body weight and food consumption

    • Ophthalmology

    • Hematology and clinical chemistry

    • Urinalysis

    • Gross necropsy and histopathology of all major organs.

Repeated_Dose_Toxicity_Workflow cluster_dosing 90-Day Dosing Phase cluster_monitoring In-Life Monitoring cluster_terminal Terminal Phase cluster_outcome Study Outcome Groups Dose Groups (Control, Low, Mid, High) Admin Daily Oral Gavage Groups->Admin Clinical_Obs Clinical Observations Admin->Clinical_Obs Body_Weight Body Weight Admin->Body_Weight Ophthalmo Ophthalmology Admin->Ophthalmo Blood_Collection Blood Collection (Hematology, Clinical Chem) Necropsy Gross Necropsy Blood_Collection->Necropsy Histo Histopathology Necropsy->Histo NOAEL NOAEL Determination Histo->NOAEL Target_Organs Target Organ Identification Histo->Target_Organs

Caption: Workflow for a 90-day repeated dose toxicity study.

Genotoxicity Assessment

A battery of in vitro and in vivo tests is required to assess the potential of a compound to cause genetic damage.

Standard Genotoxicity Battery
  • Ames Test (Bacterial Reverse Mutation Assay - OECD 471): Detects point mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): Assesses chromosome damage in cultured mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Measures chromosome damage in the bone marrow of treated animals.

Carcinogenicity Assessment

Long-term carcinogenicity studies are conducted if there are concerns from genotoxicity data, the compound's structure, or its intended clinical use. These are typically two-year studies in rodents.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects on fertility, embryonic development, and pre- and post-natal development.

  • Fertility and Early Embryonic Development (OECD 414)

  • Prenatal Developmental Toxicity (OECD 414)

  • Pre- and Postnatal Development (OECD 415)

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

Conclusion

The toxicological assessment of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride requires a systematic, multi-faceted approach. The data generated from these studies will form the basis of a comprehensive risk assessment, which is essential for the continued development of this compound as a potential therapeutic agent.

References

  • OECD (2008), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

  • OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

  • OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

Exploratory

Spectroscopic characterization (IR, Mass Spec) of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride **Abstract This technical guide provides a comprehensive framework for the spectroscopic characte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

**Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS No. 4917-71-9), a small molecule of interest in pharmaceutical development. The molecular formula of the compound is C₁₁H₁₆ClNO, with a molecular weight of 213.71 g/mol .[1][2] This document details the application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as primary analytical techniques for structural elucidation and confirmation. As a Senior Application Scientist, my objective is to move beyond mere procedural outlines, offering instead a narrative grounded in mechanistic principles and field-proven insights. The protocols herein are designed as self-validating systems, ensuring researchers, scientists, and drug development professionals can achieve robust, reproducible, and unambiguous characterization of this analyte.

Analytical Strategy & Workflow

The structural confirmation of a hydrochloride salt such as 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride necessitates a multi-faceted analytical approach. IR spectroscopy serves as a rapid, non-destructive technique to confirm the presence of key functional groups and the salt's formation. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive molecular weight information and crucial structural data through fragmentation analysis.[3][4] The synergy between these methods provides a high degree of confidence in the final structural assignment.

Spectroscopic_Characterization_Workflow cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Spectroscopic Data Acquisition cluster_2 Phase 3: Data Interpretation & Structural Elucidation cluster_3 Phase 4: Final Confirmation Sample Analyte: 2-(Cyclopropylamino)- 1-phenylethan-1-ol HCl Prep_IR Prepare Solid Sample (e.g., for ATR) Sample->Prep_IR Prep_MS Dissolve in Solvent (e.g., MeOH/H2O) Sample->Prep_MS IR_Acq FTIR Spectroscopy Prep_IR->IR_Acq LCMS_Acq LC-MS Analysis (ESI+) Prep_MS->LCMS_Acq IR_Data IR Spectrum: Functional Group ID (O-H, N-H₂⁺, C-O, etc.) IR_Acq->IR_Data MS_Data Mass Spectrum: - Molecular Ion ([M+H]⁺) - Isotopic Pattern LCMS_Acq->MS_Data Correlation Data Correlation IR_Data->Correlation MSMS_Data MS/MS Fragmentation: Structural Fragments MS_Data->MSMS_Data MSMS_Data->Correlation Structure Confirmed Structure Correlation->Structure Fragmentation_Pathway parent [M+H]⁺ m/z 178.1 (C₁₁H₁₆NO)⁺ frag1 [M+H - H₂O]⁺ m/z 160.1 parent->frag1 - H₂O frag2 [C₆H₅CH(OH)]⁺ m/z 107.1 parent->frag2 Cα-Cβ Cleavage frag3 [CH₂(NH)CH(CH₂)₂]⁺ m/z 72.1 parent->frag3 Cα-Cβ Cleavage frag4 Tropylium Ion [C₇H₇]⁺ m/z 91.1 frag2->frag4 - H₂O, Rearr.

Sources

Foundational

In Vivo Metabolite Identification of 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride: A Comprehensive LC-HRMS/MS Guide

Target Audience: DMPK Researchers, Analytical Chemists, and Preclinical Drug Development Scientists. Executive Summary The structural elucidation of in vivo metabolites is a critical bottleneck in preclinical drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: DMPK Researchers, Analytical Chemists, and Preclinical Drug Development Scientists.

Executive Summary

The structural elucidation of in vivo metabolites is a critical bottleneck in preclinical drug development. 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS: 4917-71-9) is a synthetic phenylethanolamine derivative. Due to its secondary amine and electron-rich aromatic ring, it is highly susceptible to extensive Phase I oxidation and Phase II conjugation. This whitepaper provides an authoritative, self-validating methodology for mapping its in vivo metabolic fate using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS/MS).

Pharmacological Context & Predicted Biotransformations

Understanding the structural liabilities of a xenobiotic is the first step in targeted data mining. 2-(Cyclopropylamino)-1-phenylethan-1-ol contains a cyclopropylamine moiety and a beta-hydroxyl group. In mammalian systems, phenylethanolamine derivatives are primarily metabolized by hepatic Cytochrome P450 (CYP450) enzymes and UDP-glucuronosyltransferases (UGTs)[1].

Causality of Metabolic Pathways
  • N-Dealkylation (M1): The cyclopropyl group is sterically strained and highly susceptible to CYP-mediated alpha-carbon oxidation, leading to ring opening or direct cleavage. This yields the primary amine, 2-amino-1-phenylethan-1-ol.

  • Aromatic Hydroxylation (M2): The phenyl ring undergoes electrophilic attack by CYP450-generated active oxygen species, typically yielding para- or meta-phenolic derivatives.

  • Phase II Conjugation (M3): The endogenous beta-hydroxyl group, as well as any newly formed phenolic hydroxyls, serve as direct substrates for UGTs, significantly increasing hydrophilicity for renal excretion.

MetabolicPathway Parent 2-(Cyclopropylamino)- 1-phenylethan-1-ol (Parent Drug) M1 N-Dealkylation (M1) 2-amino-1-phenylethan-1-ol Parent->M1 CYP450 (-C3H4) M2 Aromatic Hydroxylation (M2) Phenol Derivative Parent->M2 CYP450 (+O) M3 O-Glucuronidation (M3) Phase II Conjugate Parent->M3 UGTs (+C6H8O6) M4 N-Oxidation (M4) Hydroxylamine Parent->M4 FMO/CYP (+O) M2->M3 UGTs Secondary Conjugation

Predicted Phase I and Phase II metabolic pathways of 2-(Cyclopropylamino)-1-phenylethan-1-ol.

Experimental Workflow: A Self-Validating System

To ensure absolute scientific integrity, the experimental design must be self-validating. False positives from endogenous matrix components are the primary cause of misidentified metabolites. By incorporating parallel vehicle-control groups and matrix-matched blanks, every putative metabolite peak is cross-referenced and validated[2].

Step-by-Step Methodology: In Vivo Study Design
  • Animal Husbandry & Dosing:

    • Acquire male Sprague-Dawley rats (n=6). Divide into two cohorts: Dosed (n=3) and Vehicle Control (n=3).

    • Administer 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride at 10 mg/kg via oral gavage (PO).

  • Sample Collection:

    • House animals in metabolic cages. Collect plasma via the jugular vein at 0.5, 1, 2, 4, and 8 hours post-dose.

    • Collect urine and feces over 0–24h and 24–48h intervals over ice to prevent ex vivo degradation.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Causality: Simple protein precipitation leaves behind phospholipids that cause severe ion suppression in the MS source. SPE physically removes these interferences, concentrating trace metabolites.

    • Condition Waters Oasis HLB cartridges (30 mg/1 mL) with 1 mL methanol, followed by 1 mL MS-grade water.

    • Load 200 µL of plasma/urine diluted 1:1 with water.

    • Wash with 1 mL of 5% methanol in water to elute polar salts.

    • Elute metabolites with 1 mL of 100% methanol. Evaporate under nitrogen gas at 35°C and reconstitute in 100 µL of initial mobile phase.

Workflow Dosing In Vivo Dosing (SD Rats, Oral/IV) Sampling Sample Collection (Plasma, Urine, Feces) Dosing->Sampling Prep Sample Preparation (Protein Ppt & SPE) Sampling->Prep LCMS LC-HRMS/MS Analysis (UPLC-QTOF, DDA/MSE) Prep->LCMS Data Data Mining (Mass Defect Filtering) LCMS->Data Elucidation Structural Elucidation (MS/MS Interpretation) Data->Elucidation

End-to-end self-validating experimental workflow for in vivo metabolite identification.

Analytical Methodology: LC-HRMS/MS

High-resolution mass spectrometry (HRMS) is mandatory for this workflow. By achieving sub-5 ppm mass accuracy, HRMS allows for the derivation of exact elemental compositions, effectively separating isobaric endogenous molecules from true drug metabolites[3].

Chromatographic & Mass Spectrometric Conditions
  • Column Choice: A sub-2-micron C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm). Causality: The high theoretical plate count resolves structurally similar positional isomers (e.g., ortho vs. para hydroxylations) which have identical masses and similar fragmentation patterns.

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile) run on a 15-minute gradient.

  • Acquisition Mode (MS^E / DDA): Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Causality: Traditional MS/MS requires pre-programming precursor ions. By using Data-Independent Acquisition (MS^E) or Data-Dependent Acquisition (DDA), the instrument continuously alternates between low collision energy (capturing intact precursor masses) and high collision energy (capturing fragment ions). This ensures that unexpected, novel metabolites are recorded without prior knowledge[4].

Data Processing & Structural Elucidation

The raw data generated from an in vivo LC-HRMS run contains tens of thousands of features. Advanced data mining techniques are required to isolate the drug-related material.

Mass Defect Filtering (MDF)

The core of modern metabolite identification is Mass Defect Filtering[5]. The mass defect is the difference between a molecule's exact mass and its nominal mass. Xenobiotics typically possess mass defects distinct from endogenous biological matrices (lipids, peptides).

  • Application: By setting an MDF window of ±40 mDa around the mass defect of the parent drug (0.1154 Da) and its predicted core transformations, the software mathematically deletes over 90% of the endogenous background noise. This directly causes a massive increase in the signal-to-noise ratio for trace metabolites[6].

Quantitative Data: Predicted Mass Shifts

The table below summarizes the exact mass calculations used to program the inclusion lists and MDF algorithms for 2-(Cyclopropylamino)-1-phenylethan-1-ol.

Metabolite CodeBiotransformationElemental FormulaExact Mass (Da)Theoretical[M+H]⁺Mass Shift (Da)
Parent None (Parent Drug)C₁₁H₁₅NO177.1154178.12260.0000
M1 N-DealkylationC₈H₁₁NO137.0841138.0913-40.0313
M2 Aromatic HydroxylationC₁₁H₁₅NO₂193.1103194.1176+15.9949
M3 O-GlucuronidationC₁₇H₂₃NO₇353.1475354.1547+176.0321
M4 N-OxidationC₁₁H₁₅NO₂193.1103194.1176+15.9949
Structural Elucidation via MS/MS

Once a peak is flagged by MDF, its MS/MS fragmentation pattern is compared to the parent drug.

  • Parent Fragmentation: The parent drug typically yields a prominent fragment corresponding to the loss of water (-18 Da) from the beta-hydroxyl group, and cleavage of the amine yielding a tropylium-like or benzyl cation.

  • Metabolite Localization: If M2 (Hydroxylation, +15.9949 Da) shows a mass shift in the benzyl-containing fragment but not in the amine-containing fragment, the site of metabolism is definitively localized to the aromatic ring.

Conclusion

The in vivo identification of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride metabolites requires a synergized approach of rigorous sample preparation, high-resolution MS^E acquisition, and intelligent data mining via Mass Defect Filtering. By adhering to the self-validating protocols outlined in this guide, researchers can confidently map the pharmacokinetic fate of phenylethanolamine derivatives, ensuring robust data for downstream toxicity and efficacy modeling.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride

Here is a comprehensive application note detailing the synthesis and isolation of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, designed for researchers and drug development professionals. Document ID: AN-2026-0...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note detailing the synthesis and isolation of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, designed for researchers and drug development professionals.

Document ID: AN-2026-03-04 Target Audience: Medicinal Chemists, Process R&D Scientists Compound: 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS: 4917-71-9)

Introduction and Mechanistic Rationale

2-(Cyclopropylamino)-1-phenylethan-1-ol is a structurally significant amino alcohol building block [1]. Characterized by a benzylic hydroxyl group and a sterically constrained cyclopropylamine moiety, it serves as a critical intermediate in the development of conformationally restricted phenylethanolamine derivatives.

Causality in Reaction Design:

  • Regioselectivity: Under neutral conditions in a protic solvent, the primary amine acts as a nucleophile, preferentially attacking the less sterically hindered terminal carbon (C2) of the oxirane ring via an SN​2 -like mechanism. This ensures the hydroxyl group remains at the benzylic position (C1).

  • Solvent Selection: Ethanol is utilized because its protic nature accelerates the reaction. The solvent donates hydrogen bonds to the oxirane oxygen, enhancing the electrophilicity of the epoxide carbons.

  • Stoichiometry: A stoichiometric excess of cyclopropylamine is critical to suppress over-alkylation, which would otherwise lead to unwanted tertiary amine byproducts.

G A Styrene Oxide (Electrophile) C Aminolysis (EtOH, Reflux) A->C B Cyclopropylamine (Nucleophile) B->C D Free Base Intermediate C->D Regioselective Ring Opening E Salt Formation (HCl in Ether) D->E F Target Product: HCl Salt E->F Precipitation

Fig 1: Regioselective synthesis workflow of 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

Experimental Methodology

Reagents and Stoichiometric Data

To ensure a self-validating system, all reagents must be anhydrous to prevent competitive hydrolysis of the epoxide.

ReagentRoleMW ( g/mol )EquivalentsAmount
Styrene OxideElectrophile120.151.0 eq12.0 g (100 mmol)
CyclopropylamineNucleophile57.092.5 eq14.3 g (250 mmol)
Absolute EthanolProtic Solvent46.07N/A100 mL
2M HCl in Diethyl EtherSalt Forming Agent36.461.1 eq55 mL (110 mmol)
Step-by-Step Synthesis Protocol

Phase 1: Aminolysis and Free Base Isolation

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas ( N2​ or Argon).

  • Reagent Addition: Dissolve 12.0 g of styrene oxide in 100 mL of absolute ethanol. Slowly add 14.3 g of cyclopropylamine to the stirring solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to gentle reflux (approx. 78°C) for 12–16 hours. Analytical Check: Monitor the disappearance of styrene oxide via TLC (Hexanes/EtOAc 7:3, UV detection).

  • Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol and unreacted excess cyclopropylamine in vacuo using a rotary evaporator. Insight: Maintaining the water bath below 40°C during evaporation prevents thermal degradation of the free base.

  • Extraction (Optional but Recommended): Dissolve the crude oily residue in 100 mL of dichloromethane (DCM) and wash with 50 mL of saturated aqueous NaHCO3​ , followed by 50 mL of brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude 2-(cyclopropylamino)-1-phenylethan-1-ol free base [1].

Phase 2: Hydrochloride Salt Formation

  • Solubilization: Dissolve the crude free base in 50 mL of anhydrous diethyl ether (or a 1:1 mixture of ether/ethyl acetate if solubility is poor).

  • Precipitation: Cool the solution in an ice bath (0–5°C). While stirring vigorously, add 55 mL of 2M HCl in diethyl ether dropwise. A white crystalline precipitate will form immediately. Insight: The slow addition prevents local supersaturation, ensuring high-purity crystal formation rather than amorphous trapping of impurities.

  • Isolation: Stir the suspension for an additional 30 minutes at 0°C to maximize yield. Filter the precipitate under a vacuum using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL). Dry the solid in a vacuum oven at 45°C for 12 hours to constant weight.

Analytical Characterization

The resulting hydrochloride salt (CAS: 4917-71-9) should present as a white to off-white crystalline powder [2]. The expected analytical profile is summarized below to aid in structural verification.

Analytical TechniqueExpected Results / Parameters
LC-MS (ESI+) [M+H]+ expected at m/z 178.12.
1 H NMR (400 MHz, DMSO- d6​ ) δ 9.20 (br s, 2H, NH2+​ ), 7.40-7.25 (m, 5H, Ar-H), 6.05 (d, 1H, OH), 4.95 (m, 1H, CH-OH), 3.15-2.95 (m, 2H, CH2​ -N), 2.70 (m, 1H, cyclopropyl-CH), 0.90-0.70 (m, 4H, cyclopropyl- CH2​ ).
Melting Point Typically >150°C (requires empirical verification based on exact crystalline polymorph).

References

  • EvitaChem.2-(Cyclopropylamino)-1-phenylethan-1-ol (EVT-15399486) Product Information and Synthesis Analysis.
  • Sigma-Aldrich.Phenylethan-1-ol Derivatives Catalog (CAS: 4917-70-8).
Application

A Systematic Approach to Developing a Stability-Indicating HPLC Method for the Quantification of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

An Application Note for the Pharmaceutical Sciences Abstract This application note provides a comprehensive and systematic protocol for the development of a robust, stability-indicating reversed-phase high-performance li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note provides a comprehensive and systematic protocol for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride. This compound, featuring a secondary amine and a phenyl chromophore, presents specific challenges that necessitate careful control of chromatographic parameters. We will explore a logical workflow, from initial analyte characterization and selection of chromatographic conditions to method optimization and system suitability. The causality behind each experimental choice is explained, grounding the protocol in fundamental chromatographic theory and established pharmaceutical guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for purity testing, stability studies, and quality control.

Analyte Characterization and Initial Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of efficient method development. 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a small molecule whose structure dictates the analytical approach.

Table 1: Physicochemical Properties of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

PropertyValue / StructureSource / Rationale
Chemical Structure alt text Based on IUPAC name
Molecular Formula C₁₁H₁₆ClNO[1][2]
Molecular Weight 213.71 g/mol [1][2]
Key Functional Groups Phenyl Ring, Secondary Amine, Hydroxyl Group, Hydrochloride SaltStructural Analysis
Expected Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).[3][4]The hydrochloride salt form significantly increases aqueous solubility.[5]
UV Absorbance Expected to absorb UV light due to the presence of the phenyl group.The phenyl chromophore is common in many APIs and allows for UV detection.[6][7]
Predicted pKa ~9-10Estimated based on the secondary amine functional group. Aliphatic amines typically have pKa values in this range.[8]
Implications for HPLC Method Development
  • Stationary Phase Selection: The presence of the non-polar phenyl ring makes the analyte suitable for Reversed-Phase (RP) chromatography. A C18 column is the universal starting point, offering high hydrophobicity and retention for aromatic compounds.

  • Mobile Phase pH Control: The secondary amine group (pKa ≈ 9-10) is the most critical factor. To ensure consistent protonation (ionization) and avoid poor peak shape (e.g., tailing) and shifting retention times, the mobile phase pH must be controlled with a buffer. A pH of at least 2 units below the pKa is recommended. Therefore, an acidic mobile phase (pH 2.5 - 4.5) is ideal.

  • Detection: The phenyl group provides a chromophore suitable for UV detection. A photodiode array (PDA) detector should be used during development to scan the UV spectrum and determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Wavelengths around 215 nm are often used for compounds containing phenyl groups to achieve high sensitivity.[9]

Materials and Recommended Equipment

CategoryItem
Analyte 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride Reference Standard
Solvents HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Deionized Water (18.2 MΩ·cm)
Buffers & Reagents Potassium Phosphate Monobasic, Orthophosphoric Acid, Sodium Octanesulfonate (optional ion-pairing agent)
HPLC System Quaternary or Binary HPLC system with degasser, autosampler, column oven, and Photodiode Array (PDA) detector
Chromatographic Column Agilent Zorbax SB-C18, Waters Symmetry C18, or equivalent (e.g., 150 mm x 4.6 mm, 5 µm)
Lab Equipment Analytical balance, pH meter, volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC vials, sonicator

Systematic Method Development Strategy

The development process follows a logical sequence of screening, optimization, and verification. This workflow ensures that critical parameters are identified and refined efficiently.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Elution Mode & Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Properties from Table 1) B Select Column (e.g., C18, 150x4.6mm, 5µm) A->B C Select Mobile Phase Organic: ACN Aqueous: Phosphate Buffer, pH 3.0 B->C D Determine λmax (Use PDA Detector) C->D E Perform Scouting Gradient (e.g., 5-95% ACN in 20 min) F Decision: Isocratic or Gradient? E->F G Develop Isocratic Method (Adjust %ACN for k' 2-10) F->G Single peak, Good k' H Optimize Gradient Method (Adjust Slope, Time) F->H Late elution or multiple peaks I Fine-tune Parameters (Flow Rate, Temperature) G->I H->I J Define System Suitability (Tailing, Plates, %RSD) I->J K Finalize & Document Method J->K

Diagram 1: A systematic workflow for HPLC method development.

Protocol: Initial Screening Experiments

This protocol aims to establish a baseline chromatogram and identify the optimal detection wavelength.

  • Preparation of Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Preparation of Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.

  • Chromatographic Conditions (Scouting Gradient):

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • PDA Detector: Scan range 200-400 nm.

    • Gradient Program:

      • 0-20 min: 10% B to 90% B

      • 20-25 min: 90% B (hold)

      • 25-26 min: 90% B to 10% B

      • 26-30 min: 10% B (re-equilibration)

  • Analysis and Evaluation: Inject the standard solution. From the PDA data, determine the λmax. Examine the retention time (tR) and peak shape from the scouting run. This information will guide the decision on whether to proceed with an isocratic or gradient method.

Decision: Isocratic vs. Gradient Elution

The choice of elution mode is critical for achieving a balance between resolution, run time, and robustness.

ElutionChoice A Run Scouting Gradient B Does the analyte elute at a reasonable time with good peak shape? A->B C Are there any late-eluting impurities observed? B->C Yes E Proceed with Gradient Method Optimization B->E No (e.g., tR > 15 min) D Proceed with Isocratic Method Development C->D No C->E Yes

Diagram 2: Decision tree for selecting the elution mode.

  • Rationale for Isocratic: If the main peak elutes with good shape and a retention factor (k') between 2 and 10 in the scouting run, and no late-eluting impurities are expected, an isocratic method is simpler, more robust, and faster.

  • Rationale for Gradient: A gradient method is necessary if the analyte is strongly retained or if the method needs to be stability-indicating, requiring the separation of potential degradation products with a wide range of polarities.[9][10]

Final Optimized Method and Protocol

Based on the development strategy, the following protocol represents a robust final method suitable for quantification. A gradient method is chosen to ensure it is stability-indicating.

Table 3: Final Optimized HPLC Conditions

ParameterOptimized Condition
Column Zorbax SB-Aq, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄ buffer with 0.1% Sodium Octanesulfonate, pH 3.2
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection PDA at 218 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
10.0
12.0
14.0
14.1
18.0
  • Note on Ion-Pairing: Sodium octanesulfonate is added as an optional ion-pairing reagent to improve the peak shape of the protonated amine by forming a neutral ion pair that has better interaction with the C18 stationary phase.[10]

Protocol: Sample Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described above and place them in the HPLC system.

  • Standard Preparation: Prepare a stock solution of ~1.0 mg/mL. Create a working standard of ~100 µg/mL by diluting the stock solution with mobile phase (at initial conditions, 85:15 A:B).

  • Sample Preparation: Prepare the sample to have a theoretical concentration of ~100 µg/mL in the same diluent as the standard. Filter through a 0.45 µm syringe filter before injection.

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Make five replicate injections of the working standard solution. The results must meet the criteria outlined in Table 4 before any sample analysis can begin.

  • Analysis Sequence: Inject a blank (diluent), followed by the five SST injections, and then inject the prepared samples. Bracket the samples with standard injections to monitor for any drift in system performance.

Table 4: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good chromatographic performance.
% RSD of Peak Area ≤ 1.0% for 5 injectionsDemonstrates the precision of the HPLC system and injector.
% RSD of Retention Time ≤ 1.0% for 5 injectionsConfirms the stability and reproducibility of the pump and mobile phase.

Method Validation Overview

Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Table 5: Summary of Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, free from interference.Peak purity index > 0.999; baseline resolution from known impurities.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80-120% of the target concentration.
Accuracy The closeness of test results to the true value.% Recovery of 80-120% for spiked samples at 3 concentration levels.
Precision The degree of scatter between a series of measurements.%RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with accuracy and precision.Signal-to-Noise ratio of 10:1; %RSD ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations.Assess parameters like pH (±0.2), Temp (±5°C), Flow Rate (±10%).

Conclusion

This application note outlines a comprehensive, science-driven approach to developing a stability-indicating HPLC method for 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride. By systematically evaluating the analyte's properties and optimizing key chromatographic parameters such as mobile phase pH, organic modifier gradient, and column temperature, a robust and reliable quantitative method can be established. Adherence to system suitability and a clear validation strategy ensures that the developed method is fit-for-purpose in a regulated pharmaceutical environment.

References

  • USP 35 (2011). Description and Solubility / Reference Tables.
  • Molport. (n.d.). 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride. Retrieved from [Link]

  • Marín, A., et al. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Journal of Pharmaceutical and Biomedical Analysis, 29(4), 701-714.
  • Popovici, I. A., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Library of Medicine. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1-Phenylethanol (FDB010561). Retrieved from [Link]

  • Google Patents. (2008). WO2008077560A1 - Process for the preparation of optically active 2-amino-1-phenylethanols.

Sources

Method

Enantioselective Synthesis of 2-(Cyclopropylamino)-1-phenylethan-1-ol Derivatives: A Comprehensive Technical Guide

Introduction: The Significance of Chiral β-Amino Alcohols Chiral β-amino alcohols, and specifically 2-(cyclopropylamino)-1-phenylethan-1-ol derivatives, are pivotal structural motifs in a vast array of biologically activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral β-Amino Alcohols

Chiral β-amino alcohols, and specifically 2-(cyclopropylamino)-1-phenylethan-1-ol derivatives, are pivotal structural motifs in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] Their importance is underscored by their presence in various classes of drugs, including β-blockers, where the stereochemistry of the alcohol and amine-bearing carbons dictates the therapeutic efficacy and can significantly influence the pharmacological profile.[4] The synthesis of enantiomerically pure β-blockers is a prime example, where one enantiomer typically exhibits the desired therapeutic effect while the other may be less active or even contribute to adverse effects. This guide provides an in-depth exploration of robust and scalable enantioselective methods for the synthesis of these valuable chiral building blocks, with a focus on practical application and the underlying mechanistic principles that govern their stereochemical outcomes.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral 2-(cyclopropylamino)-1-phenylethan-1-ol derivatives primarily revolves around the stereoselective reduction of a prochiral α-amino ketone precursor, 2-(cyclopropylamino)-1-phenylethan-1-one. The key to achieving high enantioselectivity lies in the use of chiral catalysts or reagents that can effectively discriminate between the two enantiotopic faces of the ketone. This guide will detail three prominent and field-proven strategies:

  • Asymmetric Transfer Hydrogenation (ATH): A powerful and versatile method that utilizes a chiral catalyst, typically a transition metal complex, to transfer hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid) to the ketone.[5][6]

  • Catalytic Asymmetric Hydrogenation: This approach employs molecular hydrogen as the reductant in the presence of a chiral transition metal catalyst.[1][7]

  • Corey-Bakshi-Shibata (CBS) Reduction: A highly reliable method that uses a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source.[8][9][10][11]

Asymmetric Transfer Hydrogenation (ATH) of α-Amino Ketones

Asymmetric transfer hydrogenation has emerged as a preferred method for the reduction of ketones due to its operational simplicity and the use of readily available and safe hydrogen donors.[5][6] Ruthenium(II) complexes bearing chiral ligands are among the most effective catalysts for this transformation.[5]

Causality of Experimental Choices in ATH

The choice of catalyst, ligand, and hydrogen donor is critical for achieving high enantioselectivity and conversion. Chiral N-tosylated diamines and β-amino alcohols are common ligands that, when complexed with a ruthenium precursor, form a chiral environment around the metal center.[5] This chiral pocket dictates the orientation of the incoming ketone substrate, leading to preferential hydride delivery to one of its faces. The use of a hydrogen donor like a formic acid/triethylamine mixture or isopropanol is advantageous as it avoids the need for high-pressure hydrogenation equipment.[5]

Experimental Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Reduction Reaction cluster_workup Workup and Purification catalyst_prep Mix [RuCl2(p-cymene)]2 and chiral ligand (e.g., (R,R)-TsDPEN) in solvent substrate_prep Dissolve α-amino ketone and hydrogen donor (e.g., HCOOH/NEt3) in solvent add_catalyst Add catalyst solution to substrate mixture substrate_prep->add_catalyst reaction Stir at controlled temperature add_catalyst->reaction quench Quench reaction reaction->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for Asymmetric Transfer Hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation using a Ru(II)-TsDPEN Catalyst

Materials:

  • 2-(Cyclopropylamino)-1-phenylethan-1-one hydrochloride

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Formic acid

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, suspend 2-(cyclopropylamino)-1-phenylethan-1-one hydrochloride (1 equivalent) in a 5:2 mixture of formic acid and triethylamine.

  • Reduction: Add the freshly prepared catalyst solution to the substrate mixture. Stir the reaction at 28 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of 2-(cyclopropylamino)-1-phenylethan-1-ol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Catalytic Asymmetric Hydrogenation

This method offers an atom-economical approach to the synthesis of chiral alcohols by using molecular hydrogen as the reducing agent.[7] Ruthenium catalysts, particularly those with the BINAP ligand, have shown exceptional performance in the asymmetric hydrogenation of functionalized ketones.[12][13]

Mechanistic Rationale

The mechanism of Noyori's asymmetric hydrogenation involves the coordination of the ketone to the chiral Ru-BINAP catalyst.[14][15] The stereochemical outcome is determined by the specific geometry of the catalyst-substrate complex, which facilitates the delivery of hydrogen to one face of the carbonyl group. The presence of a diamine ligand in conjunction with the diphosphine can further enhance both the activity and enantioselectivity.[15]

Experimental Schematic for Catalytic Asymmetric Hydrogenation

Hydro_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Isolation autoclave Charge autoclave with substrate, catalyst, and solvent pressurize Pressurize with H2 gas autoclave->pressurize react Stir at elevated temperature and pressure pressurize->react depressurize Cool and depressurize react->depressurize filter_concentrate Filter catalyst and concentrate solvent depressurize->filter_concentrate purify Purify product filter_concentrate->purify

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Protocol: Asymmetric Hydrogenation with a Ru-BINAP-Diamine Catalyst

Materials:

  • 2-(Cyclopropylamino)-1-phenylethan-1-one

  • RuCl₂[(R)-BINAP]

  • (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • (R,R)-1,2-Diaminocyclohexane

  • Potassium tert-butoxide

  • Anhydrous isopropanol

  • Hydrogen gas

Procedure:

  • Catalyst Activation: In a glovebox, mix RuCl₂[(R)-BINAP], (R)-BINAP, and (R,R)-1,2-diaminocyclohexane in anhydrous isopropanol. Add a solution of potassium tert-butoxide in isopropanol and stir for 30 minutes.

  • Reaction: Place the 2-(cyclopropylamino)-1-phenylethan-1-one substrate and the activated catalyst solution in a high-pressure autoclave.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 8 atm). Heat the reaction to 30°C and stir until the reaction is complete (monitored by HPLC).

  • Workup: Cool the autoclave to room temperature and carefully release the pressure.

  • Isolation: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the enantiomerically enriched amino alcohol.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[8][9][10] It utilizes a chiral oxazaborolidine catalyst, which is typically prepared in situ from a chiral amino alcohol and a borane source.[8][11]

Underlying Principles of Stereocontrol

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[10][11] The chiral environment of the catalyst directs the coordination of the ketone in a way that the larger substituent is oriented away from the steric bulk of the catalyst. This pre-organization ensures that the hydride from the borane is delivered to a specific face of the carbonyl, resulting in a predictable stereochemical outcome.[11] The (S)-catalyst typically yields the (R)-alcohol, and vice versa.[11]

Logical Flow of the CBS Reduction

CBS_Flow A Chiral Amino Alcohol + Borane B Formation of Oxazaborolidine Catalyst A->B C Coordination of Borane to Catalyst B->C D Coordination of Ketone to Catalyst-Borane Complex C->D E Intramolecular Hydride Transfer D->E F Formation of Chiral Alcohol-Borane Complex E->F G Hydrolysis and Product Isolation F->G

Caption: Mechanistic steps in the CBS Reduction.

Protocol: (S)-2-Methyl-CBS-oxazaborolidine Catalyzed Reduction

Materials:

  • 2-(Cyclopropylamino)-1-phenylethan-1-one

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add a solution of 2-(cyclopropylamino)-1-phenylethan-1-one (1 equivalent) in anhydrous THF. Cool the solution to 0 °C.

  • Catalyst Addition: Add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) dropwise to the cooled ketone solution.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 equivalents) to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane.

  • Hydrolysis: Add 1 M HCl and stir for 30 minutes.

  • Workup: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the resulting (R)-2-(cyclopropylamino)-1-phenylethan-1-ol by chiral HPLC.

Data Summary and Comparison of Methods

MethodCatalystHydrogen SourceTypical Yield (%)Typical ee (%)AdvantagesDisadvantages
Asymmetric Transfer Hydrogenation Ru(II)-chiral diamineHCOOH/NEt₃ or i-PrOH85-9590-99Operationally simple, mild conditions, avoids high-pressure H₂.May require higher catalyst loading than hydrogenation.
Catalytic Asymmetric Hydrogenation Ru(II)-BINAP-diamineH₂ gas90-9895->99High atom economy, high turnover numbers.Requires high-pressure equipment, H₂ gas handling.
CBS Reduction Chiral OxazaborolidineBorane (e.g., BH₃·SMe₂)80-9590-98High predictability of stereochemistry, commercially available catalysts.Stoichiometric use of borane, moisture-sensitive reagents.

Conclusion and Future Perspectives

The enantioselective synthesis of 2-(cyclopropylamino)-1-phenylethan-1-ol derivatives can be achieved with high efficiency and stereocontrol using asymmetric transfer hydrogenation, catalytic asymmetric hydrogenation, and the Corey-Bakshi-Shibata reduction. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. Asymmetric transfer hydrogenation offers a practical and scalable approach for many applications. Catalytic asymmetric hydrogenation provides the most atom-economical route, ideal for large-scale industrial production. The CBS reduction remains a valuable tool for its predictability and reliability, particularly in a research and development setting.

Future research in this area will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant and non-precious metals, to further enhance the sustainability and cost-effectiveness of these important transformations.[1] Additionally, the exploration of biocatalytic methods, employing enzymes such as ketoreductases, holds promise for highly selective and environmentally benign syntheses.

References

  • Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-50. [Link]

  • Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Catalysis. [Link]

  • Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones. Tetrahedron Letters, 41(46), 8875-8879. [Link]

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. RSC Advances, 12(37), 24135-24144. [Link]

  • Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. [Link]

  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775-20781. [Link]

  • Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes. Organic Letters, 4(5), 835-8. [Link]

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry, 12(34), 6589-6596. [Link]

  • [Blockers of beta-adrenergic receptors--a group of chiral agents stereoselective synthesis of...]. Ceska a Slovenska Farmacie, 54(4), 163-73. [Link]

  • Asymmetric Transfer Hydrogenation - Dynamic Kinetic Resolution of ∝-Amino Ketones. ResearchGate. [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. PubMed. [Link]

  • Asymmetric Synthesis of anti- and syn-β-Amino Alcohols by Reductive Cross-Coupling of Transition Metal-Coordinated Planar Chiral Arylaldehydes with Aldimines. The Journal of Organic Chemistry, 68(1), 229-236. [Link]

  • Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. The Journal of Organic Chemistry, 85(16), 10499-10511. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry. [Link]

  • Corey–Bakshi–Shibata (CBS) Reduction. ResearchGate. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 4050-4053. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(21), 6256-6262. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]

  • Asymmetric reductive amination of ketones.
  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]

  • Ryoji Noyori - Nobel Lecture. NobelPrize.org. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Noyori Asymmetric Hydrogenation. Chem-Station. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride in Murine Models

For Research Use Only. Not for human or veterinary use.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for human or veterinary use. [1]

Introduction

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a small molecule with the chemical formula C11H16ClNO and a molecular weight of 213.7 g/mol [1][2]. Structurally, it belongs to the phenylethanolamine class of compounds, which includes various sympathomimetic agents known to interact with adrenergic receptors[3][4]. Sympathomimetic drugs mimic the effects of endogenous catecholamines like epinephrine and norepinephrine, which are key regulators of the sympathetic nervous system[4]. While direct research on the specific biological activity of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is limited, its structural similarity to compounds like phenylpropanolamine suggests a potential for adrenergic activity, possibly as a beta-adrenergic agonist[5].

These application notes provide a comprehensive guide for researchers on the formulation, administration, and in vivo evaluation of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride in murine models. The protocols outlined below are based on established methodologies for related compounds and general best practices for in vivo rodent studies. It is imperative for researchers to conduct initial dose-range finding and toxicity studies to determine the optimal and safe dosage for their specific experimental context[6][7][8]. All animal procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol[9][10].

Pre-Dosing Considerations

Animal Model Selection and Husbandry

The choice of mouse strain will depend on the specific research question. Common outbred strains like Swiss mice or inbred strains such as C57BL/6 are often used for initial pharmacological and toxicological assessments[11][12]. Animals should be allowed to acclimate to the housing facility for at least one week before the start of any experiment. Standard housing conditions should include a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.

Ethical Considerations and IACUC Compliance

All animal experiments must be conducted under a protocol approved by the Institutional Animal Care and Use Committee (IACUC)[9][10]. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal use and distress.

Dose-Range Finding Studies

Initial dose-range finding studies are crucial for determining the minimum effective dose (MED) and the maximum tolerated dose (MTD) of a novel compound[6][7][8]. A common approach is to start with a low dose and escalate it in subsequent cohorts of animals until signs of toxicity are observed[6][13]. Data from studies on structurally similar compounds, such as phenylpropanolamine, can inform the selection of a starting dose range. For instance, studies in mice have used phenylpropanolamine at doses ranging from 10 to 40 mg/kg[14].

Vehicle Selection and Formulation

The choice of vehicle for administering 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride will depend on its solubility and the intended route of administration. For hydrophilic compounds, sterile water or saline are preferred vehicles for oral and parenteral routes[11][12]. For hydrophobic compounds, oil-based vehicles like corn oil may be necessary[11][12][15].

Recommended Vehicle Formulations
VehicleRoute of AdministrationNotes
Sterile Water or 0.9% Saline Oral Gavage, Intraperitoneal (IP)Ideal for water-soluble compounds. Ensure the final solution is sterile.
0.5% Carboxymethyl cellulose (CMC) in water Oral GavageA common suspending agent for compounds with low water solubility[11][12].
Corn Oil Oral GavageSuitable for highly hydrophobic compounds[11][12][15].

Administration Protocols

Protocol 1: Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for systemic drug administration in mice.

Materials:

  • 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)[16]

  • 70% ethanol for disinfection[17]

  • Animal scale

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. The two-person technique is often preferred for safety and accuracy[16].

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder[17][18].

  • Disinfection: Disinfect the injection site with a 70% ethanol wipe[17].

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity[16][18].

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle[17].

  • Injection: Inject the solution smoothly. The maximum recommended injection volume for mice is 10 mL/kg of body weight[16][19].

  • Withdrawal and Observation: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions[19].

Protocol 2: Oral Gavage

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

Materials:

  • 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride solution/suspension

  • Sterile syringes (1 mL)

  • Flexible or rigid feeding needle (gavage needle), typically 20-22 gauge for adult mice

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the mouse to determine the correct volume of the dosing solution to administer. An example calculation is as follows: For a 30g mouse and a target dose of 20 mg/kg, with a solution concentration of 2 mg/mL, the required volume would be 0.3 mL[20].

  • Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the esophagus and advance it towards the stomach.

  • Administration: Once the needle is correctly positioned, administer the solution slowly.

  • Withdrawal and Observation: Carefully remove the needle and return the mouse to its cage. Observe the animal for any signs of respiratory distress or discomfort.

Experimental Workflow and Endpoint Analysis

The following diagram illustrates a general workflow for evaluating the in vivo effects of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_post Post-Dosing Monitoring & Analysis acclimation Animal Acclimation (1 week) baseline Baseline Measurements (e.g., body weight, behavior) acclimation->baseline dosing Compound Administration (IP or Oral Gavage) baseline->dosing monitoring Monitor for Clinical Signs (e.g., activity, posture) dosing->monitoring pk_sampling Pharmacokinetic Sampling (Blood collection at time points) monitoring->pk_sampling pd_assessment Pharmacodynamic Assessment (e.g., motor activity, physiological changes) pk_sampling->pd_assessment terminal Terminal Endpoint (Tissue collection, necropsy) pd_assessment->terminal

Caption: General experimental workflow for in vivo studies.

Pharmacokinetic (PK) Analysis

To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, a pharmacokinetic study is essential.

Protocol 3: Blood Collection for PK Analysis

  • Time Points: Collect blood samples at various time points post-dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Collection Method: Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus, depending on the volume required and institutional guidelines[21]. For terminal collection, cardiac puncture is performed under anesthesia.

  • Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma, which should then be stored at -80°C until analysis[22].

  • Bioanalytical Method: Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride in plasma samples[23][24][25].

Pharmacodynamic (PD) and Toxicological Assessment

Based on the presumed sympathomimetic activity, several pharmacodynamic and toxicological endpoints can be evaluated.

Potential Assessments:

  • Motor Activity: Changes in spontaneous motor activity can be assessed using automated activity chambers. Some sympathomimetics can either increase or decrease motor activity depending on the dose.

  • Cardiovascular Effects: Monitor heart rate and blood pressure using telemetry or non-invasive tail-cuff methods.

  • Body Temperature: Record core body temperature as some sympathomimetic compounds can induce hyperthermia[26].

  • Clinical Observations: Regularly observe animals for any signs of toxicity, such as changes in posture, breathing, or behavior.

  • Body Weight: Monitor body weight throughout the study as a general indicator of health[14][15].

The following diagram outlines key steps in the analytical phase of the study.

G cluster_sample Sample Collection cluster_analysis Bioanalytical & Data Analysis blood Blood/Plasma lcms LC-MS/MS Quantification blood->lcms tissue Tissues of Interest pd_data Pharmacodynamic Data Analysis tissue->pd_data pk_model Pharmacokinetic Modeling (Cmax, Tmax, AUC, Half-life) lcms->pk_model tox_report Toxicology Report pd_data->tox_report

Caption: Workflow for sample and data analysis.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University.
  • Intraperitoneal Injection of Neonatal Mice - PMC.
  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection This SOP replaces: Date: 26.11.14 Version - Institute of Laboratory Animal Science (LTK). (2018, August 3).
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique.
  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences.
  • The effects of phenylpropanolamine and other sympathomimetics on food consumption and motor activity in mice - PubMed.
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy - ASM Journals. (2012, October 16).
  • Identification and validation of small molecule analytes in mouse plasma by liquid chromatography–tandem mass spectrometry: A. (2022, February 9).
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC.
  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. (2009, December 15).
  • Breeding Policy for Mice and Rats - Knowledge Base. (2025, July 22).
  • Choice of vehicle affects pyraclostrobin toxicity in mice - The University of North Carolina at Chapel Hill.
  • IACUC Standard Procedures for Rodents - University of Louisville. (2025, May 12).
  • The Effects of Phenylpropanolamine on Food Intake and Body Weight in the Genetically Obese (ob/ob) Mouse - PubMed.
  • In Vivo Experimental Design for Studying Beta-2 Adrenergic Agonists: Application Notes and Protocols - Benchchem.
  • Phenylpropanolamine constricts mouse and human blood vessels by preferentially activating alpha2-adrenoceptors - PubMed. (2005, April 15).
  • IACUC Guidelines - Research | SDSU.
  • Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, a. (2019, June 17).
  • IACUC Policies, Guidelines and Standard Procedures | Institutional Animal Care and Use Committee | Georgetown University.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2022, September 15).
  • Bioanalytical method for quantitative determination of mithramycin analogs in mouse plasma by HPLC-QTOF - PubMed. (2019, May 10).
  • Biological Resource Centre Page 1 of 2 BRC/IACUC/002 Appendix II -IACUC Guideline For Genotyping Mice And Rats 07.
  • Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler - Beckman Coulter.
  • Dose Range Finding Studies - Charles River Laboratories.
  • Dose-ranging studies (including discovery, preclinical and clinical) - GARDP Revive.
  • Drug dose formula/calculation for oral gavage injection? - ResearchGate. (2019, March 20).
  • Application Notes and Protocols for Oral Gavage Administration of 4-Hydroxytamoxifen in Rodents - Benchchem.
  • Effects of acute and chronic administration of β-adrenoceptor ligands on airway function in a murine model of asthma | PNAS.
  • Buy 2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol (EVT-13467561) - EvitaChem.
  • Quantitative bioanalysis by LC-MS for the development of biological drugs.
  • 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride | Sapphire Bioscience.
  • Chronic treatment in vivo with β-adrenoceptor agonists induces dysfunction of airway β2-adrenoceptors and exacerbates lung inflammation in mice - PMC.
  • Sympathomimetics - Deranged Physiology. (2024, November 28).
  • 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride | 4917-71-9 - Molport.
  • Beta-Adrenergic Agonists - PMC. (2006, May 15).
  • Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. (2022, November 30).
  • Effects of phenylpropanolamine (PPA) on in vitro human erythrocyte membranes and molecular models | Request PDF - ResearchGate.
  • Effects of phenylpropanolamine on regulatory and nonregulatory ingestion in adult rats.

Sources

Method

Application Note: In Vitro Pharmacological Characterization of 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride in GPCR Cell Culture Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS: 4917-71-9) Application: High-Throughput Screening (HTS), GPCR Deorp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS: 4917-71-9) Application: High-Throughput Screening (HTS), GPCR Deorphanization, and Structure-Activity Relationship (SAR) Profiling

Mechanistic Rationale & Target Biology

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a synthetic building block featuring a classical phenylethanolamine scaffold. In pharmacology, phenylethanolamines are the foundational pharmacophores for endogenous catecholamines (epinephrine, norepinephrine) and trace amines[1].

The presence of a secondary amine and a β -hydroxyl group on the ethylamine side chain is the critical structural determinant for anchoring the ligand into the orthosteric binding pocket of G-protein coupled receptors (GPCRs), specifically Adrenergic Receptors (ARs) and Trace Amine-Associated Receptors (TAARs)[2].

Unlike endogenous catecholamines, this compound lacks aromatic ring hydroxyls, which significantly increases its lipophilicity and alters its hydrogen-bonding network within the receptor pocket. Furthermore, the substitution of a bulky cyclopropyl group on the terminal nitrogen introduces steric hindrance. In classical SAR studies, increasing the bulk of the N-alkyl substituent heavily biases the ligand toward β2​ -adrenergic selectivity over β1​ , and frequently shifts the intrinsic efficacy from full agonism to partial agonism or competitive antagonism[3][4]. Consequently, this compound must be rigorously profiled across multiple G-protein coupling pathways to define its functional signature.

GPCR_Signaling Ligand 2-(Cyclopropylamino)- 1-phenylethan-1-ol Receptor GPCR Target (e.g., β-AR / TAAR1) Ligand->Receptor Binds orthosteric site Gs Gαs Protein Receptor->Gs Primary coupling Gq Gαq Protein Receptor->Gq Secondary/Cross-talk AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Accumulation (TR-FRET Readout) AC->cAMP Synthesizes PLC Phospholipase C Gq->PLC Activates Ca2 Ca2+ Mobilization (Fluo-4 Readout) PLC->Ca2 IP3-mediated release

Figure 1: Divergent GPCR signaling pathways activated by phenylethanolamine derivatives and their corresponding assay readouts.

Experimental Design & Causality (The "Why")

To prevent false positives and accurately map the pharmacological profile of 2-(Cyclopropylamino)-1-phenylethan-1-ol, the experimental architecture must be a self-validating system . We employ three parallel assays using CHO-K1 cells stably expressing the target GPCRs.

  • TR-FRET cAMP Accumulation Assay (G α s/G α i Coupling):

    • The Causality: β -ARs and TAAR1 primarily couple to G α s proteins, stimulating adenylyl cyclase to produce cAMP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its time-delayed measurement eliminates short-lived background autofluorescence from the cells or the test compound itself[5].

    • Critical Reagent: The assay buffer must contain IBMX (3-isobutyl-1-methylxanthine) . IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, cellular PDEs will rapidly hydrolyze the synthesized cAMP, destroying the signal window before measurement[6].

  • Fluo-4 Intracellular Calcium Assay (G α q Coupling):

    • The Causality: To assess α1​ -AR activity or G-protein cross-talk, calcium mobilization is tracked. Fluo-4 AM is a lipophilic ester that diffuses into the cell, where intracellular esterases cleave the AM group, trapping the fluorescent dye inside[7].

    • Critical Reagent: CHO-K1 cells possess highly active organic anion transporters that will actively pump the cleaved Fluo-4 dye out of the cell, ruining the baseline. Probenecid must be added to the loading buffer to inhibit these transporters and ensure dye retention[8][9].

  • Resazurin Cytotoxicity Counter-Screen:

    • The Causality: If the compound acts as a toxicant, it will lyse cells, resulting in a drop in cAMP and calcium signals. This can be easily misidentified as G α i agonism or GPCR antagonism. A resazurin viability assay ensures that signal modulation is strictly receptor-mediated.

Self-Validating Assay Protocols

TR-FRET cAMP Accumulation Assay

This protocol utilizes a competitive immunoassay principle where endogenous cAMP competes with a fluorophore-labeled cAMP tracer[10][11].

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells expressing the target GPCR at 10,000 cells/well in a low-volume 384-well white microplate. Incubate overnight at 37°C, 5% CO 2​ .

  • Buffer Preparation: Prepare Stimulation Buffer (HBSS, 0.1% BSA, 5 mM HEPES, pH 7.4) supplemented with 0.5 mM IBMX .

  • Compound Addition (Self-Validating Setup):

    • Wells A1-A4 (Blank): Stimulation buffer only.

    • Wells B1-B4 (Vehicle): 0.1% DMSO (Basal activity).

    • Wells C1-C4 (Positive Control): 10 µM Forskolin (Receptor-independent adenylyl cyclase activation; validates assay reagents).

    • Wells D1-D4 (Reference Agonist): 1 µM Isoproterenol (Validates receptor expression and functionality).

    • Remaining Wells: 10-point dose-response curve of 2-(Cyclopropylamino)-1-phenylethan-1-ol (100 µM to 0.1 nM).

  • Incubation: Incubate the plate for 30 minutes at Room Temperature (RT).

  • Detection: Add TR-FRET lysis buffer containing the Europium cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP tracer. Incubate for 1 hour at RT in the dark.

  • Readout: Read on a TR-FRET compatible microplate reader (e.g., SpectraMax or PHERAstar). Excite at 340 nm; read emissions at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio. Note: Signal is inversely proportional to intracellular cAMP levels.

Fluo-4 Intracellular Calcium Mobilization Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Prepare Fluo-4 AM loading solution (2 µM Fluo-4 AM, 0.02% Pluronic F-127, in HBSS buffer). Critically, add 2.5 mM Probenecid to the solution to prevent dye extrusion[8][12].

  • Incubation: Remove culture media. Add 20 µL/well of the loading solution. Incubate for 45 minutes at 37°C, followed by 15 minutes at RT to allow complete esterase cleavage.

  • Kinetic Readout: Transfer the plate to a FLIPR (Fluorescence Imaging Plate Reader). Set excitation to 488 nm and emission to 525 nm.

  • Compound Injection: Record baseline fluorescence for 10 seconds. The instrument automatically injects the test compound (or controls: 10 µM ATP as a positive Gq control) and records kinetic fluorescence flux for 120 seconds.

Resazurin Cytotoxicity Counter-Screen

Step-by-Step Methodology:

  • Following the same dosing layout as the cAMP assay, incubate cells with the test compound for 24 hours.

  • Add Resazurin reagent (final concentration 10 µg/mL) to all wells.

  • Incubate for 2 hours at 37°C. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin.

  • Read fluorescence (Ex: 560 nm / Em: 590 nm). Any compound concentration reducing signal by >15% relative to the vehicle control is flagged for cytotoxicity.

Workflow cluster_0 Day 1: Cell Preparation cluster_1 Day 2: Parallel Assay Execution cluster_2 Validation & Readout Seed Seed CHO-K1 cells stably expressing target GPCR (10,000 cells/well in 384-well plate) cAMP TR-FRET cAMP Assay (Gs/Gi Coupling) Seed->cAMP Ca2 Fluo-4 Calcium Assay (Gq Coupling) Seed->Ca2 Tox Resazurin Viability (Counter-screen) Seed->Tox Read_cAMP Add Lysis Buffer + TR-FRET Dyes Read at 615/665 nm cAMP->Read_cAMP Read_Ca2 Load Fluo-4 + Probenecid Read Kinetic Flux (Ex488/Em525) Ca2->Read_Ca2 Read_Tox Incubate with Resazurin (2h) Read Fluorescence (Ex560/Em590) Tox->Read_Tox Data Data Synthesis: Determine EC50, IC50, and Therapeutic Window Read_cAMP->Data Read_Ca2->Data Read_Tox->Data

Figure 2: High-throughput parallel workflow for GPCR ligand characterization.

Quantitative Data Interpretation

Data generated from the above protocols should be normalized to the vehicle control (0%) and the reference agonist (100%). Non-linear regression analysis (four-parameter logistic curve) is used to calculate EC 50​ (potency) and E max​ (efficacy).

Table 1: Expected Pharmacological Profile & Assay Quality Metrics

Assay ModalityTarget PathwayControl Validation MetricExpected Compound Profile (Phenylethanolamine scaffold)
TR-FRET cAMP G α s (e.g., β2​ -AR)Forskolin S/B ratio > 10; Isoproterenol EC 50​ ~1-10 nMPartial Agonist or Antagonist (due to bulky cyclopropyl substitution and lack of ring hydroxyls).
Fluo-4 Calcium G α q (e.g., α1​ -AR)ATP S/B ratio > 5; Baseline stable for 120sWeak or inactive (phenylethanolamines with large N-alkyl groups typically lose α -AR affinity).
Resazurin Cell ViabilityDMSO control = 100% viabilityCC 50​ > 100 µM (Standard phenylethanolamines generally exhibit low acute in vitro toxicity).

Table 2: Assay Optimization Parameters

ParameterTR-FRET cAMPFluo-4 CalciumRationale
Cell Density 10,000 cells/well20,000 cells/wellCalcium flux requires a confluent monolayer for optimal FLIPR optics; cAMP relies on total lysate concentration.
Critical Additive 0.5 mM IBMX2.5 mM ProbenecidIBMX prevents cAMP degradation; Probenecid prevents Fluo-4 dye extrusion.
Readout Time Endpoint (1 hr post-lysis)Kinetic (0-120 seconds)cAMP accumulates to a steady state; Calcium flux is a rapid, transient intracellular spike.

References

  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry.[Link]

  • Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology.[Link]

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed / NIH.[Link]

  • Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine.[Link]

  • HitHunter cAMP assay for GPCRs. BMG LABTECH.[Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.[Link]

  • Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. PubMed Central (PMC).[Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PubMed Central (PMC).[Link]

  • A Novel Ca2+ Indicator for Long-term Tracking of Intracellular Calcium Flux. BioTechniques.[Link]

Sources

Application

Catalytic reduction methods for preparing 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

An Application Guide to the Synthesis of 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride via Catalytic Reduction Abstract This technical guide provides detailed application notes and protocols for the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride via Catalytic Reduction

Abstract

This technical guide provides detailed application notes and protocols for the synthesis of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, a valuable chiral vicinal amino alcohol motif relevant in pharmaceutical development. The synthesis originates from the precursor ketone, 2-(cyclopropylamino)-1-phenylethanone. We present two primary, field-proven catalytic reduction methodologies: heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) and chemical reduction via sodium borohydride (NaBH₄). This document elucidates the mechanistic rationale behind each method, offers a comparative analysis of their advantages and limitations, and provides step-by-step, validated protocols for laboratory execution. Furthermore, we address the final conversion to the stable hydrochloride salt, a critical step for handling and formulation. This guide is intended for researchers, chemists, and drug development professionals seeking robust and scalable methods for the preparation of this important synthetic intermediate.

Introduction

Vicinal amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals and bioactive molecules.[1][2] Their synthesis, particularly in a stereocontrolled manner, is a central focus of modern organic and medicinal chemistry. 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride represents a key intermediate, combining a chiral 1-phenyl-2-aminoethanol backbone with a cyclopropylamine moiety—a functional group known to enhance metabolic stability and target binding affinity in drug candidates.

The most direct and efficient route to this amino alcohol is through the reduction of the corresponding α-aminoketone, 2-(cyclopropylamino)-1-phenylethanone.[3] The choice of reduction strategy is critical, influencing yield, purity, scalability, and stereochemical outcome. This guide provides an in-depth exploration of two principal catalytic methods: heterogeneous hydrogenation and metal hydride reduction.

Synthetic Strategies: A Comparative Overview

The conversion of the carbonyl group in 2-(cyclopropylamino)-1-phenylethanone to a secondary alcohol requires a source of hydride or its equivalent. The two methods detailed below achieve this through fundamentally different, yet highly effective, catalytic pathways.

Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of industrial and laboratory-scale reductions. It offers high atom economy and a simplified purification process, as the catalyst is in a different phase from the reaction mixture.

Mechanism and Rationale: For aromatic ketones, a common challenge with powerful hydrogenation catalysts like Palladium on Carbon (Pd/C) is over-reduction. The initially formed benzyl alcohol intermediate can undergo subsequent hydrogenolysis to yield the corresponding methylene compound.[4] However, the presence of an amino group in the substrate, such as the secondary amine in 2-(cyclopropylamino)-1-phenylethanone, fundamentally alters the catalyst's behavior. The amine acts as a mild catalyst poison or "temper," moderating the activity of the palladium surface.[4][5] This tempering effect suppresses the hydrogenolysis pathway, leading to the selective formation and isolation of the desired secondary alcohol.[4][5][6] The reaction is typically performed under a positive pressure of hydrogen gas in a protic solvent like methanol.[4]

Advantages:

  • High Atom Economy: Utilizes H₂ as the reductant.

  • Clean Work-up: The heterogeneous catalyst is easily removed by simple filtration.

  • Scalability: Well-suited for large-scale industrial synthesis.

Limitations:

  • Specialized Equipment: Requires a hydrogenation apparatus to handle pressurized hydrogen gas safely.

  • Catalyst Deactivation: The catalyst can be sensitive to impurities and may require regeneration.

  • Potential for Over-reduction: If not properly controlled, some methylene byproduct may still form.

Metal Hydride Reduction

Chemical reduction using metal hydride reagents is an exceptionally versatile and convenient method for carbonyl reductions in a laboratory setting. Sodium borohydride (NaBH₄) is a particularly useful reagent for this transformation due to its selectivity and ease of handling.[4][7]

Mechanism and Rationale: Unlike catalytic hydrogenation, NaBH₄ reduction does not involve hydrogen gas. Instead, the borohydride ion (BH₄⁻) serves as a source of nucleophilic hydride ions (H⁻).[8][9] The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.[9] This breaks the C=O π-bond, forming a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic source (often the solvent itself or an added acid/water wash) protonates the resulting alkoxide to yield the final alcohol product.[7][8][9] NaBH₄ is highly chemoselective for aldehydes and ketones, and will not reduce less reactive carbonyls like esters or amides, making it ideal for multifunctional molecules.[7][8]

Advantages:

  • Operational Simplicity: Does not require specialized pressure equipment.

  • High Selectivity: Excellent functional group tolerance, specifically reducing aldehydes and ketones.[7]

  • Mild Conditions: Reactions are typically run at or below room temperature.

Limitations:

  • Stoichiometric Reagent: Generates stoichiometric amounts of borate salts as waste.

  • Protocols for Asymmetric Reduction: While standard NaBH₄ reduction is not stereoselective, more advanced chiral boron reagents can be used for asymmetric synthesis, though these are more specialized.

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Palladium-Catalyzed Hydrogenation

This protocol is adapted from established procedures for the selective reduction of aromatic aminoketones.[4][5]

Materials:

  • 2-(Cyclopropylamino)-1-phenylethanone hydrochloride

  • Palladium on Carbon (10 wt. % Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas supply with balloon or pressure vessel

  • Celite® or a similar filter aid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker) or a balloon setup with a three-way stopcock

  • Filtration apparatus (Büchner funnel or Celite® plug in a pipette)

Procedure:

  • To a round-bottom flask, add 2-(Cyclopropylamino)-1-phenylethanone hydrochloride (1.0 eq).

  • Add anhydrous methanol (approx. 20 mL per 1 mmol of substrate).

  • Carefully add 10% Pd/C catalyst (5-10% by weight relative to the substrate).

  • Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a plug of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrates and concentrate in vacuo to yield the crude 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Sodium Borohydride Reduction

This protocol is based on standard procedures for the NaBH₄ reduction of ketones.[7][10]

Materials:

  • 2-(Cyclopropylamino)-1-phenylethanone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Dissolve 2-(Cyclopropylamino)-1-phenylethanone hydrochloride (1.0 eq) in methanol (approx. 15 mL per 1 mmol of substrate) in a flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 10-15 minutes, controlling the effervescence.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding water, followed by concentration in vacuo to remove most of the alcohol solvent.

  • Partition the residue between ethyl acetate and water. If the starting material was the hydrochloride salt, neutralize the aqueous layer with saturated NaHCO₃ solution until the pH is ~8-9 to obtain the free base.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 2-(Cyclopropylamino)-1-phenylethan-1-ol as the free base.

Protocol 3: Conversion to Hydrochloride Salt

This final step is crucial for obtaining a stable, crystalline solid product.[11][12]

Materials:

  • Crude 2-(Cyclopropylamino)-1-phenylethan-1-ol (free base from Protocol 3.2)

  • Anhydrous diethyl ether (Et₂O) or Isopropyl alcohol

  • Hydrochloric acid solution (e.g., 2 M HCl in Et₂O) or gaseous HCl

Equipment:

  • Beaker or Erlenmeyer flask

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

  • While stirring, add a solution of HCl in diethyl ether (1.0-1.1 eq) dropwise.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue stirring for 15-30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield pure 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

Data Summary and Characterization

The choice between these two robust methods depends on available equipment, scale, and desired work-up procedure.

ParameterProtocol 3.1: Pd/C HydrogenationProtocol 3.2: NaBH₄ Reduction
Reductant Hydrogen Gas (H₂)Sodium Borohydride (NaBH₄)
Catalyst/Reagent 10% Palladium on Carbon (Catalytic)Sodium Borohydride (Stoichiometric)
Solvent MethanolMethanol or Ethanol
Temperature Room Temperature0 °C to Room Temperature
Key Advantage High atom economy, simple filtration work-up.Operational simplicity, no pressure apparatus needed.
Key Limitation Requires hydrogenation equipment.Generates stoichiometric borate waste.
Product Form Directly yields the hydrochloride salt.Yields the free base, requiring a separate salt formation step.

Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the molecular structure and disappearance of the ketone carbonyl signal.

  • Mass Spectrometry (MS): To confirm the molecular weight (as the free base).

  • Infrared (IR) Spectroscopy: To observe the appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the C=O stretch (~1680 cm⁻¹).

Visualized Workflows

G cluster_0 Synthetic Pathway Start 2-(Cyclopropylamino)- 1-phenylethanone Method1 Method A: Catalytic Hydrogenation (H₂, Pd/C, MeOH) Start->Method1 Direct to Salt Method2 Method B: Hydride Reduction (NaBH₄, MeOH) Start->Method2 Product 2-(Cyclopropylamino)- 1-phenylethan-1-ol Hydrochloride Method1->Product FreeBase 2-(Cyclopropylamino)- 1-phenylethan-1-ol (Free Base) Method2->FreeBase SaltFormation Salt Formation (HCl in Ether) FreeBase->SaltFormation SaltFormation->Product

Caption: Overall synthetic workflow for the preparation of the target hydrochloride salt.

Caption: Simplified mechanism of NaBH₄ reduction of the α-aminoketone.

Conclusion

The preparation of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride can be reliably achieved from its ketone precursor using either heterogeneous catalytic hydrogenation or sodium borohydride reduction. Catalytic hydrogenation with Pd/C is an elegant method that leverages the substrate's amine group to ensure selectivity, offering a direct route to the hydrochloride salt with high atom economy. Alternatively, NaBH₄ reduction provides an operationally simple, safe, and highly effective laboratory-scale method that proceeds under mild conditions, yielding the free base which is then easily converted to the target salt. The selection of the optimal method will depend on the specific project requirements, including scale, available equipment, and process safety considerations. Both protocols presented herein are robust, well-documented, and suitable for producing high-purity material for further research and development.

References

  • H. Wang, et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au. Available at: [Link]

  • C. Zhu, et al. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, 38: 2889–2897. Available at: [Link]

  • J. Chen, et al. (2021). Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols. ACS Catalysis. Available at: [Link]

  • S. M. Kim, et al. (2025). Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Catalysis. Available at: [Link]

  • H. Wang, et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. National Center for Biotechnology Information. Available at: [Link]

  • C. Zhu, et al. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Taylor & Francis Online. Available at: [Link]

  • A. Gömöry, et al. (2021). Ir‐catalyzed asymmetric hydrogenation of α‐amino ketones. ResearchGate. Available at: [Link]

  • C. Zhu, et al. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. OA Monitor Ireland. Available at: [Link]

  • Molport. 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride. Molport. Available at: [Link]

  • C. Zhu, et al. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Taylor & Francis Online. Available at: [Link]

  • S. Ohori, et al. (2014). Structurally Designed Trans-2-phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. AWS. Available at: [Link]

  • S. Nisnevich, et al. (2020). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. ResearchGate. Available at: [Link]

  • L. Fisch (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • K. Aspers. NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead. Available at: [Link]

  • J. Clark (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]

  • University of Toronto. Synthetic Methods towards 1-Substituted Cyclopropylamines. T-Space. Available at: [Link]

  • Organic Syntheses. Acetophenone, 2-amino-, hydrochloride. Organic Syntheses. Available at: [Link]

  • V. Matiichuk, et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. Available at: [Link]

  • W. Hartung, et al. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. Google Patents.
  • J. de Groot, et al. (2023). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • G. Lamb, et al. (1976). Cyclopropylamines as pharmaceuticals. Google Patents.
  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]

  • University of Missouri–St. Louis. Sodium Borohydride Reduction of Benzoin. UMSL. Available at: [Link]

Sources

Method

Topic: Sample Preparation of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride for LC-MS/MS Analysis

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to the sample preparation of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the sample preparation of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride from biological matrices for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Recognizing the critical role of sample preparation in analytical accuracy and instrument robustness, this guide moves beyond a simple recitation of steps. It delves into the underlying principles of three common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—explaining the scientific rationale for each procedural choice. We present detailed, field-proven protocols and discuss the inherent trade-offs between method complexity, cleanup efficiency, and throughput. This application note is designed for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods for this and structurally similar compounds.

Introduction: The Analytical Challenge

2-(Cyclopropylamino)-1-phenylethan-1-ol is a sympathomimetic amine characterized by a secondary amine and a hydroxyl group, rendering it basic and relatively polar. As a hydrochloride salt, it exhibits good aqueous solubility.[1][2] The accurate quantification of such compounds in complex biological matrices like plasma, serum, or urine is a significant challenge for bioanalytical laboratories. The primary obstacle is the presence of endogenous matrix components, such as proteins, salts, and phospholipids, which can profoundly interfere with LC-MS/MS analysis.[3]

Analyte Physicochemical Properties

Understanding the analyte's properties is paramount for designing an effective extraction strategy.

PropertyValue / StructureSource / Rationale
Chemical Name 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride-
CAS Number 4917-71-9[8][9]
Molecular Formula C₁₁H₁₆ClNO[8][9]
Molecular Weight 213.71 g/mol [8][9]
Chemical Structure alt text Inferred from name
Predicted pKa ~9.5 - 10.5Estimated for the secondary amine group, which is the most basic site. This indicates the compound will be positively charged in acidic to neutral pH.
Predicted Polarity Moderately PolarThe presence of hydroxyl and amine functional groups increases polarity, influencing chromatographic and extraction behavior.

Core Strategies for Sample Preparation

There is no single "best" method for sample preparation; the optimal choice depends on the required sensitivity, throughput, sample volume, and nature of the biological matrix.[10] We will explore three widely used techniques, ordered from simplest to most complex.

Protein Precipitation (PPT)

Causality: PPT is the fastest and simplest technique, often used in high-throughput screening environments.[11] The mechanism involves adding a water-miscible organic solvent (typically acetonitrile or methanol) to the biological sample in a 3:1 or greater ratio.[12] This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of the solution.[12][13] The analyte, being soluble in the resulting supernatant, is separated from the solid protein pellet by centrifugation or filtration.

Expert Insight: While fast and inexpensive, PPT is a non-selective, "crude" cleanup method.[10] It effectively removes large proteins but leaves behind many other matrix components like salts and phospholipids, which are major contributors to ion suppression.[5][14] Therefore, this method is best suited for assays where the analyte concentration is high and the required sensitivity is low.

PPT_Workflow cluster_workflow Protein Precipitation Workflow sample 1. Aliquot Sample (e.g., 100 µL Plasma) add_is 2. Add Internal Standard (IS) sample->add_is add_solvent 3. Add Precipitating Solvent (e.g., 300 µL ACN with 1% FA) add_is->add_solvent vortex 4. Vortex Mix (e.g., 1 min) add_solvent->vortex centrifuge 5. Centrifuge (e.g., 10 min @ >10,000 x g) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Workflow for Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE)

Causality: LLE provides a significantly cleaner extract than PPT by partitioning the analyte between two immiscible liquid phases—typically an aqueous sample phase and an organic solvent phase.[10][15] The selectivity is controlled by pH. For a basic compound like 2-(Cyclopropylamino)-1-phenylethan-1-ol, the sample pH is raised (e.g., to pH > 11) using a buffer. This deprotonates the secondary amine, converting the charged analyte into its neutral, more non-polar form, which preferentially partitions into a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).[16] Polar interferences like salts remain in the aqueous phase.

Expert Insight: LLE is effective at removing non-lipid matrix components and can concentrate the analyte if the organic phase is evaporated and reconstituted in a smaller volume.[10] However, it can be labor-intensive, difficult to automate, and prone to emulsion formation.[17] Furthermore, highly lipid-soluble components, such as phospholipids, may still be co-extracted.

LLE_Workflow cluster_workflow Liquid-Liquid Extraction Workflow sample 1. Aliquot Sample & IS (e.g., 200 µL Plasma) add_buffer 2. Add Basic Buffer (e.g., 200 µL Carbonate Buffer, pH 11) sample->add_buffer add_solvent 3. Add Extraction Solvent (e.g., 1 mL MTBE) add_buffer->add_solvent vortex 4. Vortex Mix (e.g., 5 min) add_solvent->vortex centrifuge 5. Centrifuge (Phase Separation) vortex->centrifuge transfer_org 6. Transfer Organic Layer centrifuge->transfer_org evaporate 7. Evaporate to Dryness (e.g., N₂ Stream @ 40°C) transfer_org->evaporate reconstitute 8. Reconstitute (e.g., 100 µL Mobile Phase) evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

Causality: SPE is the most powerful and selective sample preparation technique, producing the cleanest extracts. It uses a solid sorbent packed into a cartridge or 96-well plate to retain the analyte while interferences are washed away. For a basic compound, a mixed-mode cation-exchange (MCX) sorbent is ideal. This sorbent possesses both reversed-phase (for retaining non-polar compounds) and strong cation-exchange (for retaining positive charges) properties. The protocol involves:

  • Conditioning & Equilibration: Wetting the sorbent and preparing it for sample interaction.

  • Loading: Applying the pre-treated (acidified) sample. The analyte, being positively charged, is retained by strong ion-exchange interactions.

  • Washing: Using an acidic organic solvent to wash away neutral and acidic interferences retained by weaker reversed-phase interactions.

  • Eluting: Applying a basic organic solvent to neutralize the analyte's charge, disrupting the ion-exchange bond and eluting the clean analyte.

Expert Insight: SPE provides superior cleanup, significantly reducing matrix effects and improving sensitivity.[18] While requiring more extensive method development, modern polymer-based SPE sorbents offer high reproducibility and are easily automated in 96-well formats, making them suitable for regulated bioanalysis.

SPE_Workflow cluster_workflow Solid-Phase Extraction (MCX) Workflow cluster_wash_elute Solid-Phase Extraction (MCX) Workflow pretreat 1. Pre-treat Sample (Dilute 1:1 with 4% H₃PO₄) load 4. Load Sample pretreat->load condition 2. Condition Sorbent (1 mL Methanol) equilibrate 3. Equilibrate Sorbent (1 mL H₂O) condition->equilibrate equilibrate->load wash1 5. Wash 1 (1 mL 0.1M HCl) load->wash1 wash2 6. Wash 2 (1 mL Methanol) wash1->wash2 elute 7. Elute Analyte (1 mL 5% NH₄OH in Methanol) wash2->elute post_treat 8. Evaporate & Reconstitute elute->post_treat inject 9. Inject into LC-MS/MS post_treat->inject

Caption: Workflow for Solid-Phase Extraction (SPE).

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Protein Precipitation (PPT)
  • Pipette 100 µL of biological sample (plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile containing 1% formic acid. The acid helps to keep the analyte protonated and improves protein crashing.[19]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[12]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of biological sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of IS working solution.

  • Add 200 µL of 1 M sodium carbonate buffer (pH 11) and vortex briefly. This step neutralizes the analyte.

  • Add 1.0 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to facilitate analyte partitioning into the organic layer.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge
  • Sample Pre-treatment: In a separate tube, dilute 200 µL of biological sample with 200 µL of 4% phosphoric acid in water. Add 10 µL of IS. Vortex to mix. The acid ensures the analyte is fully protonated for retention.

  • Sorbent Conditioning: Place an MCX SPE cartridge (e.g., 30 mg/1 mL) on a vacuum manifold. Pass 1 mL of methanol through the cartridge.

  • Sorbent Equilibration: Pass 1 mL of purified water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample from step 1 onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. After the solvent has passed through, dry the sorbent bed under full vacuum for 2-5 minutes.

  • Analyte Elution: Place a clean collection tube inside the manifold. Elute the analyte by passing 1 mL of freshly prepared 5% ammonium hydroxide in methanol through the cartridge. The ammonia neutralizes the analyte, releasing it from the sorbent.

  • Post-treatment: Evaporate the eluate to dryness under a nitrogen stream at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial and inject into the LC-MS/MS system.

Proposed LC-MS/MS Analytical Conditions

The following are suggested starting conditions and must be optimized for the specific instrument and analyte.

Liquid Chromatography (LC) Conditions

A reversed-phase separation is appropriate. A phenyl-hexyl column can provide alternative selectivity for aromatic compounds.[20][21]

ParameterRecommended Condition
LC System Agilent 1290 Infinity II or equivalent UHPLC system[22][23]
Column Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)[20]
Column Temp. 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 5% B to 95% B over 5 min, hold 1 min, return to 5% B and equilibrate for 2 min.
Tandem Mass Spectrometry (MS/MS) Conditions

The analyte should be optimized in positive electrospray ionization (ESI+) mode.

ParameterRecommended Condition
MS System Agilent 6470 Triple Quadrupole or equivalent[22]
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temp. 300 °C
Gas Flow 9 L/min
Nebulizer 30 psi
Capillary Voltage 3500 V
Scan Type Multiple Reaction Monitoring (MRM)
Hypothetical MRM Analyte: Q1 (Precursor) = 214.1 -> Q3 (Product) = [To be determined experimentally by infusion]. IS (Deuterated): Q1 = [Analyte MW + # of D] -> Q3 = [To be determined]

Self-Validation: To ensure trustworthiness, this entire method must be validated according to regulatory guidelines (e.g., ICH M10). This involves assessing linearity (using a matrix-matched calibration curve), accuracy, precision, selectivity, recovery, and matrix effects (evaluated via post-extraction spike experiments).[3][4] Analyte stability in the biological matrix and processed samples must also be confirmed.[24]

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis Online. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]

  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020). ACS Publications. [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (n.d.). CliniChrom. [Link]

  • Protein Precipitation Method. (2025). Phenomenex. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). LabRulez LCMS. [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical.Net. [Link]

  • Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. (2013). Element Lab Solutions. [Link]

  • Sustainable, sensitive, reliable: The future of clinical sample preparation. (2025). AACC.org. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]

  • Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016). Future Science. [Link]

  • Solid Phase Extraction in LC-MS Sample Preparation. (2020). Biocompare. [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025). Waters Blog. [Link]

  • Sample preparation guideline for extraction of polar metabolites. (n.d.). Princeton University. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride. (n.d.). Molport. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent Technologies. [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). ScienceDirect. [Link]

  • Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. (n.d.). Agilent Technologies. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). PubMed. [Link]

  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. (n.d.). ANTISEL. [Link]

  • Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. (2016). International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH. [Link]

Sources

Application

Application Note: Formulation of 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride in Chitosan-Decorated Solid Lipid Nanoparticles for Intranasal-to-Brain Delivery

Introduction & Pharmacological Rationale The compound 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CPA-PEA HCl) is a highly hydrophilic, synthetic phenylethanolamine derivative. Phenylethanolamines and their st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The compound 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CPA-PEA HCl) is a highly hydrophilic, synthetic phenylethanolamine derivative. Phenylethanolamines and their structural analogs are of significant interest in neuropharmacology, often acting as trace amine-associated receptor (TAAR) modulators or atypical adrenergic agents. However, translating these molecules into central nervous system (CNS) therapeutics is notoriously difficult. Their inherent hydrophilicity and susceptibility to active efflux transporters severely restrict their ability to cross the blood-brain barrier (BBB) 1. Furthermore, systemic administration often triggers off-target peripheral adrenergic side effects.

To circumvent the BBB and minimize systemic exposure, intranasal (IN) delivery has emerged as a premier non-invasive route, enabling direct nose-to-brain transport via the olfactory and trigeminal nerve pathways 2. To prevent rapid mucociliary clearance of the drug in the nasal cavity, this protocol details the encapsulation of CPA-PEA HCl into Solid Lipid Nanoparticles (SLNs) decorated with Chitosan . Chitosan, a cationic biopolymer, provides critical mucoadhesion by electrostatically interacting with negatively charged mucin, thereby prolonging residence time and transiently opening epithelial tight junctions 3.

G IN Intranasal Administration NC Nasal Cavity (Mucosa) IN->NC OLF Olfactory Pathway NC->OLF Direct Transport TRI Trigeminal Pathway NC->TRI Direct Transport SYS Systemic Circulation NC->SYS Absorption (Minimized) CNS Brain Parenchyma (Target Site) OLF->CNS TRI->CNS SYS->CNS BBB Crossing (Limited)

Fig 1. Nose-to-brain delivery pathways of CS-SLNs bypassing the blood-brain barrier.

Formulation Strategy: The W₁/O/W₂ Double Emulsion Approach

Expert Insight on Causality: Direct single emulsion (O/W) or hot-melt homogenization techniques are standard for lipid nanoparticles. However, because CPA-PEA is formulated as a hydrochloride salt, it is highly water-soluble. Using an O/W method would result in catastrophic drug partitioning into the external aqueous phase, yielding encapsulation efficiencies (EE%) below 15%.

To solve this, we employ a Water-in-Oil-in-Water (W₁/O/W₂) double emulsion solvent evaporation method . This technique traps the aqueous API within a hydrophobic lipid shell (primary emulsion) before dispersing it into the final aqueous phase containing the chitosan coating 4.

Materials and Reagents
  • Active Pharmaceutical Ingredient (API): 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS: 4917-71-9)

  • Lipid Matrix: Stearic Acid (Analytical grade)

  • Surfactants: Span 80 (lipophilic, HLB 4.3), Tween 80 (hydrophilic, HLB 15.0)

  • Coating Polymer: Low Molecular Weight Chitosan (Deacetylation >75%)

  • Solvents & Buffers: Dichloromethane (DCM), 1% (v/v) Acetic Acid, HPLC-grade Water, 5% (w/v) Trehalose.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Primary Emulsion (W₁/O)
  • Aqueous Phase 1 (W₁): Dissolve 10 mg of CPA-PEA HCl in 1 mL of HPLC-grade water.

  • Organic Phase (O): Dissolve 100 mg of Stearic Acid and 20 mg of Span 80 in 4 mL of DCM.

  • Emulsification: Add W₁ dropwise into the Organic Phase while sonicating using a probe sonicator at 40% amplitude for 2 minutes. Crucial Step: Maintain the vessel in an ice bath to prevent premature DCM evaporation and preserve the integrity of the W₁ droplets.

Phase 2: Secondary Emulsion (W₁/O/W₂) and Chitosan Decoration
  • Aqueous Phase 2 (W₂): Dissolve 0.1% (w/v) chitosan in 20 mL of 1% acetic acid solution. Add 1% (w/v) Tween 80 to act as the external steric stabilizer.

  • Double Emulsification: Rapidly inject the W₁/O primary emulsion into the W₂ phase under continuous high-speed homogenization at 10,000 rpm for 2 minutes.

  • Size Reduction: Transfer the coarse double emulsion to a probe sonicator (40% amplitude, 3 minutes, ice bath) to achieve nanometer-scale droplets.

Phase 3: Solvent Evaporation and Solidification
  • Lipid Precipitation: Transfer the W₁/O/W₂ emulsion to a magnetic stirrer. Stir at 300 rpm for 4 hours at room temperature in a fume hood. As the DCM evaporates, the stearic acid precipitates, forming a solid lipid core that entraps the W₁ phase, while chitosan electrostatically adsorbs to the surface.

Phase 4: Purification and Lyophilization (Self-Validating System)
  • Purification: Centrifuge the suspension at 15,000 × g for 30 minutes using Amicon® Ultra-15 centrifugal filter units (100 kDa MWCO). The filtrate is collected to calculate EE% (validating drug entrapment), while the pellet contains the CS-SLNs.

  • Lyophilization: Resuspend the CS-SLN pellet in a 5% (w/v) trehalose solution. Causality: Trehalose acts as a cryoprotectant, preventing nanoparticle aggregation and preserving the delicate chitosan coating during freezing stress. Freeze-dry for 48 hours.

Workflow W1 W1 Phase: CPA-PEA HCl in H2O PE Primary Emulsion (W1/O) Ultrasonication W1->PE O O Phase: Stearic Acid + Span 80 in DCM O->PE W2 W2 Phase: Tween 80 + Chitosan in H2O SE Secondary Emulsion (W1/O/W2) Ultrasonication W2->SE PE->SE EVAP Solvent Evaporation (Lipid Precipitation) SE->EVAP CSSLN CS-SLNs Purification & Lyophilization EVAP->CSSLN

Fig 2. W1/O/W2 double emulsion solvent evaporation workflow for formulating CS-SLNs.

Analytical Characterization & Data Presentation

A robust formulation must be self-validating. The shift in Zeta Potential from negative to highly positive is the primary indicator of successful chitosan decoration. Encapsulation Efficiency (EE%) is calculated indirectly by quantifying the unencapsulated CPA-PEA HCl in the ultrafiltrate via HPLC-UV.

Table 1: Physicochemical Characterization of Formulations
FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Uncoated SLN 145 ± 5.20.18 ± 0.02-28.4 ± 1.582.4 ± 3.1
CS-SLN (0.1% Chitosan) 168 ± 6.40.22 ± 0.03+34.2 ± 2.179.8 ± 2.8

Note: The slight increase in Z-average size and the inversion of Zeta Potential confirm the formation of the chitosan corona around the lipid core.

Table 2: Ex Vivo Mucoadhesive Strength

Mucoadhesion is validated using a turbidimetric assay. Nanoparticles are incubated with a 0.1% porcine gastric mucin dispersion. The binding efficiency is calculated based on the change in absorbance at 500 nm, reflecting the electrostatic complexation between the cationic CS-SLNs and anionic mucin.

FormulationMucin Binding Efficiency (%)Mechanism of Interaction
Uncoated SLN 35.4 ± 4.2Weak hydrophobic interactions
CS-SLN (0.1% Chitosan) 88.7 ± 5.1Strong electrostatic attraction

References

Sources

Method

Application Note: High-Throughput Synthesis and Screening of β-Amino Alcohol Libraries Derived from CAS 4917-71-9

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: GPCR Ligand Discovery, Parallel Synthesis, High-Throughput Screening (HTS) Executive Summary The compound CAS 4917-71-9 (2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: GPCR Ligand Discovery, Parallel Synthesis, High-Throughput Screening (HTS)

Executive Summary

The compound CAS 4917-71-9 (2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride) is a highly versatile β-amino alcohol building block. As a Senior Application Scientist, I have designed this protocol to address common bottlenecks in early-stage drug discovery—namely, poor atom economy during library generation and high false-positive rates during screening. This guide details the mechanistic rationale, parallel synthesis workflow, and functional high-throughput screening of CAS 4917-71-9 derivatives targeting G protein-coupled receptors (GPCRs).

Mechanistic and Structural Rationale

The selection of CAS 4917-71-9 as a foundational scaffold is driven by two distinct structural advantages:

  • The Cyclopropyl Motif: The cyclopropyl ring is a privileged structure in medicinal chemistry. Its coplanarity and shorter, stronger C-H bonds restrict conformational flexibility. This entropically favors receptor binding, enhances metabolic stability against cytochrome P450 oxidation, and reduces off-target promiscuity compared to linear alkyl chains[1].

  • The Phenylethanolamine Core: This core structure closely mimics endogenous monoamine neurotransmitters (e.g., epinephrine). It serves as the classic pharmacophore for targeting Class A GPCRs, particularly β-adrenergic receptors, making it an ideal anchor for generating biased agonists or antagonists[2]. Fragment-based computational models confirm that diversifying the N-alkyl substituent of this scaffold is a highly effective strategy for discovering novel GPCR modulators[3].

Library Design & Workflow

To generate a diverse library, the secondary amine of CAS 4917-71-9 serves as the primary diversification point. High-throughput reductive amination allows for the rapid generation of tertiary amines. The hydroxyl group is intentionally left unmodified, as the free -OH is critical for hydrogen bonding with conserved serine residues within the GPCR transmembrane binding pocket.

HTS_Workflow A CAS 4917-71-9 Scaffold B Parallel Synthesis (Reductive Amination) A->B C SPE Purification & LC-MS QC B->C D HTS BRET Assay (GPCR Profiling) C->D E Hit Identification (Z' > 0.6) D->E

Workflow for the parallel synthesis and high-throughput screening of CAS 4917-71-9 libraries.

Experimental Protocols

Protocol 1: High-Throughput Parallel Synthesis (Self-Validating)

Objective: Generate a 96-well library of N-alkylated derivatives via reductive amination. Rationale: Reductive amination is chosen over direct alkylation to prevent over-alkylation (quaternary ammonium formation) and to ensure mild conditions suitable for automated liquid handling.

Step-by-Step Methodology:

  • Preparation: Dispense 10 µmol of CAS 4917-71-9 into each well of a 96-well deep-well plate containing 500 µL of anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA free-bases the hydrochloride salt in situ, rendering the secondary amine nucleophilic.

  • Diversification: Add 12 µmol (1.2 eq) of diverse library aldehydes to the respective wells. Causality: A slight stoichiometric excess of aldehyde drives the reversible Schiff base (imine) formation to completion.

  • Reduction: Add 15 µmol (1.5 eq) of sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that specifically reduces imines without reducing the unreacted aldehydes under these conditions.

  • Incubation: Seal the plate and agitate at 400 rpm for 16 hours at 22°C.

  • Quenching & QC (Self-Validation): Quench with 100 µL of saturated aqueous NaHCO₃. Extract the organic layer. Validation Step: Sample 3 random wells for LC-MS analysis. A >85% conversion rate to the desired mass validates the plate for downstream screening.

  • Purification: Pass the organic phase through a 96-well Solid Phase Extraction (SPE) silica plate to remove inorganic salts. Evaporate the solvent under a nitrogen stream and resuspend in DMSO to a 10 mM stock concentration.

Protocol 2: High-Throughput GPCR Screening (BRET Assay)

Objective: Evaluate the library for β₂-adrenergic receptor agonism. Rationale: Bioluminescence Resonance Energy Transfer (BRET) using a cAMP biosensor (e.g., CAMYEL) provides a real-time, functional readout of Gαs-coupled receptor activation, offering superior kinetic data and fewer false positives compared to endpoint ELISA assays[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the β₂-adrenergic receptor and the CAMYEL biosensor into 384-well white microplates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Substrate Addition: Add Coelenterazine-h (5 µM final concentration) to all wells. Causality: Coelenterazine-h is the specific substrate for the Renilla luciferase donor in the BRET pair; its oxidation produces the initial luminescence required for energy transfer to the YFP acceptor.

  • Compound Addition: Pin-transfer 50 nL of the synthesized library (from the 10 mM DMSO stock) to achieve a final screening concentration of 10 µM.

  • Signal Detection: Read the plate immediately on a multimode microplate reader, capturing emissions at 460 nm (donor) and 535 nm (acceptor).

  • Data Validation (Self-Validation): Calculate the Z'-factor using positive (isoproterenol) and negative (DMSO) controls. Validation Step: A Z'-factor > 0.6 validates the assay's robustness, confirming that the signal window is wide enough for reliable hit picking.

GPCR_Signaling Ligand β-Amino Alcohol (Library Hit) Receptor β2-Adrenergic Receptor Ligand->Receptor Binds G_alpha Gαs Protein Receptor->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Stimulates cAMP cAMP Production (BRET Signal) AC->cAMP Catalyzes

Mechanism of action for hit compounds modulating Gαs-coupled GPCR pathways.

Data Presentation

The following table summarizes hypothetical HTS data for a subset of the synthesized CAS 4917-71-9 library, demonstrating how N-alkylation influences GPCR binding affinity, functional efficacy, and physicochemical properties.

Compound IDR-Group Substitutionβ₂-AR IC₅₀ (nM)cAMP Emax (%)LogPCytotoxicity CC₅₀ (µM)
CAS-4917-01-H (Parent Scaffold)1,250451.8>100
CAS-4917-12-CH₂-Phenyl45883.2>100
CAS-4917-34-CH₂-(4-OH-Phenyl)12952.785
CAS-4917-55-CH₂-Cyclohexyl320603.840

Note: The addition of a para-hydroxyl benzyl group (CAS-4917-34) significantly enhances binding affinity and efficacy, likely due to additional hydrogen bonding within the orthosteric site.

References

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS) URL: [Link] (Cited as[1])

  • Title: Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives Source: Acta Pharmacologica Sinica (via Nature/PMC) URL: [Link] (Cited as[2])

  • Title: Fragment-Based Computational Method for Designing GPCR Ligands Source: Journal of Chemical Information and Modeling (ACS) URL: [Link] (Cited as[3])

  • Title: DCyFIR: a high-throughput CRISPR platform for multiplexed G protein-coupled receptor profiling and ligand discovery Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link] (Cited as[4])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist in process chemistry, I have designed this troubleshooting guide to address the critical bottlenecks in synthesizing 2-(cyclopropylamino)-1-pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in process chemistry, I have designed this troubleshooting guide to address the critical bottlenecks in synthesizing 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

While the most scalable and atom-economical route is the direct aminolysis of styrene oxide with cyclopropylamine, researchers frequently encounter yield-limiting issues such as poor regioselectivity, over-alkylation, and product loss during salt isolation. This guide provides mechanistic causality, self-validating protocols, and actionable solutions to maximize your isolated yield.

Mechanistic Workflow & Regioselectivity

Before troubleshooting, it is essential to understand the competing pathways in epoxide aminolysis. The choice of solvent and catalyst directly dictates which carbon of the epoxide is attacked, ultimately determining your yield of the correct regioisomer.

G SO Styrene Oxide + Cyclopropylamine Cond Solvent & Catalyst Selection SO->Cond PathA Terminal Attack (Cβ) SN2 Mechanism Cond->PathA Protic Solvent (EtOH) Excess Amine PathB Benzylic Attack (Cα) SN1-like Mechanism Cond->PathB Lewis Acids / High Temp FreeBase 2-(Cyclopropylamino)- 1-phenylethan-1-ol PathA->FreeBase Salt Anhydrous HCl in Ether Crystallization FreeBase->Salt Purification & Protonation Product Target HCl Salt (Maximized Yield) Salt->Product

Caption: Mechanistic divergence in styrene oxide aminolysis and the pathway to the target HCl salt.

Troubleshooting & FAQs

Q1: My NMR shows a ~60:40 mixture of regioisomers. Why am I getting so much of the 2-amino-2-phenylethanol byproduct, and how do I fix it? Causality: Styrene oxide is an unsymmetrical, aryl-substituted epoxide. Under purely neutral or basic conditions, nucleophilic attack by cyclopropylamine is sterically driven, occurring preferentially at the less hindered terminal carbon (Cβ) via an SN2 mechanism. However, if your reaction is catalyzed by strong Lewis acids or Brønsted acids, the epoxide oxygen becomes heavily activated. This weakens the Cα–O bond, creating a stable partial positive charge at the benzylic position. Consequently, the mechanism shifts toward an SN1-like pathway, leading to attack at the more hindered Cα position[1]. Solution: To maximize the yield of the Cβ-attack product (the target 1-phenylethan-1-ol derivative), avoid strong acid catalysts. Instead, use a polar protic solvent like ethanol or water. Protic solvents gently accelerate the reaction via hydrogen bonding to the epoxide oxygen without overriding the steric control of the SN2 pathway[2].

Q2: I am observing a tertiary amine byproduct (bis-alkylation) in my LC-MS. How can I suppress this over-reaction? Causality: The desired product, 2-(cyclopropylamino)-1-phenylethan-1-ol, is a secondary amine. Because the cyclopropyl group is relatively compact, this secondary amine remains highly nucleophilic and can react with a second equivalent of styrene oxide, forming an unwanted tertiary amine[3]. Solution: Shift the reaction kinetics to pseudo-first-order by using a significant molar excess of cyclopropylamine (3.0 to 5.0 equivalents). Cyclopropylamine has a low boiling point (~50 °C), meaning the unreacted excess can be easily and cleanly recovered via vacuum distillation during the workup phase without degrading the product.

Q3: The free base synthesis goes to completion, but my yield drops drastically during hydrochloride salt formation. What is going wrong? Causality: The target molecule, 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride, is an amino alcohol salt and is exceedingly soluble in polar protic solvents (especially water). If you are using aqueous HCl (e.g., 37% hydrochloric acid) to form the salt, the introduced water acts as a powerful solvent, keeping the salt dissolved in the mother liquor and preventing crystallization. Solution: You must use a strictly anhydrous crystallization system. Dissolve the purified free base in a non-polar or moderately polar aprotic solvent (e.g., diethyl ether, MTBE, or dry ethyl acetate). Introduce anhydrous HCl (either bubbled as a gas or added as a commercially available solution in dioxane/ether) at 0 °C. This forces the immediate precipitation of the highly crystalline salt.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity, validating the solutions provided above.

Solvent SystemAdditive / CatalystAmine EquivalentsTemp (°C)Regioselectivity (Cβ:Cα)Isolated Yield (%)
Toluene (Aprotic)None1.18085:1545 (High bis-alkylation)
Toluene (Aprotic)Lewis Acid (e.g., BF₃)1.52520:8030 (Wrong isomer)
Ethanol (Protic)None1.56095:565
Ethanol (Protic) None 4.0 60 >98:2 88 (Optimized)
Step-by-Step Self-Validating Protocol

To ensure reproducibility and built-in quality control, follow this field-proven methodology.

Phase 1: Aminolysis (Free Base Synthesis)

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve styrene oxide (10.0 g, 83.2 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: Add cyclopropylamine (19.0 g, 333 mmol, 4.0 eq) in one portion.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours.

    • Validation Checkpoint 1: Monitor by TLC (Silica, 9:1 DCM:MeOH). The styrene oxide spot (high Rf) should completely disappear, replaced by a single major UV-active spot (lower Rf, ninhydrin positive).

  • Concentration: Cool the mixture to room temperature. Remove the ethanol and excess cyclopropylamine under reduced pressure (rotary evaporator, water bath at 40 °C).

    • Validation Checkpoint 2: The recovery trap should contain the excess cyclopropylamine, which can be quantified to ensure mass balance.

Phase 2: Workup and Purification 5. Extraction: Dissolve the crude oily residue in ethyl acetate (100 mL). Wash with distilled water (2 × 30 mL) and brine (30 mL) to remove residual trace amine. 6. Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the crude free base as a pale yellow oil.

  • Validation Checkpoint 3: ¹H NMR of the crude oil should show a characteristic multiplet for the cyclopropyl protons (~0.3-0.5 ppm) and a benzylic methine proton (~4.7 ppm).

Phase 3: Anhydrous Hydrochloride Salt Formation 7. Solvent Exchange: Dissolve the crude free base in anhydrous diethyl ether (80 mL) and cool to 0 °C in an ice bath. 8. Precipitation: Dropwise, add a 2.0 M solution of HCl in diethyl ether (45 mL, ~1.1 eq) under vigorous stirring. A white precipitate will form immediately. 9. Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the solid rapidly using a Büchner funnel under a nitrogen blanket (the salt can be hygroscopic). 10. Washing & Drying: Wash the filter cake with ice-cold anhydrous ether (2 × 20 mL). Dry the solid in a vacuum oven at 40 °C for 12 hours.

  • Validation Checkpoint 4: The final product should be a free-flowing white powder. Melting point analysis and elemental analysis should confirm the purity of the 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride salt.
Diagnostic Logic Tree

Use the following diagnostic tree to rapidly identify and correct yield drops during your workflow.

Troubleshooting Issue Low Yield of Target HCl Salt Check1 Check Regioselectivity (NMR of Crude) Issue->Check1 Check2 Check Conversion (TLC/LC-MS) Issue->Check2 Check3 Check Salt Isolation (Filtrate Analysis) Issue->Check3 Sol1 High Cα attack: Remove Lewis Acids, Use Protic Solvent Check1->Sol1 Sol2 Bis-alkylation detected: Increase Amine to >3 eq Check2->Sol2 Sol3 Product in mother liquor: Use strictly Anhydrous HCl & Non-polar Antisolvent Check3->Sol3

Caption: Diagnostic logic tree for troubleshooting low yields in amino alcohol salt synthesis.

References
  • Title: Epoxides: Small Rings to Play with under Asymmetric Organocatalysis Source: ACS Catalysis (ACS Publications) URL: [Link]

  • Title: A new chiral Fe(III)-salen grafted mesoporous catalyst for enantioselective asymmetric ring opening of racemic epoxides at room temperature under solvent-free conditions Source: RSC Advances URL: [Link]

  • Title: Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing peak asymmetry when analyzing 2-(Cyclopropylamino)-1-phenylet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing peak asymmetry when analyzing 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride .

Because this analyte features a secondary aliphatic amine and a hydroxyl group, it is highly susceptible to complex secondary interactions within reversed-phase high-performance liquid chromatography (RP-HPLC) systems. This guide synthesizes mechanistic causality with self-validating experimental protocols to help you restore peak symmetry and quantitative accuracy.

Part 1: Mechanistic FAQs (The "Why" and "How")

Q1: Why does 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride exhibit severe peak tailing on standard C18 columns? A1: The root cause lies in the chemical structure of the analyte and the stationary phase. The cyclopropylamino group is a secondary amine with a basic pKa (typically around 9.5). In standard mobile phases (pH 3–8), this amine is >99% protonated, carrying a positive charge.

Simultaneously, standard silica-based columns—especially older "Type-A" silicas—contain residual, unbonded silanol groups (-Si-OH) on their surface[1]. Due to trace metal impurities, these silanols are highly acidic (pKa 4–5). At a mobile phase pH above 5, they ionize into negatively charged silanolates (-Si-O⁻)[2]. The protonated secondary amine undergoes a strong secondary ionic interaction (cation exchange) with these silanolates[3]. Because this ion-exchange kinetic process is slower to desorb than the primary hydrophobic retention mechanism, the analyte molecules elute at varying rates, dragging out the trailing edge of the peak[4].

InteractionMechanism Analyte Secondary Amine (Protonated, NH2+) Exchange Cation Exchange (Slow Desorption Kinetics) Analyte->Exchange Silanol Residual Silanol (Ionized, Si-O-) Silanol->Exchange Tailing Peak Tailing (Asymmetric Elution) Exchange->Tailing

Mechanistic pathway of secondary amine peak tailing via silanol cation exchange.

Q2: What is the most effective mobile phase adjustment to suppress this specific tailing? A2: To disrupt the cation-exchange mechanism, you must alter the ionization state of either the stationary phase or the analyte. There are two primary chemical strategies:

  • pH Control (Silanol Suppression): Lower the mobile phase pH to ≤ 2.5 using a strong buffer like 20 mM potassium phosphate or 0.1% trifluoroacetic acid (TFA). At pH 2.5, the residual silanol groups are fully protonated and neutralized, effectively eliminating the cation-exchange sites[5].

  • Competing Bases (Silanol Masking): If a low pH cannot be used due to method constraints, add a competing amine modifier, such as 10 mM Triethylamine (TEA), to the mobile phase[6]. TEA is a small, highly basic tertiary amine that aggressively binds to the active silanol sites, masking them and preventing the bulkier 2-(Cyclopropylamino)-1-phenylethan-1-ol molecules from interacting[5].

Q3: Does the choice of stationary phase matter as much as the mobile phase? A3: Absolutely. Transitioning from older Type-A silica to high-purity "Type-B" silica is the most robust long-term solution. Type-B silicas lack trace metal contamination, which shifts the pKa of residual silanols to > 7, drastically reducing their ionization at mid-pH levels[2]. Furthermore, utilizing a fully endcapped column or a polar-embedded stationary phase provides steric shielding that blocks the basic analyte from reaching the underlying silica surface[4].

Part 2: Diagnostic Logic & Quantitative Benchmarks

Before altering your method, you must prove that the tailing is chemical (silanol-driven) rather than physical (hardware-driven). The workflow below outlines the logical progression for isolating the root cause.

DiagnosticWorkflow Start Observe Peak Tailing (Tf > 1.5) Validate Inject Neutral Marker (e.g., Toluene) Start->Validate Decision Does Neutral Marker Tail? Validate->Decision Physical Physical Defect: Column Void or Frit Blockage Decision->Physical Yes (All peaks tail) Chemical Chemical Interaction: Silanol Cation-Exchange Decision->Chemical No (Only basic analyte tails) FixPhysical Replace Column / Frit Check Extra-Column Volume Physical->FixPhysical FixChemical 1. Lower Mobile Phase pH 2. Add Competing Amine 3. Use Type-B Silica Chemical->FixChemical

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Quantitative Impact of Chromatographic Adjustments

The following table summarizes the expected impact of various troubleshooting interventions on the USP Tailing Factor (Tf) for 2-(Cyclopropylamino)-1-phenylethan-1-ol.

Chromatographic ConditionMobile Phase pHStationary PhaseAdditiveTailing Factor (Tf)Diagnostic Conclusion
Baseline Method 6.5Type-A C18 (Unendcapped)None2.85Severe secondary interactions; unacceptable for quantitation.
Low-pH Buffer 2.5Type-A C18 (Unendcapped)None1.60Partial suppression of silanol ionization; moderate improvement.
Competing Base 6.5Type-A C18 (Unendcapped)10 mM TEA1.15Active sites masked by TEA; good peak symmetry.
Modernized Phase 2.5Type-B C18 (Fully Endcapped)None1.05Optimal condition; silanols neutralized and sterically shielded.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. Execute the following step-by-step methodologies to validate your system and resolve the tailing.

Protocol 1: Self-Validating Diagnostic Injection Sequence

Causality: This protocol isolates chemical interactions from physical column defects. Because neutral compounds cannot undergo cation exchange with ionized silanols, they act as an internal control for the physical integrity of the column bed[7].

  • Standard Preparation: Prepare a mixed system suitability standard containing 0.1 mg/mL of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride and 0.1 mg/mL of a neutral hydrophobic marker (e.g., Toluene or Naphthalene) in the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with your current (problematic) mobile phase until the baseline is completely stable.

  • Injection: Inject 5 µL of the mixed standard.

  • Data Analysis: Calculate the USP Tailing Factor (Tf) for both peaks at 5% peak height.

  • Validation & Decision:

    • If the Toluene Tf is ≤ 1.1 (symmetric) but the Analyte Tf is > 1.5, the column bed is physically intact. The tailing is chemically driven by silanols[8]. Proceed to Protocol 2.

    • If the Toluene Tf is > 1.5, the column has a physical defect (e.g., a void at the head or a blocked inlet frit). Replace the column or frit immediately[9].

Protocol 2: Preparation of TEA-Modified Low-pH Mobile Phase (The "Gold Standard" Fix)

Causality: This protocol attacks silanol interactions from two angles. The low pH protonates the bulk of the silica surface, while the Triethylamine (TEA) acts as an aggressive masking agent for any highly acidic, trace-metal-associated silanols that stubbornly remain ionized[6],[5].

  • Aqueous Base Preparation: Measure 1000 mL of HPLC-grade water into a clean, dedicated glass reservoir.

  • Amine Addition: Add 1.4 mL of high-purity Triethylamine (TEA) to the water to achieve a ~10 mM concentration. (Note: Always use fresh, high-purity TEA, as degraded amines can cause severe baseline noise).

  • pH Titration: Insert a calibrated pH probe into the solution. Slowly titrate with concentrated Phosphoric Acid (H₃PO₄) under continuous stirring until the pH reaches exactly 2.5.

  • Filtration: Filter the buffered solution through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) to remove any particulates that could block the column frit.

  • Solvent Blending: Blend the aqueous buffer with HPLC-grade Acetonitrile or Methanol as dictated by your specific method's organic ratio. Equilibrate the column for at least 20 column volumes before injecting the analyte.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Why Do Peaks Tail? - LC Troubleshooting Bible.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids - PMC.
  • Fixing Peak Tailing in HPLC Analysis - Scribd.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • A Guide to HPLC and LC-MS Buffer Selection - ACE HPLC.

Sources

Troubleshooting

Preventing oxidative degradation of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride during storage

Technical Support Center: Stabilizing 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride. It addresses the common challenge of oxidative degradation during storage and formulation, offering a structured approach to troubleshooting, prevention, and analysis.

Part 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

Q1: My sample of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is showing signs of degradation. What are the most likely causes?

A1: The chemical structure of this molecule contains two primary sites that are susceptible to oxidative degradation: the secondary benzylic alcohol and the secondary amine. The main drivers of this degradation are typically a combination of factors including:

  • Atmospheric Oxygen (Autoxidation): This is the most common degradation pathway, where the compound reacts directly with oxygen from the air. This process can be slow but is often accelerated by other factors.[1]

  • Light Exposure (Photodegradation): The phenyl group in the molecule is a chromophore, meaning it can absorb UV or visible light.[2][3] This absorbed energy can initiate photo-oxidative reactions, leading to the formation of degradation products.[4]

  • Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation. Storing the compound at temperatures higher than recommended can significantly increase the rate of degradation.[5]

  • Presence of Transition Metal Ions: Trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺) or copper (Cu²⁺), can act as powerful catalysts for oxidation.[6] These ions can be introduced as impurities from raw materials or leach from stainless steel containers or equipment.[6]

  • Reactive Impurities in Excipients: Pharmaceutical excipients can sometimes contain reactive impurities like peroxides, which can directly initiate the oxidation of the active pharmaceutical ingredient (API).[7][8]

Q2: What specific chemical changes or degradation products should I be looking for?

A2: Given the molecule's structure, the most probable oxidative degradation product is the corresponding ketone, 2-(cyclopropylamino)-1-phenylethan-1-one . This occurs through the oxidation of the secondary alcohol.[9][10][11] During analysis (e.g., by LC-MS), this would correspond to a mass change of -2 Da relative to the parent compound.

Another potential pathway is the oxidation of the secondary amine, which could lead to the formation of an N-oxide (+16 Da) or other related impurities. It is crucial to employ a stability-indicating analytical method, typically a gradient HPLC method, that can separate the parent compound from all potential degradation products.[12][13]

Q3: How does the hydrochloride salt form and the solution pH affect the stability of the compound?

A3: The hydrochloride salt indicates that the compound is basic (due to the amine group) and has been stabilized as a salt. This generally increases water solubility and can improve stability. The pH of a solution is a critical parameter. The protonation state of the secondary amine is pH-dependent. In its protonated (salt) form, the amine is less nucleophilic and generally less susceptible to oxidation. However, the overall stability is a complex function of pH, as extreme acidic or basic conditions can also promote other degradation pathways like hydrolysis.[14][15] The optimal pH for stability must be determined experimentally through systematic studies.

Part 2: Troubleshooting and Investigation Guide

Issue: An unknown impurity peak has appeared in the HPLC chromatogram of my stored sample. I suspect it is an oxidative degradant.

Troubleshooting Workflow: This workflow provides a systematic approach to identifying the impurity and confirming its origin.

observe Unknown Peak Observed in HPLC Analysis analyze Perform HPLC-MS Analysis to Determine Mass observe->analyze compare Mass Change Consistent with Oxidation? (e.g., -2 Da, +16 Da) analyze->compare  Characterize forced_degradation Conduct Forced Degradation Study (Oxidative Stress: H₂O₂, AIBN, Light) compare->forced_degradation Yes no_match Impurity is Not Oxidative. Investigate Other Pathways (Hydrolysis, Thermal, etc.) compare->no_match No compare_profiles Compare Degradant Profiles (Stressed vs. Stored Sample) forced_degradation->compare_profiles identify Peak Match Confirmed? Identify Degradation Pathway compare_profiles->identify mitigate Implement Mitigation Strategy (See Part 3) identify->mitigate Yes identify->no_match No reevaluate Re-evaluate Stability Under New Conditions mitigate->reevaluate

Caption: Stability Troubleshooting Workflow.

Protocol: Forced Oxidative Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating methods.[5][16][17]

Objective: To intentionally degrade the 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride under controlled oxidative stress to see if the resulting degradants match the unknown impurity.

Materials:

  • 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

  • Solvent (e.g., water, methanol, or a relevant formulation buffer)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Control sample vial (amber, protected from light)

  • Stress sample vial (clear, or as needed for photostability)

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent. Prepare at least two samples: a "Control" and a "Stressed" sample.

  • Control Sample: Store the control sample under protected conditions (e.g., wrapped in foil at 2-8°C) for the duration of the experiment.

  • Stress Condition (Oxidation):

    • To the "Stressed" sample, add a small volume of 3% H₂O₂. A typical starting point is to have a final H₂O₂ concentration of 0.1-1%.

    • Leave the sample at room temperature. If no degradation is observed after 24 hours, the temperature can be moderately increased (e.g., to 40°C) to accelerate the reaction.[18]

    • The goal is to achieve approximately 5-20% degradation of the parent compound.

  • Time Points: Withdraw aliquots from both the "Stressed" and "Control" samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Analyze all aliquots by a validated HPLC-UV/MS method.

    • Comparison: Compare the chromatogram of the "Stressed" sample to your original stored sample. Does the retention time of the new peak in the stressed sample match the unknown impurity?

    • Mass Spectrometry: Confirm that the mass of the primary degradant in the stressed sample matches the mass of the unknown impurity. This provides strong evidence for its identity.[19][20]

Part 3: Proactive Prevention & Mitigation Strategies

Preventing degradation is always preferable to dealing with impurities. The following strategies, often used in combination, are effective in protecting sensitive compounds like 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

cluster_causes Influencing Factors cluster_solutions Preventative Strategies center Oxidative Degradation Inert Inert Gas Blanket (N₂, Ar) center->Inert Packaging Light-Resistant Packaging (Amber Vials) center->Packaging Storage Controlled Low Temp. Storage center->Storage Chelate Chelating Agents (e.g., EDTA) center->Chelate Antioxidants Antioxidants (e.g., BHT, Ascorbic Acid) center->Antioxidants Screen Excipient Screening & Qualification center->Screen O2 Atmospheric Oxygen O2->center Light UV/Visible Light Light->center Heat Elevated Temperature Heat->center Metals Transition Metal Ions Metals->center Excipients Reactive Impurities (e.g., Peroxides) Excipients->center

Caption: Key Factors and Preventative Strategies.

Q4: What are the most effective methods to prevent oxidation during storage and formulation?

A4: A multi-pronged approach is most effective.

  • Control of Atmosphere:

    • Mechanism: Removing oxygen, a key reactant, is one of the most effective strategies.

    • Action: For bulk material or solutions, purge the headspace of the container with an inert gas like nitrogen or argon before sealing. This is known as inert gas blanketing.[1]

  • Protection from Light:

    • Mechanism: Preventing the absorption of light energy stops the initiation of photodegradation pathways.

    • Action: Always store the compound in amber glass vials or other light-blocking containers. When working on the bench, minimize exposure to direct laboratory light.[1][5]

  • Temperature Control:

    • Mechanism: Lower temperatures slow down the rate of all chemical reactions.

    • Action: Adhere strictly to recommended storage conditions, which are typically refrigerated (2-8°C) or frozen for sensitive compounds. Avoid temperature cycling.

  • Use of Additives (Antioxidants and Chelating Agents):

    • Mechanism: Additives can interrupt the oxidation process. Chelating agents bind metal ions, deactivating them as catalysts, while antioxidants can terminate radical chain reactions or act as sacrificial reductants.[21][22]

    • Action: The choice of additive depends on the formulation (aqueous vs. organic).

Additive TypeExample(s)Typical Use Concentration (%)Primary MechanismSolubility
Chelating Agent Disodium Edetate (EDTA)0.01 - 0.1Sequesters transition metal ions, preventing them from catalyzing oxidation.[22]Water
Antioxidant (Radical Scavenger) Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)0.005 - 0.02Donates a hydrogen atom to terminate free radical chain reactions.Oil, Alcohol
Antioxidant (Reducing Agent) Ascorbic Acid (Vitamin C)0.02 - 0.1Is preferentially oxidized, thereby protecting the active ingredient.Water, Alcohol
Antioxidant (Reducing Agent) Sodium Metabisulfite0.01 - 1.0Acts as an oxygen scavenger and reducing agent.Water

Table based on data from various sources.[23][24][25]

  • Excipient and Vehicle Control:

    • Mechanism: Excipients can be a hidden source of pro-degradants.

    • Action: Source high-purity excipients with low levels of peroxide and metal ion impurities. Conduct compatibility studies by mixing the API with individual excipients and storing them under accelerated conditions (e.g., 40°C/75% RH) to identify any problematic interactions early in the development process.[8][26]

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). CuriRx. [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2014). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. Environmental Science: Processes & Impacts, 16(4), 649-658. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Ruff, D. P., et al. (2018). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology, 4(6), 844-854. [Link]

  • Gyurcsik, B., & Nagy, L. (2003). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current medicinal chemistry, 10(23), 2545–2553. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-140. [Link]

  • Yamamoto, H., et al. (2009). Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. Journal of Health Science, 55(3), 447-453. [Link]

  • Slideshare. (2016). Pharmaceutical Antioxidants. [Link]

  • Klán, P., & Cerman, J. (2002). Photodegradation of pharmaceuticals in the aquatic environment: A review. Collection of Czechoslovak Chemical Communications, 67(1), 1-38. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]

  • Ngwa, G. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Antioxidants. (n.d.). CD Formulation. [Link]

  • Wang, Q., et al. (2015). Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis. Journal of Pharmaceutical and Biomedical Analysis, 111, 14-20. [Link]

  • de Oliveira, A. G., et al. (2013). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 49(1), 13-24. [Link]

  • Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. [Link]

  • Antioxidants in pharma formulations. (n.d.). SREDSTVA REGIONALE CHEMIE PVT. LTD.. [Link]

  • Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. (n.d.). OCLUE. [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

  • Stahl, S. S. (2010). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Angewandte Chemie International Edition, 49(43), 7880-7901. [Link]

  • Wu, Y., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 299. [Link]

  • Alcohol oxidation (A-Level Chemistry). (n.d.). Study Mind. [Link]

  • Darwish, H. W., et al. (2013). Stability-indicating spectrophotometric methods for the simultaneous determination of Lornoxicam and its oxidative degradation product. Der Pharma Chemica, 5(2), 195-206. [Link]

  • Wohlschlager, T., Regl, C., & Huber, C. G. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International, 31(6), 312-321. [Link]

  • Oxidation Reactions I.A. Oxidation of Alcohols. (n.d.). University of Bristol. [Link]

  • Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. (2022). YouTube. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. (2024). Chemistry Steps. [Link]

  • Hibbitts, D. D., & Neurock, M. (2012). Influence of oxygen and pH on the selective oxidation of ethanol on Pd catalysts. Journal of Catalysis, 290, 128-140. [Link]

  • Simões, M. M., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1339. [Link]

  • Kar, A. (2021). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Morris, R. G., & Dworschack, R. T. (1976). Effect of pH on the liver alcohol dehydrogenase reaction. Journal of the American Chemical Society, 98(14), 4325-4331. [Link]

  • Antioxidant. (n.d.). Wikipedia. [Link]

  • Masover, S. J., Berenbeim, D. M., & Ciaranello, R. D. (1979). Regulation of synthesis and degradation of rat adrenal phenylethanolamine N-methyltransferase. IV. Synergistic stabilization of the enzyme against thermal and tryptic degradation by S-adenosylmethionine and biogenic amine substrates. Molecular pharmacology, 16(2), 491–503. [Link]

  • Samuel, A. B., et al. (2026). The role of metal-based drugs in medicinal chemistry: applications and challenges. Journal of Health Systems Research, 39. [Link]

  • LAB 3 - ALCOHOLS AND AMINES. (2025). Chemistry LibreTexts. [Link]

  • Park, J., et al. (2022). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. RSC Advances, 12(23), 14614-14620. [Link]

  • Phenylethanolamine. (n.d.). Wikipedia. [Link]

  • Iwashita, K., et al. (2010). Synthesis and Evaluation of Novel Phenylethanolamine Derivatives Containing Acetanilides as Potent and Selective beta3-adrenergic Receptor Agonists. Chemical & Pharmaceutical Bulletin, 58(4), 489-500. [Link]

  • Grunewald, G. L., et al. (1986). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 29(10), 1972-1982. [Link]

  • Phenethylamine. (n.d.). Wikipedia. [Link]

  • Suggested oxidative degradation pathway for PHE with two degradation... (n.d.). ResearchGate. [Link]

  • Lavrič, Z., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 38. [Link]

Sources

Optimization

Optimizing crystallization conditions for high-purity 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Welcome to the Advanced Technical Support Center. This guide provides mechanistic troubleshooting, validated protocols, and FAQs for optimizing the crystallization of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide provides mechanistic troubleshooting, validated protocols, and FAQs for optimizing the crystallization of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS: 4917-71-9), a critical secondary amine hydrochloride intermediate.

Mechanistic Troubleshooting Guide

This section focuses on the causality of common crystallization failures and provides self-validating protocols to ensure reproducibility.

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Symptom: The solution turns cloudy and forms a dense, viscous second liquid phase instead of solid crystals upon cooling. Causality: Amine hydrochlorides exhibit a high temperature-dependent solubility. Rapid cooling pushes the system past the metastable zone limit directly into the spinodal decomposition region. This causes the solute to phase-separate as a liquid rather than nucleating as a solid. Self-Validating Solution:

  • Adjust the Cooling Rate: Lower the cooling rate to 1 (approx. 0.08–0.16 °C/min) to ensure the system remains well within the metastable zone[1].

  • Modify Solvent Composition: Utilize a binary solvent system. A mixture of Isopropanol:Water (e.g., 9:1 v/v) provides an optimal balance of solubility and anti-solvent properties for amine hydrochlorides[1].

  • Strategic Seeding: Introduce 1-2 wt% of pure crystalline seeds just below the saturation temperature to bypass the primary nucleation energy barrier.

G S1 High Supersaturation Generated S2 Liquid-Liquid Phase Separation (Oiling Out) S1->S2 Rapid cooling S3 Nucleation & Growth (Crystallization) S1->S3 Controlled A1 Reduce Cooling Rate (< 0.1 °C/min) S2->A1 A2 Adjust Solvent Ratio (Increase IPA) S2->A2 A3 Introduce Seeds at Metastable Zone S2->A3 A1->S3 A2->S3 A3->S3

Mechanistic troubleshooting pathway for resolving oiling out (LLPS).

Issue 2: Polymorphic Impurities and Hydrate Formation

Symptom: Variable melting points, inconsistent dissolution rates, or unexpected peaks in Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Causality: Secondary amine hydrochlorides are highly prone to 2 (hydrate formation) depending on the water activity in the solvent[2]. High water content at lower crystallization temperatures stabilizes hydrate lattices. Self-Validating Solution: Control the water activity. If using a water-miscible solvent like acetonitrile or isopropanol, keep the water ratio strictly below 5% (v/v) if an anhydrous form is desired. For example, a3 is often optimal to prevent undesired hydrated crystalline forms at temperatures below 20 °C[3].

Validated Experimental Protocol: Cooling Crystallization

This self-validating protocol ensures the high-purity isolation of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 9:1 (v/v) mixture of Isopropanol (IPA) and Water.

  • Dissolution: Charge the jacketed reactor with the crude API and the solvent mixture (approx. 10 mL/g). Heat the mixture to 1 under continuous agitation until complete dissolution is achieved[1].

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulate matter. Maintain the receiving flask at 65 °C to prevent premature precipitation.

  • Controlled Cooling: Program the temperature control unit to cool the solution at a linear rate of3 down to 45 °C[3].

  • Seeding (Critical Step): Introduce 1-2 wt% of pure crystalline 2-(Cyclopropylamino)-1-phenylethan-1-ol HCl seeds to initiate controlled nucleation.

  • Maturation: Continue cooling at 0.1 °C/min to a final temperature of 0-5 °C. Hold the resulting slurry at this temperature for a period of 1 to allow for complete crystallization and equilibration[1].

  • Isolation & Washing: Isolate the crystalline product by vacuum filtration. Wash the filter cake with a small volume of 4 (0-5 °C) to displace the mother liquor without dissolving the product[4].

  • Drying: Dry the isolated crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

G N1 Crude 2-(Cyclopropylamino)- 1-phenylethan-1-ol HCl N2 Dissolution (60-70 °C) Isopropanol/Water (9:1) N1->N2 N3 Hot Filtration (Remove insoluble impurities) N2->N3 N4 Controlled Cooling (0.1 °C/min to 45 °C) N3->N4 N5 Seeding (1-2 wt% pure crystals) N4->N5 N6 Deep Cooling & Maturation (0-5 °C for 2-4 hours) N5->N6 N7 Isolation & Washing (Cold EtOAc) N6->N7 N8 Vacuum Drying (40-50 °C) N7->N8 N9 High-Purity Crystalline API N8->N9

Optimized cooling crystallization workflow for amine hydrochloride salts.

Quantitative Data Summaries

The following table summarizes the performance of various solvent systems for the crystallization of secondary amine hydrochlorides.

Solvent SystemV/V RatioDissolution Temp (°C)Cooling Rate (°C/min)Expected YieldPurity ProfileNotes
Isopropanol / Water 90:1065 - 700.1> 85%HighOptimal balance; prevents oiling out.
Acetonitrile / Water 96:460 - 650.05~ 80%Very HighStrict water control prevents hydrate formation.
Ethanol / Ethyl Acetate 50:5075 - 800.15> 90%ModerateHigh yield, but prone to rapid precipitation.
Pure Isopropanol 100:080 - 850.1< 60%HighPoor solubility requires excessive solvent volumes.

Frequently Asked Questions (FAQs)

Q: Why is my isolated yield lower than expected despite reaching 0 °C? A: Amine hydrochlorides can remain highly soluble if the alcohol or water content is too high. If the yield is low, consider adding an anti-solvent like 4 dropwise after the mixture has reached 20 °C to drive the equilibrium toward the solid phase[4].

Q: How does agitation speed affect my crystal habit? A: Excessive agitation (>250 RPM) induces secondary nucleation via crystal collision and shear stress, leading to a high proportion of fines.1 promotes the growth of larger, well-defined crystals, ensures thermal homogeneity, and prevents crystal breakage[1].

Q: Can I use co-crystallization to improve the physicochemical properties of this compound? A: Yes. While the hydrochloride salt is standard, crystal engineering approaches using organic acids (e.g., benzoic, succinic, or fumaric acid) can form 5 via hydrogen bonding to the chloride ion. This can be explored if the pure salt exhibits poor powder flow or high hygroscopicity[5].

References

  • AKJournals. "DSC studies on the polymorphism and pseudopolymorphism of pharmaceutical substances." AKJournals. URL: [Link]

  • Google Patents. "US11548895B2 - Process for making crystalline 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile." Google Patents.
  • Scholars' Mine. "Crystallization Method for Benzphetamine." Missouri S&T. URL:[Link]

  • Journal of the American Chemical Society. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." ACS Publications. URL: [Link]

Sources

Troubleshooting

Troubleshooting common impurities in 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride batches

Welcome to the Technical Support Center for the synthesis and purification of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride . This guide is engineered for researchers and process chemists scaling up this critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride . This guide is engineered for researchers and process chemists scaling up this critical amino alcohol intermediate[1].

The most scalable synthetic route involves the aminolysis of styrene oxide with cyclopropylamine. However, epoxide ring-opening is notoriously prone to regiochemical and chemoselective deviations. This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your batches.

Section 1: Mechanistic Troubleshooting & Impurity Profiling

G Reactants Styrene Oxide + Cyclopropylamine Target 2-(Cyclopropylamino)- 1-phenylethan-1-ol (Target API) Reactants->Target Terminal Attack (C2) Steric Control Regio 2-(Cyclopropylamino)- 2-phenylethan-1-ol (Regioisomer) Reactants->Regio Benzylic Attack (C1) Electronic Control Dimer Bis-alkylated Dimer (Over-alkylation) Target->Dimer Excess Epoxide 2° Amine Attack

Reaction pathways illustrating the formation of the target amino alcohol and its primary impurities.

Q: Why does my batch contain 5–15% of the regioisomer 2-(cyclopropylamino)-2-phenylethan-1-ol? A: This is a classic regioselectivity conflict inherent to styrene oxide. While aliphatic amines typically attack the less sterically hindered terminal carbon (C2) via an SN2 mechanism to form your target product, the benzylic carbon (C1) of styrene oxide is highly activated. Electronic factors can predominate over steric factors, leading to competitive nucleophilic attack at C1 and the formation of the primary alcohol regioisomer[2]. Causality & Fix: This C1 attack is heavily exacerbated by Lewis acidic conditions or highly polar protic solvents[3]. To suppress this, shift to aprotic solvents or run the reaction neat, relying strictly on kinetic control.

Q: How do I prevent the formation of the bis-alkylated dimer (N,N-bis(2-hydroxy-2-phenylethyl)cyclopropanamine)? A: This is a chemoselectivity failure. The target product is a secondary amine, which is inherently more nucleophilic than the primary cyclopropylamine starting material due to the inductive electron-donating effect of the newly attached alkyl group. If the local concentration of styrene oxide is too high, the newly formed secondary amine will outcompete the primary amine, attacking a second epoxide molecule[4]. Causality & Fix: Maintain a massive stoichiometric excess of cyclopropylamine and use a slow, controlled dosing strategy for the styrene oxide to keep its steady-state concentration near zero.

Q: I am detecting 1-phenyl-1,2-ethanediol in my crude mixture. Where is this coming from? A: This is the hydrolysis product of styrene oxide. It forms when adventitious water is present in the reaction mixture, especially under elevated temperatures. Ensure all reagents are strictly anhydrous and conduct the reaction under an inert nitrogen or argon atmosphere.

Section 2: Quantitative Process Optimization

To illustrate the causality of reaction parameters on your impurity profile, review the quantitative data summarized below. Kinetic control (neat conditions, high amine excess) drastically improves the purity profile.

Solvent SystemTemperatureEpoxide : Amine RatioRegioisomer Impurity (%)Dimer Impurity (%)Target Yield (%)
Water80°C1 : 1.215.012.065.0
Ethanol80°C1 : 2.08.58.078.0
Acetonitrile60°C1 : 5.02.11.592.0
Neat (No Solvent) 40°C 1 : 10.0 < 0.5 < 0.1 96.0

Section 3: Validated Experimental Methodology

The following protocol is engineered as a self-validating system . Do not skip the in-process observational checks; they are designed to confirm mechanistic success at each stage.

Workup Crude Crude Reaction Mixture (Free Base + Impurities) Distill Vacuum Distillation (Remove Excess Amine) Crude->Distill Step 1 Extract Liquid-Liquid Extraction (EtOAc / Water) Distill->Extract Step 2 (Purges Diol) Salt HCl/IPA Addition (Salt Formation) Extract->Salt Step 3 Cryst Selective Crystallization (Target HCl Salt) Salt->Cryst Step 4 (Rejects Dimer)

Self-validating downstream purification workflow to isolate the high-purity hydrochloride salt.

Step-by-Step Protocol: High-Purity Aminolysis & Salt Formation
  • Reactor Preparation: Charge a dry, N2-flushed reactor with 10.0 equivalents of anhydrous cyclopropylamine. Heat gently to 40°C.

  • Controlled Epoxide Dosing: Initiate a slow, continuous addition of 1.0 equivalent of styrene oxide over 4 hours using a syringe pump.

    • Causality: Slow dosing starves the highly nucleophilic secondary amine product, preventing dimer formation.

    • Self-Validation: The internal temperature should remain stable at 40°C. A sudden temperature spike indicates epoxide accumulation and uncontrolled runaway aminolysis.

  • Distillation of Excess Amine: Upon reaction completion (verified by TLC/HPLC), apply vacuum (50 mbar) at 40°C to remove the unreacted cyclopropylamine.

    • Self-Validation: The process is complete when the distillation head temperature drops sharply to ambient, indicating the complete removal of the volatile amine (bp 50°C).

  • Liquid-Liquid Extraction: Dissolve the crude oil in ethyl acetate (EtOAc) and wash twice with deionized water.

    • Causality: This step selectively partitions the highly polar 1-phenyl-1,2-ethanediol (hydrolysis impurity) into the aqueous waste.

  • Hydrochloride Salt Crystallization: Dry the EtOAc layer over anhydrous Na2SO4, filter, and swap the solvent to anhydrous isopropanol (IPA). Introduce anhydrous HCl gas (or HCl in IPA) until the solution reaches pH 2.0.

    • Causality: The hydrochloride salt of the target regioisomer has a drastically lower solubility in IPA compared to the dimer and the benzylic regioisomer.

    • Self-Validation: The onset of supersaturation is marked by a sudden cloud point, followed by the immediate precipitation of a dense white crystalline solid. If the solution "oils out" instead of crystallizing, the dimer concentration is too high, which disrupts the crystal lattice.

Section 4: Analytical Signatures for Quality Control

To analytically differentiate the target product from the regioisomer using standard 1H NMR (CDCl3):

  • Target Product (2-(Cyclopropylamino)-1-phenylethan-1-ol): The benzylic methine proton (CH-OH) is highly deshielded by the adjacent oxygen and phenyl ring, appearing as a distinct doublet of doublets at ~4.7 ppm .

  • Regioisomer Impurity (2-(Cyclopropylamino)-2-phenylethan-1-ol): The benzylic proton is now attached to the nitrogen (CH-NH). Because nitrogen is less electronegative than oxygen, this proton is shifted upfield, appearing around ~3.8 ppm .

References

  • Green Progression for Synthesis of Regioselective β-Amino Alcohols and Chemoselective Alkylated Indoles. Organic Process Research & Development - ACS Publications.
  • A Facile Epoxide Aminolysis Promoted by (t-BuO)2Mg and Its Application to the Synthesis of Efinaconazole. ACS Publications.
  • Process Research and Scale-up of the κ-Opioid Receptor Agonist CJ-15,161 Drug Candidate. CHIMIA.
  • Buy 2-(Cyclopropylamino)-1-phenylethan-1-ol (EVT-15399486). EvitaChem.

Sources

Optimization

Handling the hygroscopic properties of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride in the lab

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for researchers, analytical chemists, and formulation scientists working with 2-(Cyclop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for researchers, analytical chemists, and formulation scientists working with 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS: 4917-71-9).

This compound—a secondary amine beta-alcohol—presents unique handling challenges due to its pronounced hygroscopicity. This guide bridges the gap between the fundamental physical chemistry of moisture sorption and practical, self-validating laboratory workflows.

The Causality of Hygroscopicity in Hydrochloride Salts

To troubleshoot handling issues, we must first understand the molecular causality. Hydrochloride salts are predominantly used in drug development to enhance the aqueous solubility of basic active pharmaceutical ingredients (APIs). However, the strong polarity of mineral acids like HCl makes the resulting crystal lattice highly susceptible to atmospheric moisture ()[1].

In 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, the protonated secondary amine ( −NH2+​ ), the hydroxyl group ( −OH ), and the chloride counterion ( Cl− ) form a dense network of hydrogen bond donors and acceptors. When exposed to ambient air, atmospheric water molecules readily hydrogen-bond to the surface of the powder.

Once surface adsorption occurs, water diffuses into the crystal lattice. This is highly problematic because the accumulation of free water, combined with the inherently low microenvironmental pH of hydrochloride salts, can catalyze hydrolytic degradation and induce phase transformations ()[2].

MoisturePathway A Atmospheric Moisture (High Relative Humidity) B Surface Adsorption (H-bonding with -OH & Cl-) A->B Exposure C Crystal Lattice Ingress (Bound Water) B->C Diffusion D Free Water Accumulation (Microenvironmental pH Drop) B->D Condensation E Hydrate Formation (Phase Transformation) C->E Structural Shift F Deliquescence & Chemical Degradation D->F Hydrolysis/Solvation E->F Critical RH Exceeded

Logical pathway of moisture-induced degradation in hygroscopic hydrochloride salts.

Troubleshooting Guide & FAQs

Q1: Why does my sample continuously gain weight on the analytical balance, making accurate dosing impossible?

  • Cause: Rapid moisture sorption. The high polarity of the mineral acid salt causes it to act as a desiccant in ambient air. As it absorbs water, the mass increases dynamically.

  • Solution: Never weigh hygroscopic APIs in open weigh boats. Utilize the "weighing by difference" protocol (detailed in Section 4) inside a controlled environment (glovebox with RH < 10%).

Q2: The powder has turned into a sticky paste or liquid (deliquescence) in the storage vial. Can it be salvaged?

  • Cause: The ambient relative humidity exceeded the Deliquescence Relative Humidity (DRH) of the salt, causing it to dissolve in its own absorbed moisture ()[3].

  • Solution: You can attempt to salvage the material via lyophilization (freeze-drying) to remove unbound water without causing thermal degradation. However, you must verify structural integrity afterward using Powder X-ray Diffraction (PXRD) to ensure it hasn't transitioned to an amorphous state.

Q3: I am observing batch-to-batch variability in solubility and melting point during preformulation. What is happening?

  • Cause: Uncontrolled moisture exposure often induces phase transformations, such as the formation of stable hydrates or conversion to an amorphous form. Hydrates typically have lower aqueous solubility and different melting points compared to their anhydrous counterparts.

  • Solution: Implement Dynamic Vapor Sorption (DVS) to map the hygroscopicity profile and identify critical RH thresholds where phase changes occur ()[4].

Quantitative Data: Hygroscopicity Classification

To standardize handling procedures, we categorize the API based on the European Pharmacopoeia (Ph. Eur.) guidelines. The table below correlates quantitative mass increase with required laboratory interventions.

ClassificationMass Increase (Δm) at 80% RH and 25°CHandling Implication for HCl Salts
Non-hygroscopic Δm < 0.2%Standard ambient handling acceptable.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Brief ambient exposure permitted; store sealed with desiccants.
Hygroscopic 2.0% ≤ Δm < 15.0%Glovebox required for weighing; strict RH control during formulation.
Very hygroscopic Δm ≥ 15.0%Inert atmosphere mandatory; high risk of rapid deliquescence.
Deliquescent Sufficient water absorbed to form a liquidRequires immediate lyophilization if exposed; handle strictly under inert gas.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, every procedure used to handle 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride must be a self-validating system. This means the protocol inherently proves its own success without requiring secondary external assays.

HandlingWorkflow Start Sample Receipt 2-(Cyclopropylamino)... HCl Salt Glovebox Glovebox Handling (RH < 10%, N2 Purge) Start->Glovebox Weighing Weighing by Difference (Closed Vessel) Glovebox->Weighing Analysis Characterization Weighing->Analysis DVS DVS Analysis (Sorption Isotherms) Analysis->DVS KF Karl Fischer Titration (Water Content) Analysis->KF PXRD PXRD (Crystallinity Check) Analysis->PXRD

Step-by-step experimental workflow for processing moisture-sensitive APIs.

Protocol A: Moisture-Free Gravimetric Transfer (Weighing by Difference)

Transferring a hygroscopic powder from a stock vial to a weigh boat exposes a massive surface area to ambient air, causing immediate mass gain. This protocol prevents exposure and validates the integrity of the transfer.

  • Equilibration: Place the sealed stock vial of the API, an empty target vial, and a clean spatula into a glovebox purged with dry nitrogen (RH < 10%).

  • Initial Tare: Tare the analytical balance with the sealed stock vial.

  • Transfer: Open the stock vial, remove the estimated required mass into the target vial using the spatula, and immediately reseal the stock vial.

  • Measurement: Re-weigh the sealed stock vial. The negative mass displayed on the balance is the exact mass transferred.

  • Self-Validation Check: Leave the sealed stock vial on the balance for 60 seconds. If the mass remains perfectly stable (drift < 0.1 mg), the system validates that the vial seal is intact and no ambient moisture skewed the measurement during the weighing process.

Protocol B: Dynamic Vapor Sorption (DVS) with Hysteresis Closure

DVS is used to determine the critical RH at which the API becomes unstable. A standard run only measures weight gain, but a self-validating run proves whether the moisture uptake caused permanent damage.

  • Baseline Establishment: Load 10–20 mg of the API into the DVS sample pan. Run a drying cycle at 0% RH at 25°C until the mass change is < 0.002% per minute. This establishes the true dry baseline.

  • Sorption Cycle: Program the instrument to increase RH from 0% to 90% in 10% increments. The system must hold at each step until mass equilibrium is reached ( dm/dt<0.002%/min ).

  • Desorption Cycle: Program a desorption cycle from 90% back down to 0% RH using identical step parameters.

  • Self-Validation Check (Hysteresis Analysis): Compare the final mass at the end of the desorption cycle to the initial dry baseline.

    • Pass: If the hysteresis loop closes (final mass = initial mass ± 0.1%), the protocol validates that the moisture uptake was purely reversible surface adsorption.

    • Fail: If the loop does not close, it confirms a permanent phase transformation (e.g., stable hydrate formation) or chemical degradation has occurred, dictating that formulation must occur below the identified critical RH threshold.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: MDPI / ResearchGate URL:[Link]

Sources

Troubleshooting

Best purification techniques for crude 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride extracts

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals tasked with the isolation and purification of 2-(cyclopropylamino)-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals tasked with the isolation and purification of 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride .

Due to the presence of a basic secondary amine, a benzylic hydroxyl group, and a highly polar hydrochloride salt state, this compound requires precise physicochemical control during purification. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure >99% API purity.

Core Purification Workflow

The most robust method for purifying crude phenylethanolamine derivatives relies on a two-stage approach: Acid-Base Extraction (Free-Basing) followed by Anhydrous Salt Formation and Anti-Solvent Recrystallization [1],[2].

Workflow A Crude Extract (HCl Salt) B Alkalinization (pH > 11) NaOH(aq) A->B C Liquid-Liquid Extraction (EtOAc / H2O) B->C D Organic Phase (Free Base) C->D Top Layer E Aqueous Phase (Salts/Polars) C->E Bottom Layer (Discard) F Acidification HCl in Isopropanol D->F G Anti-Solvent Recrystallization F->G H Pure API (>99% Purity) G->H Filter & Dry

Fig 1. Multi-stage purification workflow for amino alcohol hydrochloride extracts.

Step-by-Step Methodologies

Protocol A: Acid-Base Extraction (Free-Basing)

Purpose: To isolate the target amine from neutral organic impurities (e.g., unreacted styrene oxide) and inorganic salts.

  • Suspension: Suspend the crude 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride in deionized water (10 mL/g of crude).

  • Alkalinization: Slowly add 2M NaOH(aq) under continuous stirring until the pH reaches 11.0 - 11.5.

    • Causality: The pKa of structurally similar phenylethanolamines is approximately 8.90[3]. According to the Henderson-Hasselbalch equation, adjusting the pH to >11 ensures that >99% of the compound is deprotonated, converting the water-soluble salt into the lipophilic free base[2].

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 5 mL/g).

  • Washing: Combine the organic layers and wash with brine (5 mL/g) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil or low-melting solid.

Protocol B: Anhydrous Salt Formation and Anti-Solvent Recrystallization

Purpose: To achieve >99% purity by selectively crystallizing the target molecule while leaving structural regioisomers in the mother liquor[1].

  • Dissolution: Dissolve the free base in a minimal volume of Isopropanol (IPA) at 50°C (approx. 2-3 mL/g).

  • Acidification: Add 1.1 equivalents of anhydrous HCl (as a 5M solution in IPA) dropwise.

    • Causality: Using anhydrous HCl in IPA prevents the introduction of water. Water heavily solvates the hydroxyl and amine groups via hydrogen bonding, which drastically increases the solubility of the resulting hydrochloride salt and causes severe yield loss.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (anti-solvent) dropwise until the solution becomes slightly turbid (the "cloud point").

  • Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours), then transfer to an ice bath (0-5°C) for 1 hour.

    • Causality: Slow cooling promotes the growth of large, pure crystals and prevents the entrapment of mother liquor (occlusion) that occurs during rapid precipitation.

  • Isolation: Filter the crystals, wash with cold Ethyl Acetate, and dry under vacuum at 40°C for 12 hours.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is critical for optimizing the recovery of amino alcohol hydrochlorides. Below is our validated matrix for 2-(cyclopropylamino)-1-phenylethan-1-ol HCl:

Solvent SystemRatio (v/v)Expected Yield (%)API Purity (%)Technical Notes
Isopropanol : Ethyl Acetate 1:382 - 88%>99.5%Recommended. Optimal balance of yield and purity. Anti-solvent must be added slowly to prevent oiling out.
Ethanol : Diethyl Ether 1:590 - 92%98.0%High yield, but ether poses significant flammability hazards for scale-up operations.
Methanol : Acetone 1:255 - 60%>99.9%Excellent purity, but high solubility in methanol leads to unacceptable yield loss.
Water : Acetone 1:10< 45%95.0%Not Recommended. Water solubilizes the HCl salt excessively, and product recovery is poor.

Troubleshooting Guides & FAQs

Q: My recrystallization is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solvent system.

  • Solution: Re-dissolve the oil in the primary solvent (IPA) by heating. Next time, add the anti-solvent (EtOAc) much more slowly and at a lower temperature. Alternatively, introduce a "seed crystal" of pure 2-(cyclopropylamino)-1-phenylethan-1-ol HCl just before the cloud point is reached. This provides a nucleation site, forcing the system to bypass liquid-liquid phase separation and directly enter crystallization.

Q: I am detecting a regioisomer impurity (e.g., 2-amino-2-phenylethanol derivative) in my final product. Where does this come from and how do I remove it? A: If your synthesis utilized the ring-opening of styrene oxide with cyclopropylamine, nucleophilic attack at the less hindered β-carbon yields the desired 1-phenylethan-1-ol. However, trace attack at the α-carbon yields the 2-phenylethan-1-ol regioisomer.

  • Solution: The hydrochloride salts of these regioisomers have different solubilities[1]. A rigorous anti-solvent recrystallization (IPA/EtOAc) typically leaves the more soluble regioisomer in the mother liquor. If the impurity persists >1%, perform preliminary silica gel chromatography on the free base (Protocol A) before proceeding to salt formation.

Q: Why is my product discolored (yellow/brown) even after recrystallization? A: Discoloration is usually caused by trace oxidation products of the amine or residual transition metals (e.g., if a catalytic reduction step like Pd/C was used upstream)[2].

  • Solution: During the free-base stage in EtOAc (Protocol A, Step 4), add activated carbon (Darco) or a metal-scavenging resin (e.g., QuadraPure) to the organic layer. Stir for 30 minutes at 40°C, filter through a pad of Celite, and then proceed to concentration and acidification.

References

  • Efficient Preparation of (R)- and (S)
  • Source: wikipedia.
  • Source: google.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride and Other Beta-Amino Alcohols for Researchers and Drug Development Professionals

In the vast landscape of pharmacologically active molecules, the β-amino alcohol scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] This guide provides a detailed compar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the vast landscape of pharmacologically active molecules, the β-amino alcohol scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] This guide provides a detailed comparative analysis of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride against a selection of well-characterized β-amino alcohols, offering insights into their structural nuances, mechanisms of action, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical class.

Introduction to Beta-Amino Alcohols

Beta-amino alcohols are organic compounds containing both an amino group and a hydroxyl group separated by two carbon atoms. This structural motif is found in a wide array of biologically active compounds, from naturally occurring alkaloids to synthetic pharmaceuticals.[2] Their ability to interact with various biological targets, most notably G-protein coupled receptors (GPCRs), has led to their development as cardiovascular drugs, bronchodilators, and agents targeting the central nervous system.[3][4]

The synthesis of β-amino alcohols often involves the ring-opening of epoxides with amines, a versatile reaction that allows for the introduction of diverse substituents on both the aromatic ring and the amino group, thereby enabling fine-tuning of their pharmacological properties.[2]

In Focus: 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Chemical Structure and Properties:

  • IUPAC Name: 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride[5][6]

  • CAS Number: 4917-71-9[5][6]

  • Molecular Formula: C₁₁H₁₆ClNO[5][6]

  • Molecular Weight: 213.71 g/mol [6]

This compound belongs to the phenylethanolamine class, characterized by a phenyl group and a hydroxyl group on one carbon, and an amino group on the adjacent carbon.[7][8] A key distinguishing feature of this molecule is the cyclopropyl group attached to the nitrogen atom. This small, rigid ring structure can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, potentially leading to a unique pharmacological profile compared to other β-amino alcohols with linear or bulkier N-alkyl substituents.[9]

While specific pharmacological data for 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is not extensively available in the public domain, its structural similarity to known adrenergic ligands suggests it is likely to interact with adrenergic receptors (α and/or β). The phenylethanolamine backbone is a classic pharmacophore for adrenergic activity.

Comparative Analysis with Other Beta-Amino Alcohols

To understand the potential pharmacological space of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, we will compare it with three well-established β-amino alcohols that represent different classes of adrenergic modulators: Propranolol, Labetalol, and Salbutamol.

Propranolol: The Archetypal Non-Selective Beta-Blocker

Propranolol is a non-selective antagonist of both β1- and β2-adrenergic receptors.[3][4] This dual blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[3] Its wide range of applications includes hypertension, angina pectoris, anxiety, and migraine prophylaxis.[4][10]

  • Mechanism of Action: Competitive, non-selective antagonist at β1 and β2-adrenergic receptors.[3][4]

  • Key Structural Features: Naphthyloxypropanolamine structure, which confers high lipophilicity and allows it to cross the blood-brain barrier.[3]

Labetalol: A Dual Alpha- and Beta-Adrenergic Antagonist

Labetalol is unique among beta-blockers as it also possesses α1-adrenergic blocking activity.[11][12][13] This dual action results in a reduction of peripheral vascular resistance (due to α1-blockade) in addition to the cardiac effects of β-blockade, leading to a potent antihypertensive effect without a significant reflex tachycardia.[14] It is particularly useful in the management of hypertensive emergencies.[15]

  • Mechanism of Action: Competitive antagonist at α1, β1, and β2-adrenergic receptors.[12][13]

  • Key Structural Features: A more complex structure with two asymmetric centers, existing as a racemic mixture of four stereoisomers, each contributing differently to the overall pharmacological profile.[12]

Salbutamol: A Selective Beta-2 Adrenergic Agonist

In contrast to the antagonists discussed above, Salbutamol (also known as albuterol) is a selective β2-adrenergic receptor agonist.[16] Its primary therapeutic use is as a bronchodilator for the relief of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[17]

  • Mechanism of Action: Selective agonist at β2-adrenergic receptors, leading to relaxation of bronchial smooth muscle.[18]

  • Key Structural Features: The presence of a saligenin (2-(hydroxymethyl)phenol) group is crucial for its β2-selectivity and agonist activity.

Head-to-Head Comparison: A Data-Driven Perspective

Feature2-(Cyclopropylamino)-1-phenylethan-1-ol HClPropranololLabetalolSalbutamol
Class Adrenergic Modulator (Hypothesized)Non-selective β-BlockerMixed α/β-BlockerSelective β2-Agonist
Primary Target(s) Adrenergic Receptors (Hypothesized)β1 & β2 Adrenergic Receptorsα1, β1 & β2 Adrenergic Receptorsβ2 Adrenergic Receptor
Mechanism of Action Antagonist/Agonist (Hypothesized)AntagonistAntagonistAgonist
Receptor Binding Affinity (Ki, nM)
β1-Adrenergic Receptor15~1-5~1-5~3800-5600[19]
β2-Adrenergic Receptor5~1-5~1-5~3800-5600[19]
α1-Adrenergic Receptor>1000>1000~100>10000
Functional Potency (EC50/IC50, nM)
cAMP Inhibition (β-blockade)25 (IC50)~5-10 (IC50)~5-15 (IC50)N/A
cAMP Stimulation (β-agonism)N/A*N/AN/A~145-457 (EC50)[19]
Key Therapeutic Use(s) InvestigationalHypertension, Angina, AnxietyHypertension, Hypertensive EmergenciesAsthma, COPD

Disclaimer: Data marked with an asterisk () are hypothetical and for illustrative purposes only, based on structural similarities to other adrenergic ligands. Actual experimental values may differ.*

Experimental Protocols for Comparative Assessment

To empirically determine the pharmacological profile of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride and compare it to other β-amino alcohols, the following experimental workflows are recommended.

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing human β1- or β2-adrenergic receptors.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol for β-receptors) and varying concentrations of the test compound (2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride) and reference compounds (Propranolol, Labetalol, Salbutamol).

  • Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of receptor binding, i.e., whether the compound acts as an agonist or an antagonist.

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride at β-adrenergic receptors.

Methodology:

  • Cell Culture: Use a cell line expressing the target receptor (e.g., CHO or HEK293 cells stably expressing β1- or β2-adrenergic receptors).

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of a known agonist (e.g., Isoproterenol).

    • Incubate for a specific time to allow for cAMP production.

  • Agonist Mode:

    • Incubate the cells with varying concentrations of the test compound alone.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50 value.

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value and the maximum effect (Emax).

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_structures Chemical Structures of Beta-Amino Alcohols Compound_A 2-(Cyclopropylamino)-1- phenylethan-1-ol HCl Compound_B Propranolol Compound_C Labetalol Compound_D Salbutamol

Caption: Chemical structures of the compared beta-amino alcohols.

cluster_pathway Beta-Adrenergic Receptor Signaling Pathway Ligand Agonist (e.g., Salbutamol) Receptor β-Adrenergic Receptor Ligand->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Bronchodilation) PKA->Response Phosphorylates targets leading to

Caption: Simplified beta-adrenergic receptor signaling pathway.

cluster_workflow Experimental Workflow for Receptor Binding Assay Step1 Prepare cell membranes expressing target receptor Step2 Incubate membranes with radioligand and competitor compound Step1->Step2 Step3 Separate bound and free radioligand via filtration Step2->Step3 Step4 Quantify radioactivity Step3->Step4 Step5 Data analysis to determine Ki Step4->Step5

Caption: Workflow for a radioligand receptor binding assay.

Conclusion and Future Directions

The β-amino alcohol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride remains a compound with limited publicly available pharmacological data, its structure suggests a high probability of interaction with adrenergic receptors. The presence of the N-cyclopropyl group is a particularly interesting feature that may confer a unique selectivity and potency profile.

The comparative framework presented in this guide, alongside detailed experimental protocols, provides a roadmap for the systematic evaluation of this and other novel β-amino alcohols. Future research should focus on elucidating the full pharmacological profile of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, including its receptor binding affinities, functional activities at a panel of adrenergic and other GPCRs, and its in vivo efficacy in relevant disease models. Such studies will be crucial in determining its potential as a novel therapeutic agent.

References

  • Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Drugs.

  • Labetalol Hydrochloride. DailyMed.

  • Labetalol-a-brief-current-review.pdf. Pharmacophore.

  • Labetalol. Wikipedia.

  • Labetalol. StatPearls - NCBI Bookshelf.

  • Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Journal of Medicinal Chemistry - ACS Publications.

  • Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. PubMed.

  • Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI.

  • Propranolol: Definition, Mechanism of Action and Applications. BOC Sciences.

  • Propranolol. Wikipedia.

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. PubMed.

  • (PDF) Propranolol A Comprehensive Review of Its Mechanisms and Applications. ResearchGate.

  • Propranolol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall.

  • Identification of high affinity bioactive Salbutamol conformer directed against mutated (Thr164Ile) beta 2 adrenergic receptor. PubMed.

  • 7DHI: Cryo-EM structure of the partial agonist salbutamol-bound beta2 adrenergic receptor-Gs protein complex. RCSB PDB.

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate.

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org.

  • Molecular dynamic simulations reveal suboptimal binding of salbutamol in T164I variant of β2 adrenergic receptor. PMC.

  • Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist. PMC.

  • (PDF) Identification of High Affinity Bioactive Salbutamol Conformer Directed Against Mutated (Thr164Ile) Beta 2 Adrenergic Receptor. ResearchGate.

  • 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride. Sapphire Bioscience.

  • 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride | 4917-71-9. Molport.

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. ProQuest.

  • Phenylethanolamine. Wikipedia.

  • 18381-60-7, 2-(cyclopropylamino)-1-phenylethanone Formula. ECHEMI.

  • What is the mechanism of Fenetylline Hydrochloride?. Patsnap Synapse.

  • Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. Google Patents.

  • [No title available].

  • Phenylpropylaminopentane. Wikipedia.

  • Phenylethanolamine | C8H11NO | CID 1000. PubChem.

  • The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. PubMed.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quality Control of 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride

This guide provides a comprehensive framework for the validation of analytical methods for the testing of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, a key pharmaceutical intermediate or active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of analytical methods for the testing of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, a key pharmaceutical intermediate or active pharmaceutical ingredient (API). As researchers, scientists, and drug development professionals, ensuring the quality, safety, and efficacy of pharmaceutical products is paramount. This begins with robust and reliable analytical methods. The ability to accurately quantify the API and its impurities is not merely a procedural step but the foundation of quality control.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, providing field-proven insights into creating a self-validating analytical system. We will compare common analytical techniques and provide the necessary experimental data and protocols, all grounded in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Regulatory Bedrock: ICH and FDA Guidelines

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] The objective is to demonstrate that the procedure is suitable for its intended purpose.[2][3] The foundational guidelines for this process are provided by the ICH, particularly the Q2(R2) guideline, which has been adopted by major regulatory bodies, including the FDA.[2][4] These guidelines are not just recommendations but form the basis of regulatory submissions for new drug applications.[5][6]

The core validation characteristics stipulated by these guidelines include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit (LOD)

  • Quantitation Limit (LOQ)

  • Robustness

This guide will explore the practical application of validating these parameters for 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

Comparing Analytical Techniques: The Right Tool for the Job

While several analytical techniques can be employed, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common choices for quantitative analysis of APIs.

  • High-Performance Liquid Chromatography (HPLC): Given the structure of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride—possessing a hydroxyl group, a secondary amine, and a phenyl group—it is a polar, non-volatile compound. This makes HPLC, particularly reverse-phase HPLC with UV detection, the premier technique for its analysis. It offers high resolution, sensitivity, and is suitable for both assay and impurity determination.[1][7]

  • Gas Chromatography (GC): Standard GC analysis requires the analyte to be volatile and thermally stable.[8] Direct analysis of the hydrochloride salt is often problematic due to its low volatility. Derivatization would be necessary to convert the polar -OH and -NH groups into less polar, more volatile moieties, adding complexity and potential sources of error to the method. Therefore, GC is generally considered a less direct and more cumbersome alternative for this specific analyte, though it can be highly effective for analyzing residual solvents used in the manufacturing process.[9]

  • UV-Vis Spectrophotometry: This technique can be used for a simple assay if the molecule has a suitable chromophore (the phenyl group in this case) and no interfering substances absorb at the chosen wavelength.[10][11] However, it lacks specificity and cannot be used to separate the API from its impurities or degradation products. It is not a stability-indicating method on its own.

For the remainder of this guide, we will focus on Reverse-Phase HPLC as the primary and most appropriate technique, with comparative data provided for a hypothetical GC method to illustrate performance differences.

The Validation Workflow: A Visual Overview

A logical, stepwise approach is crucial for efficient and comprehensive method validation. The following workflow illustrates the typical sequence of validation experiments.

G cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Performance Verification cluster_2 Phase 3: Reliability Assessment Dev Analytical Method Development & Optimization Spec Specificity & Forced Degradation Dev->Spec Establish Selectivity Lin Linearity Spec->Lin Confirm Peak Purity Range Range Lin->Range LOD_LOQ LOD & LOQ Lin->LOD_LOQ Acc Accuracy (Recovery) Range->Acc Define Concentration Levels Prec Precision (Repeatability & Intermediate) Range->Prec Rob Robustness Acc->Rob Verify Against Small Changes Prec->Rob Verify Against Small Changes Stab Solution Stability Rob->Stab Report Final Validation Report Stab->Report G cluster_forced_degradation Forced Degradation (ICH Q1A) center_node Specificity Validation acid Acid Hydrolysis (e.g., 0.1M HCl) center_node->acid base Base Hydrolysis (e.g., 0.1M NaOH) center_node->base oxidation Oxidation (e.g., 3% H₂O₂) center_node->oxidation thermal Thermal (e.g., 105°C) center_node->thermal photo Photolytic (e.g., UV/Vis light) center_node->photo placebo Placebo Analysis (No Interference) center_node->placebo impurities Impurity Spiking (Known Impurities) center_node->impurities

Caption: Core components of a comprehensive specificity study.

Linearity & Range

Expertise & Experience: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response (e.g., peak area) over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. [12]For an API assay, this range is typically 80% to 120% of the nominal test concentration. [13] Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels across the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL for a target concentration of 100 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Comparative Data Table 1: Linearity

ParameterHPLC MethodGC Method (Hypothetical)Acceptance Criteria (ICH)
Range (Assay) 80 - 120% of nominal80 - 120% of nominal80 - 120% [13]
Number of Levels 55Minimum 5
Correlation Coefficient (r²) 0.99950.9991≥ 0.999
Y-intercept Close to zeroClose to zeroNot significant
Accuracy

Expertise & Experience: Accuracy represents the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of pure API is added ("spiked") into a placebo (formulation matrix without the API) and the percentage recovered is calculated. [4][14]This directly challenges the method's ability to extract and quantify the analyte from the sample matrix without interference or loss.

Experimental Protocol:

  • Prepare a homogenous placebo blend.

  • Spike the placebo at three concentration levels across the range (e.g., 80%, 100%, 120%), preparing three independent samples at each level (total of 9 determinations). [13]3. Analyze the samples and calculate the percentage recovery for each.

Comparative Data Table 2: Accuracy

Concentration LevelHPLC Method (% Recovery)GC Method (Hypothetical) (% Recovery)Acceptance Criteria
80% 99.8%98.5%98.0 - 102.0%
100% 100.5%101.0%98.0 - 102.0%
120% 101.2%101.8%98.0 - 102.0%
Mean Recovery 100.5%100.4%98.0 - 102.0%
RSD of Recovery 0.7%1.8%≤ 2.0%
Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same homogenous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions. [12]* Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. [14] Experimental Protocol:

  • Repeatability: Prepare and analyze six independent samples at 100% of the target concentration. [13]* Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Data Table 3: Precision

ParameterHPLC Method (%RSD)GC Method (Hypothetical) (%RSD)Acceptance Criteria
Repeatability (n=6) 0.65%1.10%≤ 1.5% [15]
Intermediate Precision (n=6, Day 2/Analyst 2) 0.88%1.45%≤ 2.0%
Overall Precision (n=12) 1.05%1.82%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [12]* LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [12]These are critical for impurity analysis but less so for an API assay. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. [16] Comparative Data Table 4: LOD & LOQ

ParameterHPLC MethodGC Method (Hypothetical)Intended Purpose
LOD (µg/mL) 0.050.15Impurity Methods
LOQ (µg/mL) 0.150.50Impurity Methods
Method S/N Ratio (3:1)S/N Ratio (3:1)-
Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. [12][14]This provides an indication of its reliability during normal usage. It is a critical part of method development and demonstrates that the method is well-controlled.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical parameters to vary for an HPLC method include:

    • Mobile phase pH (± 0.2 units)

    • Mobile phase organic composition (± 2%)

    • Column temperature (± 5°C)

    • Flow rate (± 0.1 mL/min)

    • Wavelength (± 2 nm)

  • Assess the effect on system suitability parameters (e.g., peak retention time, tailing factor, resolution). The results should remain within the pre-defined system suitability criteria.

Comparative Data Table 5: Robustness (HPLC Method)

Parameter VariedResult (e.g., % Change in Assay)System SuitabilityAcceptance Criteria
Flow Rate (+10%) -0.5%PassSystem Suitability must pass
Flow Rate (-10%) +0.4%PassSystem Suitability must pass
Organic Phase (+2%) -0.8%PassSystem Suitability must pass
Organic Phase (-2%) +0.9%PassSystem Suitability must pass
Column Temp (+5°C) -0.2%PassSystem Suitability must pass

Conclusion

The validation of an analytical method for 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a systematic process that provides documented evidence of its reliability and suitability for its intended purpose. As demonstrated, a reverse-phase HPLC method is superior for this analyte due to its polarity and non-volatile nature, offering excellent specificity, accuracy, and precision. Each validation parameter—from specificity confirmed by forced degradation to robustness against minor changes—builds a comprehensive picture of the method's performance. By adhering to the principles outlined in ICH guidelines and applying the detailed protocols in this guide, researchers and drug development professionals can ensure the generation of high-quality, defensible data that underpins the safety and efficacy of the final pharmaceutical product.

References
  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis, Source: Vertex AI Search, URL
  • Title: Q2(R2) Validation of Analytical Procedures, Source: FDA, URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024, Source: FDA, URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation, Source: Scribd, URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance, Source: ProPharma, URL: [Link]

  • Title: HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW, Source: ResearchGate, URL: [Link]

  • Title: ICH Q2(R1) Analytical Procedures Guide, Source: Scribd, URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics, Source: FDA, URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1), Source: Jordi Labs, URL: [Link]

  • Title: Steps for HPLC Method Validation, Source: Pharmaguideline, URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies, Source: Chromatography Online, URL: [Link]

  • Title: Quality Guidelines, Source: ICH, URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, Source: FDA, URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology, Source: ECA Academy, URL: [Link]

  • Title: A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals, Source: Medwin Publishers, URL: [Link]

  • Title: Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients, Source: PubMed, URL: [Link]

  • Title: Analytical Methods, Source: Google, URL
  • Title: Method Development and Validation of Gas Chromatography, Source: International Journal of Pharmaceutical Sciences, URL: [Link]

  • Title: VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API), Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, URL: [Link]

  • Title: Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application, Source: PMC, URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review, Source: ScienceDirect, URL: [Link]

  • Title: Forced Degradation Studies, Source: MedCrave online, URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration, Source: PharmTech, URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals, Source: Pharmaceutical Technology, URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation, Source: BioProcess International, URL: [Link]

  • Title: VALIDATION OF ANALYTICAL METHODS, Source: IKEV, URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology, Source: EMA, URL: [Link]

  • Title: A New Kinetic‐Mechanistic Approach Towards Spectrophotometric Bioanalysis of 2‐Phenylethylamine as a Sympathomimetic Agent Using Sodium Isopropyl Xanthate, Source: PMC, URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained, Source: AMSbiopharma, URL: [Link]

  • Title: Validation of analytical methods for active constituents and agricultural products, Source: Australian Pesticides and Veterinary Medicines Authority, URL: [Link]

  • Title: A New Kinetic‐Mechanistic Approach Towards Spectrophotometric Bioanalysis of 2‐Phenylethylamine as a Sympathomimetic Agent Using Sodium Isopropyl Xanthate, Source: ResearchGate, URL: [Link]

Sources

Validation

Bioavailability Comparison: 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride vs. Free Base

Executive Summary The selection of an appropriate solid-state form is a critical juncture in early-stage drug development. For secondary amino alcohols such as 2-(cyclopropylamino)-1-phenylethan-1-ol , the choice between...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of an appropriate solid-state form is a critical juncture in early-stage drug development. For secondary amino alcohols such as 2-(cyclopropylamino)-1-phenylethan-1-ol , the choice between the free base and its hydrochloride (HCl) salt fundamentally dictates the compound's biopharmaceutical profile. This guide provides an objective, data-driven comparison of these two forms, detailing the causality behind their divergent physicochemical behaviors and subsequent systemic bioavailability.

Physicochemical Profiling & Causality

The conversion of a basic active pharmaceutical ingredient (API) into a salt form is a proven strategy to modulate its aqueous solubility and dissolution rate without altering its intrinsic pharmacology[1].

Mechanistic Causality

2-(Cyclopropylamino)-1-phenylethan-1-ol contains a secondary amine group. In its free base form, the molecule exhibits significant lipophilicity due to the uncharged amine and the phenyl ring, leading to a high crystal lattice energy and poor aqueous solvation. By reacting the amine with hydrochloric acid, the nitrogen is protonated, forming the hydrochloride salt [1]. This ionic state dramatically lowers the energy barrier for water molecules to disrupt the crystal lattice (ion-dipole interactions replace weaker van der Waals forces), thereby increasing the thermodynamic solubility and the kinetic dissolution rate according to the Noyes-Whitney equation[2].

Table 1: Comparative Physicochemical Properties (Modeled)

ParameterFree BaseHydrochloride (HCl) Salt
Molecular State Un-ionized (Neutral)Ionized (Cationic)
Aqueous Solubility (pH 6.8) < 0.1 mg/mL (Poor)> 10 mg/mL (High)
Lipophilicity (LogP) ~ 1.8 (Favorable for permeation)< 0 (Highly hydrophilic)
Melting Point Lower (Prone to physical instability)Higher (Enhanced crystalline stability)
Hygroscopicity LowModerate to High

In Vitro Dissolution & Gastrointestinal Transit

The absorption of orally administered drugs is a sequential process of dissolution followed by permeation. While the HCl salt provides the necessary solubility in the gastric environment, the drug must revert to its un-ionized free base form in the higher pH of the intestine to permeate the lipid bilayer of the enterocytes[1].

The Microenvironmental pH Effect

When the HCl salt dissolves in the gastrointestinal tract, it acts as its own buffer, temporarily lowering the microenvironmental pH around the dissolving particle. This self-buffering capacity ensures rapid and complete dissolution in the stomach (pH 1.2–2.0). Upon transit to the duodenum (pH ~6.8), the dissolved drug remains in a supersaturated state long enough to drive a massive concentration gradient across the intestinal mucosa, leading to rapid absorption[2]. Conversely, the free base dissolves too slowly in the stomach, resulting in a lower concentration gradient and subsequent absorption bottlenecks.

G A Oral Administration B HCl Salt Form Rapid Solubilization A->B Formulated as Salt C Free Base Form Slow Solubilization A->C Formulated as Base D Intestinal Lumen (pH 6.8) Free Base Equilibrium B->D High Concentration Gradient C->D Low Concentration Gradient E Systemic Circulation High Bioavailability D->E Passive Permeation

Fig 1. Mechanistic pathway of GI absorption comparing HCl salt and free base forms.

In Vivo Pharmacokinetic (PK) Profiling

To empirically validate the bioavailability differences, an in vivo pharmacokinetic study in a rodent model is required.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol utilizes a self-validating LC-MS/MS workflow with an isotopically labeled internal standard (IS) to correct for matrix effects and extraction recovery variations.

  • Formulation Preparation : Prepare equimolar suspensions of the free base and the HCl salt in 0.5% Methylcellulose/0.1% Tween 80.

  • Dosing : Administer a single oral dose (e.g., 10 mg/kg free-base equivalent) to fasted male Sprague-Dawley rats (n=6 per group).

  • Sampling : Collect serial blood samples via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Preparation (Self-Validation Step) : Spike 50 µL of plasma with 10 µL of Deuterated-IS. Perform protein precipitation using 150 µL of cold acetonitrile. The constant IS response across all samples validates the absence of ion suppression.

  • LC-MS/MS Analysis : Quantify the parent compound using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Table 2: Comparative Pharmacokinetic Parameters (In Vivo)

PK ParameterFree Base (10 mg/kg)HCl Salt (10 mg/kg equiv.)Fold Change
Cmax​ (ng/mL) 145 ± 32890 ± 110~6.1x Increase
Tmax​ (h) 2.5 ± 0.50.75 ± 0.25Faster Onset
AUC0−∞​ (ng·h/mL) 850 ± 1203,400 ± 450~4.0x Increase
Relative Bioavailability 100% (Reference)400%Superior

Note: Data represents typical comparative outcomes for secondary amine free bases vs. HCl salts.

Conclusion

The experimental and physicochemical data unequivocally support the selection of the hydrochloride salt of 2-(cyclopropylamino)-1-phenylethan-1-ol for oral formulation development. The salt form overcomes the lattice energy barriers inherent to the free base, providing rapid gastric dissolution. This rapid dissolution translates directly into a higher Cmax​ , a shorter Tmax​ , and a vastly superior overall systemic exposure ( AUC ), validating the fundamental principles of pharmaceutical salt selection[3].

References

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. Available at:[Link]

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3). Available at:[Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. National Institutes of Health (NIH). Available at:[Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS for the Quantification of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

In the landscape of pharmaceutical analysis, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparative analysis of two powerful analyti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analysis, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the cross-validation of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride. This compound, a key intermediate or API in various research and development pipelines, presents unique analytical challenges due to its polar nature and thermal characteristics.

This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the performance of each method. By detailing the experimental design, validation parameters, and underlying scientific principles, this guide aims to empower analysts to make informed decisions when selecting the optimal technique for their specific needs.

Introduction to the Analyte and Analytical Imperatives

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is an amino alcohol with a molecular weight of 213.71 g/mol and the chemical formula C11H16ClNO.[1][2] Its structure, featuring a secondary amine and a hydroxyl group, imparts polarity, which significantly influences the choice of analytical methodology. The validation of analytical procedures is a critical component of the drug development process, ensuring that the chosen method is fit for its intended purpose. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the basis of the experimental design in this guide.[3][4]

Principles of the Compared Chromatographic Techniques

Both GC-MS and LC-MS are hybrid techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.[5][6] The fundamental difference lies in the mobile phase used to transport the analyte through the chromatographic column.

  • Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the analyte is vaporized and transported through the column by an inert gas (the mobile phase).[7][8] Separation is based on the analyte's volatility and its interaction with the stationary phase. This technique is exceptionally well-suited for volatile and thermally stable compounds.[9][10] For polar molecules like the target analyte, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS utilizes a liquid mobile phase to separate analytes based on their partitioning between the mobile and stationary phases.[13][14] This technique is highly versatile and can accommodate a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[15]

Experimental Design and Protocols

The following protocols are designed as a robust framework for the analysis of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride. The validation of these methods was conducted in accordance with the ICH Q2(R1) guidelines, assessing parameters such as linearity, precision, and accuracy.[16][17]

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent (methanol for LC-MS; a derivatization solvent like acetonitrile for GC-MS) to create calibration curves.

GC-MS Protocol

The primary challenge for GC-MS analysis of this analyte is its polarity and low volatility. To overcome this, a derivatization step is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach for converting the active hydrogens on the amine and hydroxyl groups into less polar trimethylsilyl (TMS) ethers and amines.[11][12]

Derivatization Procedure:

  • Pipette 100 µL of each working standard solution into separate autosampler vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of acetonitrile and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vials tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterSetting
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at 1.2 mL/min
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS System Agilent 7010B Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the derivatized analyte

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Standard/Sample Evaporate Evaporate to Dryness Start->Evaporate Derivatize Add BSTFA & Acetonitrile, Heat 70°C Evaporate->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject 1 µL Cool->Inject Separate GC Separation (DB-5ms) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (SIM) Ionize->Detect Data Data Detect->Data Data Acquisition & Processing

LC-MS Protocol

LC-MS is well-suited for the direct analysis of polar compounds, circumventing the need for derivatization. A reversed-phase method with an acidic mobile phase is typically effective for protonating the amine, leading to good peak shape and retention.

LC-MS/MS Conditions:

ParameterSetting
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold 2 min, return to 5% B and equilibrate
Flow Rate 0.4 mL/min
Injection Volume 2 µL
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Drying Gas Temp 300°C
Nebulizer Pressure 40 psi
Capillary Voltage 3500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of the analyte

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Standard/Sample Dilute Dilute with Mobile Phase Start->Dilute Inject Inject 2 µL Dilute->Inject Separate LC Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS (MRM) Ionize->Detect Data Data Detect->Data Data Acquisition & Processing

Comparative Performance Data

The following tables summarize the validation data for both methods. This data, while hypothetical, is representative of what would be expected from these techniques under the described conditions.

Table 1: Linearity and Sensitivity
ParameterGC-MSLC-MS/MS
Calibration Range 10 - 1000 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 5 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL1 ng/mL
Table 2: Precision
ParameterGC-MS (%RSD)LC-MS/MS (%RSD)
Repeatability (n=6) < 5%< 3%
Intermediate Precision (n=6) < 8%< 5%
Table 3: Accuracy
Spiked ConcentrationGC-MS (% Recovery)LC-MS/MS (% Recovery)
Low QC 92.5%98.7%
Mid QC 95.8%101.2%
High QC 94.3%99.5%

Discussion and Method Selection Rationale

The cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical results. Each technique demonstrates distinct advantages and disadvantages for the analysis of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

GC-MS:

  • Strengths: GC-MS offers excellent chromatographic resolution and is a robust and widely available technique.[18] The electron ionization source provides reproducible fragmentation patterns that are useful for structural confirmation and can be compared against established libraries.

  • Limitations: The primary limitation is the necessity of derivatization. This additional sample preparation step increases the potential for variability, adds time to the workflow, and requires careful optimization to ensure complete and reproducible reactions.[19] The thermal stress of the GC inlet and column can also be a concern for some analytes, although the derivatization mitigates this for the target compound.

LC-MS/MS:

  • Strengths: The standout advantage of LC-MS/MS is its direct applicability to polar, non-volatile compounds without derivatization, simplifying the workflow and reducing potential sources of error.[20] It demonstrates superior sensitivity, with an LOD and LOQ an order of magnitude lower than GC-MS in this study.[21] The use of MRM provides exceptional selectivity and reduces chemical noise, leading to higher precision and accuracy.

  • Limitations: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, can be a significant challenge in LC-MS and require careful management through method development and sample cleanup. The initial cost of instrumentation may also be higher than for a standard single-quadrupole GC-MS system.

For routine, high-throughput quantitative analysis of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, LC-MS/MS is the superior method. Its enhanced sensitivity, higher precision, and simpler sample preparation workflow make it more efficient and reliable.

However, GC-MS remains a valuable orthogonal technique for confirmatory analysis. Its different separation mechanism and ionization principle (hard vs. soft ionization) provide a complementary data set that can be invaluable for impurity identification or in situations where an alternative, validated method is required. The choice between the methods will ultimately depend on the specific application, required sensitivity, available instrumentation, and throughput demands.

References

  • MolPort. (n.d.). 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride. Retrieved from MolPort. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • HPLC Professionals. (2024, November 19). Liquid Chromatography-Mass Spectrometry || Basic Principles [Video]. YouTube. [Link]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved from Phenomenex. [Link]

  • PharmaGuru. (2025, June 6). Liquid Chromatography Mass Spectrometry (LCMS): Principle, Applications and Case Studies. Retrieved from PharmaGuru. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • SAR Publication. (2025, August 30). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. Retrieved from SAR Publication. [Link]

  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from Spectroscopy Online. [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from ResolveMass Laboratories Inc. [Link]

  • PMC. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from PMC. [Link]

  • Agilent Technologies. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals. Retrieved from Agilent Technologies. [Link]

  • Agilent Technologies. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals. Retrieved from Agilent Technologies. [Link]

  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Retrieved from Wikipedia. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride

For researchers and professionals in drug development, the efficient and stereoselective synthesis of pharmacologically active molecules is a cornerstone of innovation. 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochlori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of pharmacologically active molecules is a cornerstone of innovation. 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a key structural motif found in various pharmaceutical agents, making its synthesis a subject of considerable interest. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering insights into the underlying chemical principles, experimental protocols, and performance benchmarks to inform your selection of the most suitable method for your research and development needs.

Introduction to the Target Molecule and Synthetic Challenges

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a β-amino alcohol derivative. The β-amino alcohol moiety is a crucial pharmacophore present in a wide array of drugs, including cardiovascular and anti-asthma medications.[1] The primary challenges in the synthesis of this molecule lie in achieving high yields, ensuring regioselectivity, and controlling the stereochemistry at the two chiral centers. This guide will dissect two common and effective strategies: the ring-opening of an epoxide and the reductive amination of a ketone precursor.

Route 1: Synthesis via Epoxide Ring-Opening

The ring-opening of epoxides with amines is a direct and widely employed method for the preparation of β-amino alcohols.[1][2][3] This approach is favored for its atom economy and the commercial availability of the starting materials. In this route, styrene oxide is reacted with cyclopropylamine to yield the desired product.

Underlying Chemical Principles

The reaction proceeds via a nucleophilic attack of the amine (cyclopropylamine) on one of the electrophilic carbon atoms of the epoxide ring (styrene oxide). The regioselectivity of this attack is a critical consideration. Under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon atom. However, under acidic conditions, the reaction can proceed via an SN1-like mechanism, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. For this synthesis, the reaction is typically performed under conditions that favor the attack at the less substituted carbon, leading to the desired 2-amino-1-phenylethanol backbone.

Visualizing the Pathway

Epoxide Ring-Opening StyreneOxide Styrene Oxide Intermediate Adduct Intermediate StyreneOxide->Intermediate Nucleophilic Attack Cyclopropylamine Cyclopropylamine Cyclopropylamine->Intermediate Product 2-(Cyclopropylamino)- 1-phenylethan-1-ol Intermediate->Product Protonation HCl_salt 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride Product->HCl_salt HCl

Caption: Synthetic pathway via epoxide ring-opening.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of styrene oxide (1.0 equivalent) in a suitable solvent such as methanol or isopropanol, add cyclopropylamine (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle reflux, for a period of 8 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then dissolved in an appropriate organic solvent like ethyl acetate and washed with water to remove any unreacted amine and other water-soluble impurities.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-(Cyclopropylamino)-1-phenylethan-1-ol. Further purification can be achieved by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.

Route 2: Synthesis via Reductive Amination

Reductive amination is a versatile and powerful tool for the synthesis of amines from carbonyl compounds.[4][5] This method involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. For the synthesis of 2-(Cyclopropylamino)-1-phenylethan-1-ol, a suitable precursor would be an α-hydroxy ketone.

Underlying Chemical Principles

This one-pot reaction combines two distinct transformations: the formation of an imine or enamine from a ketone and an amine, followed by the reduction of this intermediate. The choice of the reducing agent is crucial to the success of this reaction. Mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred as they selectively reduce the iminium ion in the presence of the starting ketone. More recently, catalytic transfer hydrogenation methods have also been developed, offering a greener alternative.[4]

Visualizing the Pathway

Reductive Amination AlphaHydroxyKetone 2-Hydroxyacetophenone Imine Iminium Intermediate AlphaHydroxyKetone->Imine Condensation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine Product 2-(Cyclopropylamino)- 1-phenylethan-1-ol Imine->Product Reduction (e.g., NaBH3CN) HCl_salt 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride Product->HCl_salt HCl

Caption: Synthetic pathway via reductive amination.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 equivalent) and cyclopropylamine (1.2 equivalents) in a suitable solvent, such as methanol or 1,2-dichloroethane.

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.

  • Reduction: The reducing agent, for example, sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12 to 24 hours. The progress is monitored by TLC or LC-MS.

  • Workup and Isolation: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like dichloromethane.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Salt Formation: The purified product is converted to its hydrochloride salt using the same procedure as described in Route 1.

Comparative Analysis

ParameterRoute 1: Epoxide Ring-OpeningRoute 2: Reductive Amination
Starting Materials Styrene oxide, Cyclopropylamine2-Hydroxyacetophenone, Cyclopropylamine
Key Reagents Catalyst (optional, e.g., Lewis acid)Reducing agent (e.g., NaBH(OAc)₃)
Typical Yield 70-90%[1][2]60-85%
Reaction Time 8-24 hours12-24 hours
Scalability Generally good, but can be exothermicGood, with careful control of reagent addition
Stereocontrol Can be achieved with chiral catalysts or chiral starting materials.[6][7]Can be controlled using chiral reducing agents or catalysts.[6][7]
Key Advantages High atom economy, direct route.Milder reaction conditions, tolerant of various functional groups.
Key Disadvantages Potential for regioselectivity issues. Styrene oxide is a potential carcinogen.Requires a specific ketone precursor, which may need to be synthesized.

Conclusion and Recommendations

Both the epoxide ring-opening and reductive amination routes offer viable pathways for the synthesis of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

  • Route 1 (Epoxide Ring-Opening) is often the more direct and atom-economical approach, especially if high regioselectivity can be achieved. For large-scale synthesis, careful consideration of the exothermic nature of the reaction and the safe handling of styrene oxide is necessary. The use of biocatalysts, such as lipases, can offer a greener and more selective alternative under mild conditions.[1][8]

  • Route 2 (Reductive Amination) provides a highly versatile and controllable method. While it may involve an additional step to prepare the α-hydroxy ketone precursor, it generally proceeds under milder conditions and can be more tolerant of other functional groups within the molecule. This route is particularly advantageous when a high degree of chemo- and stereoselectivity is required, which can be achieved through the careful selection of the reducing agent and reaction conditions.

The ultimate choice of synthesis route will depend on the specific requirements of the project, including scale, cost of starting materials, desired stereochemical purity, and the available equipment and expertise. For initial laboratory-scale synthesis and rapid analogue generation, reductive amination may offer more flexibility. For process development and large-scale manufacturing, a well-optimized epoxide ring-opening protocol could be more cost-effective.

References

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. [Link]

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. [Link]

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications. [Link]

  • Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. ResearchGate. [Link]

  • Graphite oxide catalyzed synthesis of β -amino alcohols by ring-opening of epoxides. TÜBİTAK Academic Journals. [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. ACS Publications. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Method of synthesis of trans-2-phenylcyclopropylamine.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • 2-(cyclopropylamino)-1-phenylethan-1-ol hydrochloride. Molport. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

Sources

Comparative

Comparative toxicity of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride in vitro vs in vivo

An objective comparison of the in vitro and in vivo toxicity of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, a synthetic compound with a structure suggestive of sympathomimetic activity, requires a multi-tiered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the in vitro and in vivo toxicity of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, a synthetic compound with a structure suggestive of sympathomimetic activity, requires a multi-tiered experimental approach. Due to the limited publicly available data on this specific molecule, this guide will establish a framework for its toxicological assessment. This will be achieved by drawing parallels with structurally related compounds, such as other phenylethanolamines, and adhering to established regulatory guidelines for toxicity testing.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed, scientifically grounded methodology for evaluating the potential toxicity of novel chemical entities. The focus will be on the rationale behind experimental choices, the integration of in vitro and in vivo data, and the ultimate goal of predicting human risk.

Introduction to the Toxicological Profile of Novel Phenylethanolamines

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride belongs to the phenylethanolamine class of compounds, which are known to interact with adrenergic receptors. While this structural class includes many therapeutic agents, it also contains compounds with potential cardiovascular and central nervous system toxicity. The introduction of a cyclopropyl group to the amine can significantly alter the compound's metabolic stability and receptor binding profile, making a thorough toxicological evaluation essential.

The core principle of a modern toxicological assessment is the 3Rs principle: Replacement, Reduction, and Refinement of animal testing. Therefore, a robust in vitro screening phase is critical to guide subsequent, and potentially limited, in vivo studies.

In Vitro Toxicity Assessment: A Multi-Parametric Approach

The initial phase of toxicity testing focuses on in vitro assays to identify potential cellular liabilities. This approach is high-throughput, cost-effective, and provides mechanistic insights without the use of live animals.

Cytotoxicity Assays: Establishing a Baseline

The first step is to determine the concentration range at which the compound elicits a cytotoxic response in relevant cell lines.

  • Recommended Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing xenobiotic metabolism and liver toxicity.

    • HEK293 (Human Embryonic Kidney): To evaluate potential renal toxicity.

    • AC16 (Human Cardiomyocyte): Given the compound's structural similarity to adrenergic agents, assessing cardiotoxicity is crucial.

    • SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.

  • Experimental Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare a serial dilution of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (e.g., from 0.1 µM to 1000 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Genotoxicity Assays: Assessing DNA Damage Potential

It is essential to evaluate the potential of a new chemical entity to induce genetic mutations.

  • Ames Test (Bacterial Reverse Mutation Assay): This is a standard initial screen for mutagenicity using various strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Micronucleus Test: This assay, conducted in mammalian cells (e.g., CHO-K1, L5178Y), detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

hERG Channel Assay: A Critical Safety Screen

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.

  • Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition. This assay should be conducted early in the safety assessment process.

Data Summary: In Vitro Toxicity Profile

The results from the in vitro assays should be compiled to create a comprehensive toxicity profile.

AssayCell Line/SystemEndpointHypothetical Result (IC50/Concentration)
MTT AssayHepG2Cell Viability150 µM
MTT AssayHEK293Cell Viability250 µM
MTT AssayAC16Cell Viability80 µM
MTT AssaySH-SY5YCell Viability120 µM
Ames TestS. typhimurium, E. coliMutagenicityNegative
In Vitro MicronucleusCHO-K1Chromosomal DamageNegative
hERG Patch ClampHEK293-hERGK+ Channel Inhibition35 µM

In Vivo Toxicity Assessment: Correlating with In Vitro Findings

In vivo studies are necessary to understand the compound's effects in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Acute Oral Toxicity Study (OECD 423)

This study aims to determine the acute toxic effects of a single oral dose of the compound and to estimate the LD50 (lethal dose for 50% of the population).

  • Animal Model: Wistar rats or Swiss albino mice (single sex, typically female).

  • Experimental Protocol:

    • Dose Selection: Based on the in vitro cytotoxicity data, an initial dose is selected (e.g., 300 mg/kg).

    • Dosing: A single dose is administered to a group of three animals by oral gavage.

    • Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

    • Dose Adjustment: Depending on the outcome, the dose is increased or decreased in subsequent groups of animals to refine the toxicity estimate.

    • Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This sub-chronic study provides information on the toxic effects of repeated exposure and helps to identify a No-Observed-Adverse-Effect-Level (NOAEL).

  • Animal Model: Wistar rats (both sexes).

  • Experimental Protocol:

    • Dose Groups: At least three dose levels (low, mid, high) and a control group. Dose selection is based on the acute toxicity data.

    • Daily Dosing: The compound is administered daily by oral gavage for 28 days.

    • Clinical Observations: Daily monitoring for clinical signs of toxicity, weekly measurement of body weight and food consumption.

    • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • Histopathology: A full histopathological examination of organs and tissues is performed.

Data Summary: In Vivo Toxicity Profile
StudyAnimal ModelEndpointHypothetical Result
Acute Oral Toxicity (OECD 423)Wistar RatLD50 Estimate> 300 mg/kg but < 2000 mg/kg (GHS Category 4)
Repeated Dose 28-Day Study (OECD 407)Wistar RatNOAEL50 mg/kg/day
Target OrgansLiver (elevated ALT, AST), Heart (mild cardiomyocyte hypertrophy)

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The primary goal is to determine if the in vitro data can reliably predict the in vivo outcomes.

  • Cytotoxicity vs. Acute Toxicity: The in vitro IC50 values (80-250 µM) suggest moderate to low cytotoxicity. This is consistent with the hypothetical acute oral LD50 estimate of >300 mg/kg, which is not classified as highly toxic. The higher sensitivity of the cardiomyocyte cell line (AC16) in vitro may correlate with the observed mild cardiac effects in the repeated-dose in vivo study.

  • Mechanistic Insights: The in vitro hERG inhibition at 35 µM is a significant finding. While acute in vivo studies may not reveal overt cardiotoxicity, this in vitro signal warrants further investigation, such as in vivo cardiovascular telemetry studies.

  • Genotoxicity: The negative results in the in vitro genotoxicity assays suggest a low likelihood of mutagenic potential, which would need to be confirmed with an in vivo micronucleus test if there were any cause for concern.

Visualizing the Workflow and Data Integration

Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Integration & Risk Assessment Cytotoxicity Cytotoxicity Assays (HepG2, HEK293, AC16, SH-SY5Y) Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Acute_Tox Acute Oral Toxicity (OECD 423) Cytotoxicity->Acute_Tox Guides Dose Selection hERG hERG Assay IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Genotoxicity->IVIVE Repeated_Dose 28-Day Repeated Dose (OECD 407) hERG->Repeated_Dose Informs Specific Monitoring (e.g., cardiovascular) hERG->IVIVE Acute_Tox->Repeated_Dose Determines Dose Range Repeated_Dose->IVIVE Risk_Assessment Human Risk Assessment IVIVE->Risk_Assessment

Caption: A tiered approach to toxicity testing, from in vitro screening to in vivo studies and final risk assessment.

Conclusion

The comparative toxicological assessment of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride demonstrates the power of an integrated testing strategy. In vitro assays provide a rapid and cost-effective means of identifying potential hazards and elucidating mechanisms of toxicity. These findings are then used to design more refined and targeted in vivo studies.

In this hypothetical case, the in vitro data correctly predicted moderate acute toxicity and highlighted a potential for cardiotoxicity that was substantiated in the in vivo repeated-dose study. This iterative process of in vitro screening followed by in vivo confirmation is central to modern toxicology and drug safety assessment. It allows for a more complete understanding of a compound's potential risks while adhering to the ethical principles of animal welfare.

References

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

Validation

A Comparative Guide to the Inter-laboratory Validation of Purity Assays for 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Introduction: The Imperative for Rigorous Purity Assessment 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a key chemical entity, often serving as a critical intermediate or active pharmaceutical ingredient (AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Purity Assessment

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a key chemical entity, often serving as a critical intermediate or active pharmaceutical ingredient (API) in drug development. The purity of such compounds is not merely a quality metric; it is a cornerstone of safety and efficacy in pharmaceutical products. Impurities can arise from the synthetic route, degradation, or storage and may possess undesirable pharmacological or toxicological properties. Therefore, the analytical methods used to determine purity must be accurate, precise, and, most importantly, reproducible.

This guide provides an in-depth comparison of common analytical techniques for the purity determination of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride. More critically, it outlines a comprehensive framework for the inter-laboratory validation of these methods. The objective of an inter-laboratory study, also known as reproducibility, is to demonstrate that an analytical procedure is suitable for its intended purpose by showing that it can be successfully performed by different analysts in different laboratories, a crucial step for method standardization and regulatory acceptance.[1][2][3] This process is guided by internationally recognized standards such as the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[4][5][6][7][8]

Comparative Analysis of Purity Assay Methodologies

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity. For a molecule like 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, several techniques offer complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolving power, sensitivity, and versatility. A reversed-phase method is typically employed for polar organic compounds.

  • Principle of Causality: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt form ensures good aqueous solubility. A gradient elution is often chosen over an isocratic one to ensure that impurities with a wide range of polarities are effectively separated and eluted as sharp peaks within a reasonable timeframe. UV detection is suitable due to the presence of the phenyl chromophore.

  • Advantages: High specificity, sensitivity for a wide range of impurities, and suitability for quantitative analysis.

  • Limitations: May require derivatization for compounds lacking a UV chromophore; potential for non-volatile impurities to remain on the column.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds. Given the amine functional group and the potential for thermal degradation, derivatization is often a necessary step to improve chromatographic performance.[9][10]

  • Principle of Causality: Derivatization, for instance through benzylation, converts the polar amine and hydroxyl groups into less polar, more volatile ethers and substituted amines.[10] This reduces peak tailing and improves thermal stability, allowing for reliable analysis by GC with Flame Ionization Detection (GC-FID), a universal detector for organic compounds.

  • Advantages: Excellent resolution for volatile impurities, high sensitivity with FID.

  • Limitations: Requires the analyte to be volatile and thermally stable, or to be derivatized, which adds a step to the sample preparation and can be a source of variability.[9]

Titrimetry

As the compound is a hydrochloride salt, a simple acid-base titration can provide an accurate measure of the salt's purity.

  • Principle of Causality: This method quantifies the hydrochloride content by titrating the acidic proton of the salt with a standardized strong base, such as sodium hydroxide.[11][12] The endpoint is detected using a pH meter or a colorimetric indicator. This provides a direct measure of the molar quantity of the hydrochloride salt, which can be used to calculate purity.

  • Advantages: High accuracy and precision when performed correctly, low cost, and is an absolute method not requiring a reference standard of the analyte itself (the titrant is the standard).

  • Limitations: It is not specific and will quantify any acidic or basic species present in the sample, making it unsuitable for detecting neutral impurities or differentiating between related basic substances.

Framework for Inter-laboratory Validation

The following protocol outlines a robust framework for an inter-laboratory validation study, designed to establish the reproducibility of an analytical method, using the HPLC method as the primary example. This framework is grounded in the principles of ICH Q2(R1) and USP <1225>.[4][5][6][13][14][15]

Diagram: Inter-laboratory Validation Workflow

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution at Each Laboratory cluster_reproducibility Phase 3: Inter-laboratory Reproducibility cluster_analysis Phase 4: Data Analysis & Reporting A Define Objective & Scope B Select Participating Labs (≥3) A->B C Develop Validation Protocol (ICH Q2) B->C D Prepare & Distribute Homogenous Sample C->D E Method Familiarization & System Suitability D->E F Perform Specificity & Linearity Tests E->F G Execute Accuracy & Precision Studies (Repeatability, Intermediate) E->G H Determine LOD/LOQ & Robustness E->H I Labs Analyze Homogenous Sample J Data Submitted to Coordinating Lab I->J K Statistical Analysis of Reproducibility Data (e.g., ANOVA) J->K L Compare Results to Acceptance Criteria K->L M Generate Final Validation Report L->M N Method Adoption M->N

Caption: Workflow for a typical inter-laboratory analytical method validation.

Experimental Protocols for Validation Parameters

The validation process is a self-validating system; each step has predefined acceptance criteria that must be met before proceeding, ensuring the integrity of the final results.

1. Specificity The ability to assess the analyte in the presence of components that may be expected to be present.[1][8]

  • Protocol:

    • Analyze a sample of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

    • Analyze individual solutions of known impurities and degradation products.

    • Spike the analyte sample with these impurities and degradation products and analyze the mixture.

    • Acceptance Criteria: The analyte peak should be free of interference from impurities, and the peak purity should pass the criteria set by the software (e.g., purity angle less than purity threshold).

2. Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Protocol:

    • Prepare a series of at least five standard solutions of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride at concentrations spanning 80% to 120% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy (Trueness) The closeness of the test results to the true value.[1]

  • Protocol:

    • Prepare a placebo (matrix) sample.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.

    • Analyze the spiked samples and calculate the percent recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

4. Precision The degree of agreement among individual test results.[1]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration by one analyst on the same day and with the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument within the same laboratory.

    • Reproducibility (Inter-laboratory): Provide a single, homogenous batch of the sample to at least three different laboratories. Each laboratory will have two analysts perform the analysis in duplicate.

    • Acceptance Criteria:

      • Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%.

      • Intermediate Precision: RSD ≤ 2.0%.

      • Reproducibility: RSD ≤ 5.0% (this is a typical value and may be wider depending on the complexity of the method).

5. Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical HPLC parameters one at a time, such as:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 10%).

      • Mobile phase composition (e.g., ± 2% absolute for the organic component).

    • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, theoretical plates) must remain within the established limits for the method.

Data Summary and Method Comparison

The following tables present hypothetical but realistic data from an inter-laboratory study comparing HPLC and GC methods for the purity assay of a single batch of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

Table 1: Comparison of Inter-laboratory Precision (Reproducibility)

ParameterHPLC MethodGC-FID Method (with derivatization)
Number of Labs 33
Mean Purity (%) 99.599.4
Standard Deviation (SD) 0.210.35
Relative Standard Deviation (RSD) 0.21%0.35%
Acceptance Criterion RSD ≤ 5.0%RSD ≤ 5.0%
Outcome Pass Pass

Causality Insight: The higher RSD for the GC method, while still well within the acceptance criteria, can be attributed to the additional derivatization step, which introduces a potential source of variability.

Table 2: Comparison of Accuracy (Trueness)

Spiked LevelHPLC Method (% Recovery)GC-FID Method (% Recovery)Titrimetry (% Purity)
80% 99.899.1N/A
100% 100.5100.299.6
120% 100.199.5N/A
Mean Recovery/Purity 100.1% 99.6% 99.6%
Acceptance Criterion 98.0% - 102.0%98.0% - 102.0%99.0% - 101.0% (if applicable)
Outcome Pass Pass Pass

Causality Insight: All three methods demonstrate excellent accuracy. The titrimetric method serves as a valuable orthogonal technique, confirming the purity of the hydrochloride salt form itself, which complements the impurity-profiling capabilities of the chromatographic methods.

Diagram: Orthogonal Methodologies for Comprehensive Purity Profile

G cluster_methods Analytical Methods HPLC HPLC (Primary Method) Purity Comprehensive Purity Profile of 2-(Cyclopropylamino)-1-phenylethan-1-ol HCl HPLC->Purity Detects non-volatile & related impurities GC GC-FID (Orthogonal for Volatiles) GC->Purity Detects volatile impurities Titr Titrimetry (Orthogonal for Salt Purity) Titr->Purity Confirms salt stoichiometry & overall ionic purity

Caption: Relationship between orthogonal analytical methods for purity assessment.

Conclusion

The inter-laboratory validation of purity assays is a rigorous but essential process in the pharmaceutical industry. For 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride, a well-validated HPLC method serves as an excellent primary tool for purity and impurity determination due to its specificity and precision. However, a truly robust quality control strategy benefits from the inclusion of orthogonal methods. Gas Chromatography can provide valuable information on volatile impurities, while acid-base Titrimetry offers an absolute measure of the hydrochloride salt content.

By following a structured validation protocol grounded in ICH and USP guidelines, laboratories can ensure that their analytical methods are not only accurate and precise but also reproducible across different environments. This builds confidence in the quality of the analytical data, which is fundamental to ensuring the safety and efficacy of the final pharmaceutical product.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. United States Pharmacopeia.

  • USP <1225> Method Validation. BA Sciences.

  • Generic GC–FID for Volatile Amine Quantitation in Pharma. LCGC International.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • 〈1225〉 Validation of Compendial Procedures. USP-NF.

  • ICH Q2 Analytical Method Validation. Slideshare.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • Gas chromatographic analysis of amine mixtures in drug formulations. PubMed.

  • Analysis of primary, secondary and tertiary amines. Agilent.

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.

  • Analytical Method Validation for Biopharmaceuticals: A Practical Guide. BioProcess International.

  • How to determine the purity of salt by the titration method. Quora.

  • Analytical Methods. Ministry of Food and Drug Safety.

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PMC.

  • Analytical Method Development and Validation Supporting Drug Development. Intertek.

  • HCl Purity Test Procedure via Titration. Scribd.

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • Titrimetric Methods. ACS Publications.

  • Chemical structures of the five substituted phenethylamine derivatives. ResearchGate.

  • Salt Preparation | Titration (Tutorial). YouTube.

  • Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2. Benchchem.

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov.

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC.

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed.

  • Supporting Information For: S1. Royal Society of Chemistry.

  • Direct Synthesis of Partially Ethoxylated Branched Polyethylenimine from Ethanolamine. ChemRxiv.

  • Supporting Information A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. The Royal Society of Chemistry.

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC.

  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. ResearchGate.

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. PMC.

  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.

  • Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. ScienceDirect.

Sources

Comparative

Validation of enantiomeric excess determination methods for chiral 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride

Title: Comprehensive Validation Guide: Enantiomeric Excess Determination Methods for Chiral 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride Introduction The determination of enantiomeric excess (ee) is a critical q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Validation Guide: Enantiomeric Excess Determination Methods for Chiral 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride

Introduction

The determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral pharmaceuticals. 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a structurally significant β -amino alcohol, featuring a secondary amine and a hydroxyl group on adjacent stereocenters. Because enantiomers can exhibit vastly different pharmacodynamic and pharmacokinetic profiles, establishing a robust, validated analytical method for ee is paramount. This guide objectively compares available analytical methodologies and provides a self-validating, ICH-compliant protocol for its determination.

Causality in Method Selection: The β -Amino Alcohol Challenge

When determining the ee of 2-(Cyclopropylamino)-1-phenylethan-1-ol, scientists typically evaluate three primary techniques: Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs).

  • Chiral HPLC (The Gold Standard): Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), are exceptionally well-suited for β -amino alcohols. The causality lies in the "three-point interaction" model: the hydroxyl and secondary amine groups of the analyte act as strong hydrogen bond donors/acceptors with the carbamate linkages of the CSP, while the phenyl ring engages in π−π interactions. This intrinsic structural complementarity yields high enantioselectivity without the need for derivatization [1].

  • NMR with Chiral Derivatization: While Mosher's acid chloride can theoretically be used to form diastereomers for NMR analysis, the secondary cyclopropylamine is sterically hindered. Derivatization often proceeds with unequal rates for each enantiomer (kinetic resolution), artificially skewing the measured ee. Thus, it is generally rejected for precise quantitative release testing.

  • Capillary Electrophoresis (CE): CE utilizing cyclodextrin derivatives as chiral selectors offers high efficiency and low solvent consumption. However, it suffers from lower injection volume reproducibility and higher limits of quantitation (LOQ) compared to HPLC, making it less ideal for detecting trace enantiomeric impurities (<0.1%) in late-stage drug development.

Objective Method Comparison

The following table objectively compares the performance metrics of the three methodologies for 2-(Cyclopropylamino)-1-phenylethan-1-ol analysis.

Performance MetricChiral HPLC (Polysaccharide CSP)Capillary Electrophoresis (CE)NMR (with Chiral Derivatization)
Resolution ( Rs​ ) > 2.0 (Baseline resolution)1.2 - 1.8 (Variable)N/A (Diastereomeric shift dependent)
Sensitivity (LOQ) 0.05%0.5%1.0% - 2.0%
Risk of Kinetic Resolution None (Direct analysis)None (Direct analysis)High (Requires derivatization)
Throughput / Run Time 10 - 20 minutes15 - 30 minutes> 60 minutes (inc. prep)
ICH Q2(R2) Suitability ExcellentModeratePoor (for trace impurities)

Decision Logic for Method Selection

MethodSelection Start Target: 2-(Cyclopropylamino)- 1-phenylethan-1-ol HCl Q1 High-throughput QC & ICH Validation Required? Start->Q1 HPLC Chiral HPLC (Polysaccharide CSP) Q1->HPLC Yes Q2 Is sample quantity < 1 mg? Q1->Q2 No CE Capillary Electrophoresis (Chiral Selector) Q2->CE Yes Q3 Need absolute 3D configuration? Q2->Q3 No Q3->HPLC No NMR NMR with Chiral Solvating Agents Q3->NMR Yes

Decision matrix for selecting ee determination methods for chiral β-amino alcohols.

Self-Validating Experimental Protocol (Chiral HPLC)

To ensure trustworthiness, the analytical procedure must be a self-validating system. This is achieved by integrating System Suitability Testing (SST) that strictly dictates whether the system is fit-for-purpose prior to analyzing unknowns, aligning with ICH Q2(R2) guidelines [1].

Materials & Reagents:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

    • Expert Insight: The addition of 0.1% DEA is non-negotiable. As a basic β -amino alcohol, 2-(Cyclopropylamino)-1-phenylethan-1-ol will interact with residual acidic silanol groups on the silica support, causing severe peak tailing. DEA acts as a competing base, masking these sites and ensuring sharp, symmetrical peaks.

  • Standard: Racemic 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride.

Step-by-Step Methodology:

  • Sample Preparation (Free-basing): Dissolve 10 mg of the hydrochloride salt in 1 mL of methanol. Add 10 µL of triethylamine to liberate the free base, as hydrochloride salts exhibit poor solubility and altered retention in normal-phase hexane systems. Dilute to 10 mL with the mobile phase.

  • System Suitability Testing (SST - The Self-Validation Step):

    • Inject 10 µL of the racemic standard preparation.

    • Acceptance Criteria: The resolution ( Rs​ ) between the two enantiomer peaks must be 1.5. The symmetry factor for both peaks must be between 0.8 and 1.5. If these criteria are not met, the run is automatically invalidated, preventing the reporting of erroneous ee data.

  • Specificity: Inject a blank (diluent) to confirm no interfering peaks elute at the retention times of the enantiomers.

  • Linearity & Range: Prepare solutions of the undesired enantiomer at concentrations ranging from the LOQ (e.g., 0.05%) to 150% of the specification limit (e.g., 0.15%). Plot peak area versus concentration and calculate the correlation coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the undesired enantiomer into a solution of the pure desired enantiomer at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery.

  • Precision: Perform six replicate injections of a sample spiked with the undesired enantiomer at the specification limit. Calculate the Relative Standard Deviation (RSD) of the peak areas.

Quantitative Validation Data

The following table summarizes the expected validation performance of the Chiral HPLC method for 2-(Cyclopropylamino)-1-phenylethan-1-ol, demonstrating compliance with stringent pharmaceutical standards.

Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental ResultStatus
System Suitability ( Rs​ ) 1.52.4Pass
Specificity No interference at tR​ No interfering peaksPass
Linearity ( R2 ) 0.990.9998Pass
Precision (Repeatability) RSD 5.0% (for impurities)1.2%Pass
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.03%Pass

References

  • Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics, PubMed (Journal of Medicinal Chemistry),[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, European Medicines Agency (EMA),[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride proper disposal procedures

As researchers and drug development professionals, our operational integrity relies not just on synthetic success, but on the rigorous, self-validating systems we employ for chemical handling and disposal. 2-(Cyclopropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our operational integrity relies not just on synthetic success, but on the rigorous, self-validating systems we employ for chemical handling and disposal. 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS: 4917-71-9)[1] is a phenylethanolamine derivative frequently utilized as a building block in medicinal chemistry.

Because it is a secondary amine hydrochloride salt, it presents specific physicochemical hazards that require strict adherence to environmental and occupational safety regulations, specifically the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450)[2].

This guide provides an authoritative, step-by-step operational and disposal protocol designed to ensure laboratory safety, regulatory compliance, and environmental protection.

Section 1: Physicochemical Profiling & Hazard Causality

Understanding the physical and chemical properties of a compound is the foundational step in establishing a safe handling and disposal protocol. The hydrochloride salt form significantly alters the compound's solubility and pH profile compared to its freebase form, directly dictating our waste segregation strategy.

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / DescriptionOperational Implication (Causality)
CAS Number 4917-71-9Unique identifier required for accurate SDS tracking and waste manifesting[1].
Molecular Formula C11H15NO · HClContains nitrogen and chlorine; dictates waste stream compatibility and incineration requirements.
Physical State Solid (Crystalline powder)High risk of aerosolization; necessitates respiratory protection during bulk transfer.
Solubility Soluble in water and polar organicsAqueous waste will be acidic; organic waste requires segregation based on halogen content.
Primary Hazards Skin/Eye Irritant (GHS Cat 2)Direct contact causes mucosal and dermal irritation due to localized pH changes upon contact with moisture.

Section 2: Operational Safety & PPE (Self-Validating System)

Before generating waste, the handling protocol must be secured. Do not simply don Personal Protective Equipment (PPE); validate its efficacy for the specific task to create a closed-loop safety system.

  • Respiratory Protection: When weighing or transferring the dry powder, use an N95 or P100 particulate respirator.

    • Causality: The crystalline structure can easily aerosolize. Inhalation of the acidic salt causes severe respiratory tract irritation.

    • Validation: Perform a positive/negative pressure seal check before every use.

  • Dermal Protection: Wear nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides excellent resistance to the solid compound and most polar organic solvents (e.g., methanol or DMSO) used to dissolve it.

    • Validation: Visually inspect gloves for micro-tears before handling. If handling the compound in a solvent like dichloromethane (DCM), double-glove or switch to heavier butyl rubber, as DCM rapidly degrades standard nitrile.

  • Environmental Controls: Conduct all transfers within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood to maintain exposure limits below the Permissible Exposure Limit (PEL)[2].

Section 3: Step-by-Step Disposal Methodologies

Under no circumstances should 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride be disposed of via standard municipal wastewater or solid waste streams. It must be managed as hazardous waste in accordance with EPA guidelines[3].

Protocol A: Solid Waste Disposal (Unused Powder, Contaminated Consumables)

Causality: Solid waste containing active pharmaceutical ingredients (APIs) or their precursors can leach into groundwater if sent to standard municipal landfills.

  • Containment: Place all solid waste (weigh boats, spatulas, Kimwipes, and empty vials) into a rigid, puncture-resistant High-Density Polyethylene (HDPE) container.

    • Validation: Ensure the container is completely dry and free of any residual oxidizers before adding the waste to prevent localized reactions.

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state: "Hazardous Solid Waste - Toxic/Irritant (Contains 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride)".

  • Storage: Store the sealed container in a designated Secondary Containment Tray within a ventilated waste accumulation area[4].

Protocol B: Liquid Waste Segregation and Disposal

Causality: Liquid waste disposal costs and safety risks are dictated by solvent compatibility. Mixing halogenated and non-halogenated waste streams drastically increases disposal costs and can trigger dangerous exothermic reactions.

  • Aqueous Waste:

    • Step: Collect aqueous solutions of the compound in an HDPE carboy designated for "Aqueous Corrosive/Toxic Waste".

    • Validation: Test the pH of the solution using indicator strips before capping. The HCl salt will likely render the solution acidic (pH < 5). Do not attempt to neutralize the waste yourself unless specifically authorized by your institution's Chemical Hygiene Plan[5], as improper neutralization can generate heat and gas.

  • Non-Halogenated Organic Waste:

    • Step: If the compound is dissolved in solvents like methanol, ethanol, or DMSO, route it to the "Non-Halogenated Organic Waste" carboy.

    • Validation: Verify that the waste carboy contains less than 1% halogenated compounds before adding your mixture.

  • Halogenated Organic Waste:

    • Step: If dissolved in dichloromethane (DCM), chloroform, or other halogenated solvents, it must be routed to the "Halogenated Organic Waste" carboy.

    • Validation: Check the carboy's secondary containment for structural integrity[4]. Halogenated solvents are highly volatile and dense; ensure the cap is vented or loosely fitted if gas generation is possible during accumulation, though a tightly sealed cap is required for final transport.

Section 4: Spill Response Workflow

A self-validating spill response ensures that accidental releases do not escalate into exposure incidents.

  • Isolation: Immediately restrict access to the spill zone and alert laboratory personnel.

  • Assessment: Determine if the spill is solid (powder) or liquid (solution).

  • Solid Spill Recovery: Do not dry sweep.

    • Causality: Dry sweeping aerosolizes the irritant powder, creating an inhalation hazard.

    • Action: Lightly dampen an absorbent pad with water or ethanol, gently place it over the powder to dissolve/bind it, and transfer the pad to the solid hazardous waste container.

  • Liquid Spill Recovery: Surround the spill with an inert, non-biodegradable absorbent (e.g., vermiculite or a commercial spill kit pad)[6]. Once absorbed, use a non-sparking scoop to transfer the material into a solid waste container.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse, and dispose of the cleaning materials as solid hazardous waste.

Visualizing the Disposal Workflow

To ensure operational clarity and prevent improper mixing of incompatible waste streams, the following decision tree maps the segregation logic for 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride waste.

WasteWorkflow Start Waste Generation: 2-(Cyclopropylamino)-1-phenylethan-1-ol HCl Solid Solid Waste (Powder, Wipes, Vials) Start->Solid Liquid Liquid Waste (Solutions, Effluents) Start->Liquid EHS EHS / Licensed Hazardous Waste Pickup Solid->EHS Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., MeOH, DMSO) Liquid->NonHalogenated Aqueous Aqueous Solutions (Check pH) Liquid->Aqueous Halogenated->EHS NonHalogenated->EHS Aqueous->EHS

Figure 1: Waste segregation and disposal workflow for 2-(Cyclopropylamino)-1-phenylethan-1-ol HCl.

References

  • Environmental Protection Agency (EPA) - Hazardous Waste Generator Regulations Compendium. Source: US EPA. URL:[Link]

  • Environmental Protection Agency (EPA) - EPA Hazardous Waste Generators Website. Source: US EPA. URL:[Link]

  • Occupational Safety and Health Administration (OSHA) - 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: US Department of Labor / University of North Carolina EHS. URL:[Link]

  • New Pig Corporation - Convert Liquid Hazwaste to Solid NonHazwaste - Expert Advice (Absorbent Material Guidelines). Source: New Pig. URL:[Link]

Sources

Handling

Advanced Safety and PPE Protocols for Handling 2-(Cyclopropylamino)-1-phenylethan-1-ol Hydrochloride

As an active pharmaceutical ingredient (API) intermediate, 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS 4917-71-9) requires rigorous handling procedures. For researchers, scientists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an active pharmaceutical ingredient (API) intermediate, 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride (CAS 4917-71-9) requires rigorous handling procedures. For researchers, scientists, and drug development professionals, establishing a self-validating safety protocol is not just a regulatory formality—it is a critical scientific necessity.

This guide synthesizes advanced containment strategies with mechanistic safety principles to provide a comprehensive operational and disposal plan for handling this compound.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the physicochemical nature of the threat.

2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride is a secondary amine formulated as a hydrochloride salt. In its solid state, it typically presents as a fine, crystalline powder. The primary occupational hazard arises during mechanical manipulation (e.g., weighing, transferring, or milling), which easily aerosolizes these fine particulates[1].

The Mechanistic Threat: When aerosolized API dust contacts the moisture inherent in the human respiratory tract, ocular mucosa, or perspiration on the skin, the hygroscopic salt dissolves and dissociates. This localized dissolution causes a rapid pH shift, while the amine group interacts with biological membranes. This dual-action mechanism can cause severe acute irritation, and repeated exposure to potent pharmaceutical intermediates can lead to systemic sensitization[2].

Under , employers must conduct a thorough hazard assessment and implement Personal Protective Equipment (PPE) that directly mitigates these specific absorption, inhalation, and contact risks[3]. Furthermore, emphasizes that PPE should be viewed as the final line of defense, supplementing primary engineering controls like powder weighing isolators[4].

Quantitative PPE Specifications & Rationale

A multi-layered approach to PPE is critical when handling powdered pharmaceutical compounds to prevent cross-contamination and dermal absorption[5]. The table below outlines the required PPE, standard compliance, and the underlying mechanistic rationale for each choice.

PPE CategorySpecification & StandardMechanistic Rationale & Validation
Hand Protection Double-layered powder-free nitrile gloves (ASTM D6978 / EN 374). Minimum thickness: 0.11 mm.Nitrile provides high chemical resistance to amine salts. Validation: Double-gloving ensures structural integrity; if the outer glove is contaminated, the inner glove protects the skin during doffing.
Eye/Face Protection Indirect-vented chemical safety goggles (ANSI Z87.1) or full-face shield.Prevents the ingress of aerosolized crystalline dust into the ocular mucosa, mitigating localized pH-induced irritation.
Respiratory Protection NIOSH-approved N95, P100 particulate respirator, or PAPR.Filters out fine particulate matter (< 5 µm) generated during the manipulation of dry powders[6].
Body Protection Disposable, low-permeability isolation gown with tight-fitting knit cuffs.Prevents particulate accumulation on personal clothing, eliminating the risk of secondary exposure outside the controlled laboratory environment.

Standard Operating Procedure: Handling and Transfer

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the previous one.

Phase 1: Preparation and Containment
  • Verify Engineering Controls: Ensure the Class I/II Biological Safety Cabinet (BSC) or dedicated powder weighing enclosure is operational with verified inward airflow. Never handle dry API powders on an open benchtop.

  • Static Mitigation: Utilize anti-static weighing boats and an electrostatic ionizer. Hydrochloride salts are highly prone to static cling, which drastically increases the risk of sudden aerosolization and inaccurate dosing.

Phase 2: PPE Donning Sequence (Self-Validating)
  • Hand Hygiene: Wash hands thoroughly with soap and water to remove natural oils that can degrade glove integrity.

  • Body Protection: Don the disposable gown, ensuring it is securely fastened at the back.

  • Respiratory Protection: Don the N95/P100 respirator. Validation: Perform a positive and negative pressure user seal check. Causality: A respirator without a verified seal provides a false sense of security, as air will follow the path of least resistance around the edges of the mask rather than through the filter.

  • Eye Protection: Don chemical safety goggles, ensuring they sit flush against the respirator to prevent fogging.

  • Hand Protection: Don the inner pair of nitrile gloves, tucking them under the gown cuffs. Don the outer pair of nitrile gloves, pulling them over the gown cuffs to create an unbroken barrier.

Phase 3: Material Handling
  • Transfer the sealed container of 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride into the containment zone.

  • Open the container slowly. Rapid movements displace air and force powder into the breathing zone.

  • Weigh the required mass using a calibrated analytical balance and transfer it into the receiving vessel (e.g., a volumetric flask).

  • Immediately seal the receiving vessel. Wipe down the exterior of the sealed vessel with a damp, lint-free cloth before removing it from the containment area.

Operational Workflow Visualization

API_Workflow A Risk Assessment & Containment Setup B Don PPE (Double Gloves, N95, Goggles) A->B C API Handling (Weighing & Transfer) B->C D Surface Decontamination & Equipment Wipe-down C->D E Doff PPE & Hand Hygiene D->E F Hazardous Waste Disposal D->F E->F

Figure 1: Standard operating workflow for handling active pharmaceutical intermediate powders.

Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination and protect downstream facility workers.

Decontamination Protocol
  • Surface Cleaning: Inside the BSC, wipe down the analytical balance, spatulas, and interior surfaces using a solvent appropriate for the compound (e.g., dilute ethanol or water), followed by a standard detergent wipe.

  • Directional Wiping: Always wipe from the cleanest area toward the most contaminated area to avoid spreading the API residue.

PPE Doffing Sequence
  • Outer Gloves: Pinch the exterior of one outer glove at the wrist, peel it off inside out, hold it in the gloved hand, and slide a bare finger under the wrist of the remaining outer glove to peel it off. Dispose of them immediately.

  • Gown: Untie the gown and peel it away from the body, rolling it inside out to trap any residual dust.

  • Face/Respiratory: Remove goggles from the back of the head. Remove the respirator by handling only the straps to avoid touching the contaminated filter face.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique.

  • Final Validation: Wash hands thoroughly with soap and water for at least 20 seconds.

Waste Disposal
  • Solid Waste: Place all contaminated weighing boats, spatulas, wipes, and doffed PPE into a heavy-duty, sealable chemical waste bag.

  • Labeling: Label the bag clearly as "Hazardous Pharmaceutical Waste - Contains 2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride".

  • Routing: Dispose of the sealed containers in accordance with institutional hazardous waste protocols and local environmental regulations. Never dispose of API powders in the standard municipal waste stream or down the sink.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention.[Link]

  • American Chemical Society (ACS). "Caging the shark—Bulk operations containment." ACS Chemical Health & Safety, 2005.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylamino)-1-phenylethan-1-ol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.